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  • Product: 3-(4-Hydroxyphenyl)-2-methylpropanoic acid
  • CAS: 35456-48-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 3-(4-Hydroxyphenyl)-2-methylpropanoic Acid

This guide provides a comprehensive overview of a robust and adaptable protocol for the synthesis of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid. Designed for researchers, chemists, and professionals in drug development,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of a robust and adaptable protocol for the synthesis of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid. Designed for researchers, chemists, and professionals in drug development, this document delves into the strategic considerations, mechanistic underpinnings, and practical execution of a reliable synthesis route. Our focus is on clarity, reproducibility, and the scientific rationale behind each procedural step, ensuring a self-validating and technically sound methodology.

Introduction and Strategic Overview

3-(4-Hydroxyphenyl)-2-methylpropanoic acid is a valuable scaffold in medicinal chemistry and a key intermediate in the synthesis of various biologically active molecules. It belongs to the broader class of 2-arylpropanoic acids, a family renowned for its anti-inflammatory properties, with prominent members like Ibuprofen and Naproxen.[1] The strategic challenge in synthesizing this molecule lies in the precise construction of the propanoic acid side chain at the para position of the phenol ring, including the introduction of a methyl group at the α-position to the carboxylic acid.

This guide will focus on a classical, highly dependable approach: the malonic ester synthesis . This method is chosen for its versatility, high yields, and the straightforward nature of its intermediate steps, which allows for clear mechanistic interpretation and control over the final product.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to a malonic ester derivative as a key intermediate. The propanoic acid group can be formed from a substituted malonic ester through hydrolysis and decarboxylation. The α-methyl group and the 4-hydroxybenzyl group can be installed sequentially onto the diethyl malonate scaffold via nucleophilic substitution.

G TM Target Molecule 3-(4-Hydroxyphenyl)-2-methylpropanoic acid FGI1 Functional Group Interconversion (Hydrolysis & Decarboxylation) TM->FGI1 Int1 Disubstituted Malonic Ester FGI1->Int1 CC1 C-C Bond Formation (Alkylation) Int1->CC1 Int2 Monosubstituted Malonic Ester CC1->Int2 SM3 Methyl Iodide CC1->SM3 CC2 C-C Bond Formation (Alkylation) Int2->CC2 SM1 Diethyl Malonate CC2->SM1 SM2 4-(Bromomethyl)phenol (or protected equivalent) CC2->SM2

Caption: Retrosynthetic pathway for the target molecule.

Core Synthesis Protocol: A Malonic Ester Approach

This section details a reliable, three-step synthesis from 4-hydroxybenzyl bromide and diethyl malonate.

Step 1: Synthesis of Diethyl 2-(4-hydroxybenzyl)malonate

The first crucial step involves the formation of a carbon-carbon bond by alkylating diethyl malonate with a suitable 4-hydroxybenzyl electrophile. The phenolic hydroxyl group is acidic and can interfere with the basic conditions required for enolate formation. Therefore, a protecting group strategy is often employed. However, for simplicity and by carefully controlling the stoichiometry of the base, direct alkylation can be achieved, albeit with potential yield reduction due to side reactions. Here, we proceed without a protecting group, using a slight excess of base.

Experimental Protocol:

  • Reagent Preparation: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve sodium ethoxide (NaOEt) (7.5 g, 110 mmol) in 150 mL of absolute ethanol.

  • Enolate Formation: To the stirred solution, add diethyl malonate (16.0 g, 100 mmol) dropwise over 15 minutes at room temperature. The formation of the sodium enolate results in a clear solution.

  • Alkylation: Add 4-hydroxybenzyl bromide (18.7 g, 100 mmol) portion-wise over 30 minutes. The reaction is exothermic; maintain the temperature below 40°C with a water bath if necessary.

  • Reaction Completion: After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and neutralize with 1 M HCl until the pH is ~7. Remove the ethanol under reduced pressure. Dissolve the residue in 200 mL of ethyl acetate and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield diethyl 2-(4-hydroxybenzyl)malonate as a pale yellow oil.

Causality and Rationale: Sodium ethoxide, a strong base, is used to deprotonate the α-carbon of diethyl malonate, which is acidic (pKa ≈ 13) due to the resonance stabilization of the resulting enolate anion by the two adjacent ester groups. This potent nucleophile then attacks the electrophilic benzylic carbon of 4-hydroxybenzyl bromide in a classic Sₙ2 reaction, forming the desired C-C bond. Absolute ethanol is used as the solvent to prevent hydrolysis of the esters and the base.

Step 2: Synthesis of Diethyl 2-(4-hydroxybenzyl)-2-methylmalonate

The second alkylation introduces the key methyl group at the α-position.

Experimental Protocol:

  • Reaction Setup: In a dry 500 mL flask under a nitrogen atmosphere, dissolve the diethyl 2-(4-hydroxybenzyl)malonate (26.6 g, 100 mmol) from the previous step in 150 mL of anhydrous Dimethylformamide (DMF).

  • Deprotonation: Add sodium hydride (NaH) (60% dispersion in mineral oil, 4.4 g, 110 mmol) portion-wise at 0°C. Stir the mixture for 30 minutes at this temperature until hydrogen evolution ceases.

  • Methylation: Add methyl iodide (15.6 g, 110 mmol) dropwise, keeping the temperature below 10°C. After addition, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching and Workup: Carefully quench the reaction by slowly adding 50 mL of cold water. Extract the product with diethyl ether (3 x 150 mL). Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent. The resulting crude product, diethyl 2-(4-hydroxybenzyl)-2-methylmalonate, is often of sufficient purity for the next step.

Causality and Rationale: The remaining acidic proton on the α-carbon is now removed by sodium hydride, a stronger, non-nucleophilic base, to prevent side reactions like transesterification. DMF is an excellent polar aprotic solvent for Sₙ2 reactions, effectively solvating the sodium cation while leaving the enolate anion highly reactive for nucleophilic attack on methyl iodide.[2]

Step 3: Hydrolysis and Decarboxylation to 3-(4-Hydroxyphenyl)-2-methylpropanoic Acid

The final step transforms the disubstituted malonic ester into the target carboxylic acid.

Experimental Protocol:

  • Saponification: Dissolve the crude diethyl 2-(4-hydroxybenzyl)-2-methylmalonate (approx. 100 mmol) in 150 mL of ethanol. Add a solution of potassium hydroxide (KOH) (28 g, 500 mmol) in 50 mL of water.

  • Reaction: Heat the mixture to reflux for 4 hours to ensure complete hydrolysis of both ester groups.

  • Decarboxylation: After cooling, carefully acidify the reaction mixture to pH 1-2 with concentrated hydrochloric acid (HCl) at 0°C. Upon acidification, vigorous evolution of CO₂ will occur. Gently heat the mixture to 50-60°C for 1 hour to ensure complete decarboxylation.

  • Isolation: Cool the solution in an ice bath to precipitate the product. Collect the solid product by vacuum filtration and wash with a small amount of ice-cold water.

  • Purification: Recrystallize the crude product from a water/ethanol mixture to obtain pure 3-(4-Hydroxyphenyl)-2-methylpropanoic acid as a white solid.

Causality and Rationale: Saponification (base-catalyzed hydrolysis) converts the esters into carboxylate salts. Acidification protonates these salts to form a β-keto acid analogue (a malonic acid derivative), which is thermally unstable. Gentle heating promotes decarboxylation via a cyclic six-membered transition state, eliminating CO₂ and yielding the final propanoic acid product.

Workflow Visualization and Data Summary

Caption: Workflow for the synthesis of the target compound.

Table 1: Summary of Reaction Parameters
StepReaction TypeKey ReagentsSolventTemperatureTypical Yield
1Alkylation (Sₙ2)NaOEt, 4-Hydroxybenzyl BromideEthanolReflux70-80%
2Methylation (Sₙ2)NaH, Methyl IodideDMF0°C to RT85-95%
3Hydrolysis & DecarboxylationKOH, HClEthanol/WaterReflux, then 60°C80-90%

Alternative and Asymmetric Synthesis Strategies

While the malonic ester synthesis is robust for producing the racemic mixture, the development of enantiomerically pure drugs is paramount in modern pharmacology. Several advanced strategies can be employed:

  • Palladium-Catalyzed Carbonylation: A more modern and atom-economical approach involves the palladium-catalyzed carbonylation of styrenes or their precursors.[3] This method can provide direct access to 2-arylpropionic acids with high regioselectivity.[3][4]

  • Asymmetric Hydrogenation: The reduction of a corresponding α,β-unsaturated carboxylic acid precursor can be achieved with high enantioselectivity using chiral catalysts.[1]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of subsequent reactions, such as alkylation.[5][6] After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product.

Safety and Handling

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle only in a dry, inert atmosphere (e.g., nitrogen or argon) and in an anhydrous solvent.

  • Methyl Iodide: A potent alkylating agent and is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).

  • Strong Acids and Bases (HCl, KOH, NaOEt): Corrosive. Avoid contact with skin and eyes. Use appropriate PPE, including gloves and safety glasses.

This guide provides a foundational protocol that can be optimized and adapted for specific laboratory conditions and scaling requirements. The principles outlined herein are fundamental to organic synthesis and provide a strong basis for further exploration and development in the field.

References

  • EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters - Google Patents.
  • US20050283020A1 - Process for the preparation of 2-aryl propionic acids - Google Patents.
  • Uemura, S., Fukuzawa, S., Yamauchi, T., Hattori, K., Mizutaki, S., & Tamaki, K. (1984). New Preparative Method for 2-Arylpropanoic Acids by Oxidative Aryl Migration in Aryl a-Seleno- and Aryl a-Telluro-ethyl Ketones. J. Chem. Soc., Chem. Commun., 426-427. Available at: [Link]

  • Fleischhauer, M., et al. (2020). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules, 25(15), 3433. Available at: [Link]

  • Pater, R., et al. (2017). Structural insights into the ene-reductase synthesis of Profens. Organic & Biomolecular Chemistry, 15(20), 4338-4345. Available at: [Link]

  • Aishah, A. J., Nobuhito, K., & Tokuda, M. (2004). Synthesis of precursor of anti-inflammatory agents by using highly reactive zinc. The Medical journal of Malaysia, 59 Suppl B, 210–211. Available at: [Link]

  • Kim, M., & Lee, S. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules, 26(20), 6313. Available at: [Link]

  • Synthesis of (a) Methyl 3-(4-Hydroxyphenyl)propionate - PrepChem.com. Available at: [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2315. Available at: [Link]

  • Camps, P., et al. (1993). (R)- and (S)-3-Hydroxy-4,4-dimethyl-1-phenyl-2-pyrrolidinone, new chiral auxiliaries for the asymmetric synthesis of α-arylpropanoic acids. Tetrahedron: Asymmetry, 4(1), 17-20. Available at: [Link]

  • Kim, M., & Lee, S. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules, 26(20), 6313. Available at: [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2315. Available at: [Link]

  • WO2007046721A2 - A method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide, its application in the manufacture of anti-aging compositions and an anti-aging composition - Google Patents.
  • The Science Snail. (2018). Synthesis of ibuprofen from benzene. Available at: [Link]

  • The Ghosh Laboratory: New Asymmetric Synthesis Research - Purdue University. Available at: [Link]

  • Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction - UVic. Available at: [Link]

  • ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS - Macmillan Group. Available at: [Link]

  • Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3048. Available at: [Link]

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Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid

Introduction In the landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but the very foundation upon which successful candidat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but the very foundation upon which successful candidates are built. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid, a molecule of interest for its potential as a synthetic building block in medicinal chemistry.

As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. This document is structured to provide not only the "what" but the "why"—elucidating the causal relationships between a property, its experimental determination, and its impact on drug development. The protocols described herein are designed as self-validating systems, ensuring that researchers can generate reliable and reproducible data.

Compound Identity and Structure

3-(4-Hydroxyphenyl)-2-methylpropanoic acid is a derivative of propanoic acid featuring a 4-hydroxyphenyl substituent. Its structure contains two key functional groups that dictate its chemical behavior: a carboxylic acid and a phenolic hydroxyl group.

Identifier Value Source
IUPAC Name 3-(4-hydroxyphenyl)-2-methylpropanoic acid-
CAS Number 35456-48-5
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol [1]
Chemical Structure Chemical structure of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid-

Acid Dissociation Constant (pKa): The Ionization Profile

Expertise & Experience: The pKa is arguably the most critical physicochemical parameter for any ionizable drug candidate. It defines the extent of ionization at a given pH, which directly controls solubility, lipophilicity, and the ability to interact with biological targets. For 3-(4-Hydroxyphenyl)-2-methylpropanoic acid, two pKa values are anticipated: one for the acidic carboxylic acid group (typically in the range of 4-5) and one for the weakly acidic phenolic group (typically 9-10). This dual-pKa profile means the molecule's charge will change significantly as it transits from the highly acidic environment of the stomach (pH 1-2) to the near-neutral pH of the small intestine and blood (pH 6.5-7.4). Understanding this profile is essential for predicting its absorption and distribution.

Authoritative Grounding: Potentiometric Titration

Potentiometric titration is a robust and widely accepted method for determining pKa values in the 2-12 range.[2] The principle involves monitoring the pH of a solution of the analyte as a titrant (a strong base, in this case) is added incrementally. The resulting titration curve—a plot of pH versus the volume of titrant added—has a characteristic sigmoidal shape. The inflection point of this curve corresponds to the pH at which the concentrations of the protonated and deprotonated species are equal; at this half-equivalence point, the pH is equal to the pKa.[3][4]

Experimental Protocol: pKa Determination by Potentiometric Titration
  • System Calibration: Calibrate a high-precision pH meter at three points using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water or a co-solvent system (e.g., water/methanol) if solubility is low. Place a small magnetic stir bar in the beaker for continuous mixing.

  • Titrant Preparation: Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH).

  • Titration: Immerse the calibrated pH electrode in the sample solution. Begin stirring at a constant, moderate speed. Add the NaOH titrant in small, precise increments (e.g., 0.05 mL) using a calibrated burette.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding. Continue the titration well past the expected equivalence points to capture the full sigmoidal curves for both the carboxylic acid and phenolic protons.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. Determine the first and second derivative of the curve to precisely locate the equivalence points. The volume at the half-equivalence point (half the volume of titrant needed to reach the first equivalence point) corresponds to the pKa of the carboxylic acid. The second pKa (phenol) is found similarly between the first and second equivalence points.

Workflow for pKa Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sample Dissolve Compound in Water/Co-solvent titrate Titrate Sample with NaOH in Increments prep_sample->titrate prep_titrant Standardize 0.1 M NaOH prep_titrant->titrate calibrate_ph Calibrate pH Meter (3-point) calibrate_ph->titrate record Record pH after each Addition titrate->record Stabilize Reading record->titrate plot Plot pH vs. Volume record->plot analyze Determine Inflection Points (Derivatives) plot->analyze pka pH at Half-Equivalence Point = pKa analyze->pka

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP): Membrane Permeability Potential

Expertise & Experience: Lipophilicity, quantified as the logarithm of the partition coefficient (logP), is a measure of a compound's preference for a lipid-like environment (n-octanol) versus an aqueous one. It is a cornerstone for predicting oral absorption and membrane permeability, including passage across the blood-brain barrier. According to Lipinski's "Rule of Five," a well-absorbed oral drug candidate often has a logP value not greater than 5.[5] The shake-flask method is considered the "gold standard" for its direct measurement of partitioning.[5][6]

Authoritative Grounding: Shake-Flask Method

The shake-flask method directly measures the partition coefficient by dissolving the compound in a biphasic system of n-octanol and water (or a suitable buffer), allowing it to reach equilibrium, and then quantifying the compound's concentration in each phase.[3][6] For ionizable compounds like 3-(4-Hydroxyphenyl)-2-methylpropanoic acid, it is crucial to measure the partition coefficient of the neutral species. Therefore, the aqueous phase must be a buffer with a pH at least 2 units below the acidic pKa (i.e., pH < 2.5) to ensure the carboxylic acid is fully protonated and the molecule is uncharged.[7]

Experimental Protocol: Shake-Flask logP Determination
  • Phase Preparation: Prepare n-octanol saturated with an appropriate aqueous buffer (e.g., pH 2.0 HCl/KCl buffer) and the aqueous buffer saturated with n-octanol. This pre-saturation is critical for accurate results.

  • Sample Preparation: Prepare a stock solution of the compound in n-octanol.

  • Partitioning: In a separation funnel or vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous buffer. The volume ratio can be adjusted based on the expected logP.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-3 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition and reach equilibrium.

  • Phase Separation: Allow the phases to separate completely. Centrifugation may be required to break up any emulsions.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and aqueous phases. It is critical to avoid cross-contamination during this step.[6] Quantify the concentration of the compound in each phase using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the logP using the formula: logP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

Workflow for Shake-Flask logP Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis presat Pre-saturate n-Octanol and Aqueous Buffer (pH < 2.5) mix Combine Phases and Stock Solution presat->mix stock Prepare Compound Stock in n-Octanol stock->mix shake Shake to Reach Equilibrium mix->shake separate Separate Phases (Centrifuge if needed) shake->separate quantify Quantify Concentration in each Phase (HPLC/UV) separate->quantify calc Calculate logP quantify->calc

Caption: Workflow for the "gold standard" shake-flask logP determination.

Aqueous Solubility: A Prerequisite for Efficacy

Expertise & Experience: For a drug to be absorbed, it must first be in solution. Poor aqueous solubility is a major cause of failure for drug candidates.[8] It is crucial to distinguish between kinetic and thermodynamic solubility.[9] Kinetic solubility often measures the precipitation of a compound from a DMSO stock and can be misleading. Thermodynamic solubility, which measures the equilibrium concentration of a saturated solution, is the true, intrinsic solubility of the most stable crystal form and is the value most relevant for biopharmaceutical assessment.[8][9]

Authoritative Grounding: Thermodynamic (Equilibrium) Solubility Assay

The definitive method for determining thermodynamic solubility involves adding an excess of the solid compound to a buffered medium and allowing it to equilibrate for an extended period (typically 24-72 hours).[9] This long incubation ensures that any metastable crystalline forms have time to convert to the most stable, least soluble form, providing a worst-case and therefore most robust measurement. The pH of the buffer is critical, and solubility should be determined at several pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8) to construct a pH-solubility profile.[9]

Experimental Protocol: Thermodynamic Solubility Determination
  • Buffer Preparation: Prepare a series of physiologically relevant buffers (e.g., Simulated Gastric Fluid pH 1.2, acetate buffer pH 4.5, and Phosphate-Buffered Saline pH 7.4).

  • Sample Addition: Add an excess amount of solid 3-(4-Hydroxyphenyl)-2-methylpropanoic acid to a vial containing a known volume of each buffer. The presence of undissolved solid at the end of the experiment is essential to confirm saturation.

  • Equilibration: Seal the vials and place them in a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24 to 72 hours.

  • Sample Processing: After incubation, allow the vials to stand so that the excess solid can sediment. Carefully remove the supernatant and filter it through a low-binding filter (e.g., 0.45 µm PVDF) to remove any remaining solid particles. Centrifugation prior to filtration is recommended.[9]

  • Quantification: Prepare a standard curve of the compound in a suitable solvent. Dilute the filtered supernatant and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Data Reporting: Report the solubility in µg/mL or µM for each pH condition.

Workflow for Thermodynamic Solubility Assay

G cluster_prep Preparation cluster_exp Equilibration cluster_analysis Analysis add_solid Add Excess Solid Compound to Buffer (e.g., pH 7.4) incubate Incubate with Agitation (24-72 hours) add_solid->incubate sediment Sediment/Centrifuge Excess Solid incubate->sediment filtrate Filter Supernatant sediment->filtrate quantify Quantify Concentration of Filtrate via HPLC-UV filtrate->quantify solubility Report Solubility (µg/mL or µM) quantify->solubility

Caption: Workflow for determining thermodynamic (equilibrium) solubility.

Melting Point (MP): An Indicator of Purity and Stability

Expertise & Experience: The melting point is a fundamental thermal property that provides significant insight into a compound's purity, crystal lattice energy, and solid-state stability. A pure, crystalline compound will exhibit a sharp, well-defined melting point, typically with a range of less than 1.5°C.[10] Conversely, the presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[10][11] Therefore, this simple measurement serves as a crucial quality control check.

Authoritative Grounding: Capillary Melting Point Determination

The most common and reliable method for determining melting point involves heating a small amount of the compound packed into a capillary tube within a calibrated heating block. The key to an accurate measurement is a slow and controlled rate of heating, typically 1-2°C per minute, near the expected melting point.[10] This slow rate ensures thermal equilibrium between the sample, the heating block, and the thermometer, preventing a lag that would result in a falsely high reading.[10]

Experimental Protocol: Capillary Melting Point Determination
  • Sample Preparation: Ensure the compound is a dry, finely ground powder. Tap the open end of a capillary tube into the powder to load a small amount of sample.

  • Packing: Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end. The sample height should be 2-3 mm.[12]

  • Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).

  • Rapid Determination (Optional but Recommended): Heat the sample at a rapid rate to quickly determine an approximate melting range. Allow the apparatus to cool significantly before proceeding.[12]

  • Accurate Determination: With a new sample, heat rapidly to about 20°C below the approximate melting point found in the previous step.[12]

  • Slow Heating and Observation: Decrease the heating rate to 1-2°C per minute. Carefully observe the sample through the magnifying lens.

  • Record Melting Range:

    • Record the onset temperature : the temperature at which the first drop of liquid appears.[12]

    • Record the final temperature : the temperature at which the last trace of solid melts into a clear liquid.[10][12]

  • Reporting: Report the result as a melting range (e.g., 125.5 - 126.5 °C).

Summary and Conclusion

The physicochemical properties of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid are integral to its potential as a precursor in drug development. The interplay between its ionization (pKa), lipophilicity (logP), solubility, and solid-state properties (melting point) will govern its behavior in biological systems.

  • The pKa values will dictate its charge state and, consequently, its solubility and ability to cross membranes at different physiological pHs.

  • The logP will provide a primary estimate of its passive diffusion across lipid bilayers, a key factor in oral absorption.

  • The thermodynamic solubility will define the maximum concentration achievable in solution, setting a fundamental limit on its absorption and bioavailability.

  • The melting point will serve as a reliable indicator of its purity and provide insights into the stability of its solid form.

By systematically evaluating these core properties using the robust, self-validating protocols detailed in this guide, researchers can build a comprehensive profile of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid. This foundational knowledge is indispensable for making informed decisions, guiding molecular modifications, and ultimately accelerating the journey from a promising compound to a viable therapeutic agent.

References

  • Development of Methods for the Determination of pKa Values - PMC. (n.d.).
  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012, August 28). Journal of Chemical Education.
  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25).
  • 3-(4-HYDROXY-3-METHOXYPHENYL)-2-METHYLPROPANOIC ACID - Inxight Drugs. (n.d.).
  • An Introduction to the Acid Dissociation Constant (pKa) - ACD/Labs. (n.d.).
  • Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed. (n.d.).
  • LogP/D - Cambridge MedChem Consulting. (n.d.).
  • 3-(4-HYDROXY-3-METHOXYPHENYL)-2-METHYLPROPANOIC ACID - precisionFDA. (n.d.).
  • 3-(4-hydroxyphenyl)-2-methylpropanoic acid AldrichCPR | Sigma-Aldrich. (n.d.).
  • LogP / LogD shake-flask method v1 - ResearchGate. (n.d.).
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  • Experiment C33: Determination of pKa by Half Titration. (n.d.).
  • ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.).
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  • Experiment 1: Melting-point Determinations. (n.d.).
  • Experiment # 11: Spectroscopic determination of indicator pKa - ULM. (n.d.).
  • Methyl 3-(4-hydroxyphenyl)propionate 97 5597-50-2 - Sigma-Aldrich. (n.d.).
  • 3-(4-Hydroxy-3-methoxyphenyl)-2-methylpropanoic acid | C11H14O4 | CID 24972323. (n.d.).
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026, January 22).
  • Thermodynamic Solubility Assay - Domainex. (n.d.).
  • 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7).
  • Thermodynamic Solubility Assay - Evotec. (n.d.).
  • In-vitro Thermodynamic Solubility | Protocols.io. (2025, May 25).
  • How Melting Point Determination Works - J&K Scientific LLC. (2025, December 28).
  • Melting point determination | Resource | RSC Education. (n.d.).

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Foundational

An In-depth Technical Guide to 3-(4-Hydroxyphenyl)-2-methylpropanoic Acid

Foreword: Navigating Chemical Identity This guide is dedicated to the comprehensive technical understanding of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid . It is imperative for the researcher to note a significant discre...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating Chemical Identity

This guide is dedicated to the comprehensive technical understanding of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid . It is imperative for the researcher to note a significant discrepancy in the provided topic information. The CAS number 35456-48-5 , supplied in the query, corresponds to 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid , a distinct molecule with an additional hydroxyl group on the phenyl ring[1][2]. This document will focus on the named compound, 3-(4-Hydroxyphenyl)-2-methylpropanoic acid , while also providing comparative data for the CAS-associated compound to ensure clarity and prevent experimental ambiguity. The methodologies and insights presented herein are synthesized from established chemical principles and extrapolated from data on structurally analogous compounds, providing a robust framework for research and development.

Section 1: Molecular Profile and Physicochemical Characteristics

3-(4-Hydroxyphenyl)-2-methylpropanoic acid belongs to the class of phenylpropanoic acids, which are characterized by a benzene ring attached to a propanoic acid moiety[3]. The presence of a methyl group at the alpha-position (C2) and a hydroxyl group at the para-position (C4) of the phenyl ring are key structural features that dictate its chemical behavior and biological potential.

While experimental data for this specific molecule is not widely published, its physicochemical properties can be reliably predicted. For comparative purposes, these are presented alongside the properties of the well-characterized analog, 3-(4-Hydroxyphenyl)propionic acid (HPPA or Phloretic Acid), and the compound associated with the provided CAS number.

Table 1: Comparative Physicochemical Properties

Property3-(4-Hydroxyphenyl)-2-methylpropanoic acid (Predicted)3-(4-Hydroxyphenyl)propionic acid (HPPA)[4][5]3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid[1]
CAS Number Not assigned / Scarcely reported501-97-335456-48-5
Molecular Formula C₁₀H₁₂O₃C₉H₁₀O₃C₁₀H₁₂O₄
Molecular Weight 180.20 g/mol 166.17 g/mol 196.20 g/mol
IUPAC Name 3-(4-hydroxyphenyl)-2-methylpropanoic acid3-(4-hydroxyphenyl)propanoic acid3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid
Appearance Predicted: White to off-white solidPale-yellow or white crystalline powder[6]Not specified
pKa (Predicted) ~4.5 (Carboxylic), ~10.0 (Phenolic)~4.7 (Carboxylic), ~10.1 (Phenolic)~4.5 (Carboxylic), ~9.5 & ~11.0 (Phenolic)
LogP (Predicted) ~1.71.16 - 1.2~1.3

The introduction of the alpha-methyl group is expected to slightly increase the lipophilicity (higher LogP) compared to HPPA. This modification can have significant implications for its pharmacokinetic profile, including membrane permeability and metabolic stability.

Section 2: Synthesis and Purification Strategies

The synthesis of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid can be approached through several established organic chemistry methodologies. The choice of pathway depends on the availability of starting materials, desired scale, and stereochemical considerations. A highly reliable and versatile method is the Malonic Ester Synthesis .

Recommended Synthetic Pathway: Malonic Ester Synthesis

This classical approach allows for the construction of the α-substituted carboxylic acid framework with high efficiency. The causality behind this choice lies in its robustness and the predictable reactivity of the intermediates. The phenolic hydroxyl group of the starting material, 4-hydroxybenzyl halide, must be protected to prevent it from interfering with the basic conditions of the reaction.

Synthetic_Workflow A 4-Hydroxybenzyl bromide L Protection Step (e.g., TBDMSCl, Imidazole) B Protected 4-Hydroxybenzyl bromide (e.g., TBDMS ether) M Alkylation 1 C Diethyl malonate D Sodium ethoxide (NaOEt) N Alkylation 2 E Alkylated Malonic Ester Intermediate F Methyl Iodide (CH3I) G Alkylated and Methylated Intermediate O Hydrolysis H 1. Saponification (NaOH, H2O, heat) 2. Acidification (HCl) I Deprotected Malonic Acid Derivative P Final Steps J Decarboxylation (Heat) K Final Product: 3-(4-Hydroxyphenyl)-2-methylpropanoic acid L->B Protection M->E S_N2 Reaction N->G S_N2 Reaction O->I Hydrolysis & Deprotection P->K Decarboxylation

Caption: Proposed Malonic Ester Synthesis Workflow.

Step-by-Step Experimental Protocol (Self-Validating)

Step 1: Protection of 4-Hydroxybenzyl Bromide

  • Rationale: To prevent the acidic phenolic proton from interfering with the enolate formation in the subsequent step. A silyl ether is a good choice due to its stability under basic conditions and ease of removal.

  • Procedure: Dissolve 4-hydroxybenzyl bromide (1 eq.) and imidazole (2.5 eq.) in anhydrous DMF. Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC until the starting material is consumed.

  • Work-up & Validation: Extract the product with diethyl ether, wash with water and brine, and dry over anhydrous Na₂SO₄. Evaporation of the solvent should yield the protected bromide as an oil or low-melting solid. ¹H NMR spectroscopy will confirm the presence of the TBDMS group (singlets around δ 0.1-0.2 and 0.9-1.0 ppm).

Step 2: Malonic Ester Alkylation

  • Rationale: Formation of a carbanion from diethyl malonate, which acts as a nucleophile to displace the bromide from the protected benzyl bromide.

  • Procedure: In a separate flask, dissolve sodium metal (1.1 eq.) in absolute ethanol to form sodium ethoxide. To this solution, add diethyl malonate (1.1 eq.) dropwise at 0 °C. Then, add the protected 4-hydroxybenzyl bromide from Step 1 (1 eq.) dropwise. Heat the mixture to reflux for 4-6 hours.

  • Validation: TLC analysis will show the disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the alkylated malonic ester.

Step 3: α-Methylation

  • Rationale: A second deprotonation of the remaining acidic α-hydrogen, followed by nucleophilic attack on methyl iodide to introduce the required methyl group.

  • Procedure: To the reaction mixture from Step 2, add a second equivalent of sodium ethoxide solution, followed by the dropwise addition of methyl iodide (1.2 eq.). Reflux for another 4-6 hours.

  • Validation: A further shift in the TLC spot confirms the second alkylation. The crude product can be analyzed by GC-MS to confirm the mass of the dialkylated intermediate.

Step 4: Hydrolysis, Deprotection, and Decarboxylation

  • Rationale: Saponification of the esters to carboxylates, followed by acidification to yield the dicarboxylic acid. The silyl protecting group is typically cleaved under these acidic conditions. The resulting substituted malonic acid is unstable to heat and readily decarboxylates.

  • Procedure: Cool the reaction mixture and add an aqueous solution of NaOH (3-4 eq.). Heat to reflux for 4-6 hours to ensure complete hydrolysis. Cool the mixture in an ice bath and acidify with concentrated HCl until pH ~1-2. The silyl ether will cleave during this step. Gently heat the acidic solution to 80-100 °C until gas evolution (CO₂) ceases.

  • Work-up & Validation: Cool the solution and extract the final product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from toluene/hexanes) or column chromatography. The final, pure product should be a solid. Its identity and purity (>98%) must be confirmed by NMR, MS, and HPLC analysis as described in the next section.

Section 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized molecule.

Table 2: Key Analytical Methodologies and Expected Results

TechniquePurposeExpected Observations
¹H NMR Structural Elucidation- Aromatic protons (AA'BB' system, two doublets, ~δ 6.7-7.1 ppm).- Methine proton (CH-COOH, multiplet, ~δ 2.6-2.9 ppm).- Methylene protons (Ar-CH₂, doublet of doublets, ~δ 2.8-3.1 ppm).- Methyl protons (CH-CH₃, doublet, ~δ 1.1-1.3 ppm).- Phenolic OH and Carboxylic COOH protons (broad singlets, variable shift).
¹³C NMR Carbon Skeleton Confirmation- Carboxyl carbon (~δ 175-180 ppm).- Aromatic carbons (~δ 115-155 ppm, with C-OH being most downfield).- Methine carbon (~δ 40-45 ppm).- Methylene carbon (~δ 35-40 ppm).- Methyl carbon (~δ 15-20 ppm).
Mass Spec (ESI-) Molecular Weight VerificationExpected [M-H]⁻ ion at m/z 179.07. High-resolution mass spectrometry should confirm the elemental composition.
HPLC (Reversed-Phase) Purity AssessmentA single major peak (>98% area) using a C18 column with a mobile phase of acetonitrile/water with 0.1% formic acid (gradient elution). Detection at ~275 nm (UV absorbance of the phenol chromophore).
FT-IR Functional Group Identification- Broad O-H stretch from carboxylic acid (~2500-3300 cm⁻¹).- Broad O-H stretch from phenol (~3200-3600 cm⁻¹).- Sharp C=O stretch from carboxylic acid (~1700-1725 cm⁻¹).- C=C stretches from aromatic ring (~1500-1600 cm⁻¹).
Protocol: HPLC Purity Analysis
  • System: HPLC with UV-Vis Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 acetonitrile:water.

  • Validation: A sharp, symmetrical peak should be observed. The peak area percentage will determine the purity of the sample.

Section 4: Potential Biological Activities and Therapeutic Applications

The biological profile of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid has not been extensively reported. However, its structural features allow for informed hypotheses regarding its potential pharmacological activities, drawing parallels from well-studied analogs.

Anti-inflammatory Potential

Many 2-arylpropanoic acids are potent non-steroidal anti-inflammatory drugs (NSAIDs), with ibuprofen and naproxen being prime examples. Their mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. The structural similarity of our target compound to this class suggests it may possess similar anti-inflammatory properties. The α-methyl group is a critical feature for COX inhibition in many NSAIDs.

COX_Pathway AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (PGG2, PGH2) COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Target 3-(4-Hydroxyphenyl)- 2-methylpropanoic acid Target->COX Potential Inhibition

Caption: Hypothesized Mechanism of Action via COX Inhibition.

Antioxidant and Metabolic Regulatory Activities

The parent compound, 3-(4-Hydroxyphenyl)propionic acid (HPPA), is a known microbial metabolite of dietary polyphenols and has demonstrated significant biological activities[7]. Studies have shown that HPPA can:

  • Suppress macrophage foam cell formation , a key event in atherosclerosis, by regulating lipid metabolism and reducing oxidative stress[7].

  • Exhibit antioxidant properties , which are attributed to the phenolic hydroxyl group that can scavenge free radicals[6][8].

  • Modulate inflammatory pathways, such as those involving nuclear factor kappa-B (NF-κB)[7].

It is highly probable that 3-(4-Hydroxyphenyl)-2-methylpropanoic acid retains the antioxidant capacity of the 4-hydroxyphenyl moiety. The addition of the methyl group may influence its interaction with cellular targets and metabolic enzymes, potentially modulating its potency and duration of action.

Antimicrobial and Anticancer Research

Recent studies on derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have revealed promising structure-dependent antimicrobial activity against multidrug-resistant bacteria and fungi[9][10]. Furthermore, this scaffold has been explored for anticancer properties, with some derivatives showing the ability to reduce cancer cell viability and migration, alongside exhibiting antioxidant effects[11][12]. These findings suggest that the 3-(4-hydroxyphenyl)propanoic acid core is a valuable scaffold for developing novel therapeutic agents.

Section 5: Concluding Remarks for the Researcher

3-(4-Hydroxyphenyl)-2-methylpropanoic acid represents a molecule of significant interest at the intersection of anti-inflammatory, antioxidant, and metabolic research. While direct literature is sparse, its synthesis is achievable through robust, well-established chemical methods like the malonic ester synthesis. This guide provides a comprehensive framework for its preparation, purification, and rigorous characterization. The true value of this compound will be unlocked through systematic biological evaluation, guided by the hypothesized activities presented. Researchers are encouraged to investigate its potential as a COX inhibitor, an antioxidant, and a modulator of lipid metabolism, thereby paving the way for its potential application in drug development.

References

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. Available at: [Link]

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed. Available at: [Link]

  • Google Patents. (2014). CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide.
  • Google Patents. (2007). WO2007046721A2 - A method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide, its application in the manufacture of anti-aging compositions and an anti-aging composition.
  • PubChem. (n.d.). 3-(4-Hydroxyphenyl)propionic acid. Retrieved March 7, 2024, from [Link]

  • Patil, P. A., Kulkarni, V. H., & Kulkarni, D. R. (2011). Synthesis, hypolipidemic and hypoglycemic activity of some novel 2-(4-(2-substituted aminothiazole-4-yl) phenoxy)-2-methyl propanoic acid derivatives. European Journal of Medicinal Chemistry, 46(1), 143-149.
  • PubChem. (n.d.). 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid. Retrieved March 7, 2024, from [Link]

  • SIELC Technologies. (n.d.). Separation of (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid on Newcrom R1 HPLC column. Retrieved March 7, 2024, from [Link]

  • MDPI. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available at: [Link]

  • Zhang, Y. Y., Li, X. L., Li, T. Y., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. Food & Function, 9(2), 995-1004. Available at: [Link]

  • MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available at: [Link]

  • Chegg. (2021). Solved: 2. (25 points) Using the malonic ester synthesis, prepare 2-methyl-3-phenylpropanoic acid. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available at: [Link]

  • Google Patents. (1981). EP0032620B2 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.
  • MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Available at: [Link]

  • Klimes, J., Dohnal, J., & Zatopková, M. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 169-173.
  • PubChem. (n.d.). 2-hydroxy-3-(4-hydroxyphenyl)propanoic acid. Retrieved March 7, 2024, from [Link]

  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved March 7, 2024, from [Link]

  • FooDB. (n.d.). 3-(3,4-Dihydroxyphenyl)propanoic acid. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (2017). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. Available at: [Link]

  • ResearchGate. (2019). Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. Available at: [Link]

  • Patents. (n.d.). Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.
  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available at: [Link]

  • Al-Lahham, S. H., Peppelenbosch, M. P., Roelofsen, H., Vonk, R. J., & Venema, K. (2010). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1801(11), 1175-1183.

Sources

Exploratory

The Pharmacological Mechanism of α-Methyltyrosine: Tyrosine Hydroxylase Inhibition and Catecholamine Depletion

Executive Summary & Chemical Identity While the core carbon skeleton is chemically defined as 3-(4-hydroxyphenyl)-2-methylpropanoic acid, its biologically active, amino-substituted derivative—2-amino-3-(4-hydroxyphenyl)-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

While the core carbon skeleton is chemically defined as 3-(4-hydroxyphenyl)-2-methylpropanoic acid, its biologically active, amino-substituted derivative—2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid (universally known as α-Methyltyrosine , AMPT , or Metyrosine )—is the focus of this technical guide[1].

Metyrosine is a potent, competitive inhibitor of Tyrosine Hydroxylase (TH), the rate-limiting enzyme in the catecholamine biosynthesis pathway[2]. By mimicking the endogenous substrate L-tyrosine, metyrosine effectively blocks the production of L-DOPA, thereby depleting downstream neurotransmitters including dopamine, norepinephrine, and epinephrine[3]. This whitepaper dissects its mechanism of action, enzyme kinetics, and the rigorous experimental protocols required to validate its pharmacological efficacy.

Core Mechanism of Action: Tyrosine Hydroxylase (TH) Inhibition

The Catecholamine Biosynthesis Pathway

The synthesis of catecholamines is tightly regulated within the adrenal medulla and postganglionic sympathetic neurons. The pathway proceeds via a highly conserved enzymatic cascade:

  • Hydroxylation (Rate-Limiting): L-Tyrosine is converted to L-DOPA by Tyrosine Hydroxylase (TH)[4].

  • Decarboxylation: L-DOPA is converted to Dopamine by Aromatic L-amino acid decarboxylase (AADC).

  • β-Hydroxylation: Dopamine is converted to Norepinephrine by Dopamine β-hydroxylase (DBH).

  • Methylation: Norepinephrine is converted to Epinephrine by Phenylethanolamine N-methyltransferase (PNMT)[5].

Molecular Interaction at the TH Active Site

Tyrosine Hydroxylase is an iron-containing monooxygenase (requiring


), which utilizes molecular oxygen (

) and the cofactor tetrahydrobiopterin (BH4) to hydroxylate the phenol ring of L-tyrosine[5]. Metyrosine acts as a direct structural analog to L-tyrosine. The addition of the α-methyl group prevents the enzyme from successfully completing the hydroxylation cycle, effectively trapping the enzyme in a competitive blockade[3].

CatecholaminePathway Tyr L-Tyrosine TH Tyrosine Hydroxylase (TH) [Rate-Limiting Step] Tyr->TH DOPA L-DOPA DA Dopamine DOPA->DA AADC NE Norepinephrine DA->NE DBH EPI Epinephrine NE->EPI PNMT TH->DOPA Hydroxylation (O2, Fe, BH4) Inhibitor α-Methyltyrosine (Competitive Inhibitor) Inhibitor->TH Active Site Blockade

Figure 1: Catecholamine biosynthesis pathway highlighting TH inhibition by α-Methyltyrosine.

Quantitative Data & Enzyme Kinetics

The inhibitory potency of metyrosine varies slightly depending on the tissue origin of the Tyrosine Hydroxylase (e.g., central nervous system vs. adrenal gland). Substantial depletion of catecholamines requires sustained exposure due to the competitive nature of the inhibition.

Table 1: Pharmacological & Kinetic Profile of α-Methyltyrosine
ParameterValue / DescriptionReference / Context
Chemical Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

ChEMBL Database
Molecular Weight 195.22 g/mol ChEMBL Database[1]
Primary Target Tyrosine 3-Monooxygenase (TH)Rate-limiting enzyme[4]
Mechanism Competitive Reversible InhibitionCompetes with L-Tyrosine[3]
Inhibitory Efficacy (Brain) 86% inhibition at

M
Guinea pig brain preparations[6]
Inhibitory Efficacy (Adrenal) 50% inhibition at

M
Bovine adrenal gland preparations[6]
Systemic Depletion 35% to 80% reductionDose-dependent systemic effect

Experimental Methodologies: Validating TH Inhibition

To accurately measure the efficacy of 3-(4-hydroxyphenyl)-2-methylpropanoic acid derivatives like metyrosine, researchers rely on high-performance liquid chromatography with electrochemical detection (HPLC-ECD). The following protocol is a self-validating system designed to isolate TH activity from downstream metabolic interference.

Rationale & Causality in Experimental Design
  • Use of NSD-1015: TH converts L-tyrosine to L-DOPA, which is instantly converted to dopamine by AADC. By adding NSD-1015 (an AADC inhibitor), L-DOPA accumulates linearly over time, serving as a direct, quantifiable proxy for TH activity.

  • Addition of Catalase: The essential cofactor BH4 is highly susceptible to auto-oxidation. Catalase is added to scavenge reactive oxygen species, preserving BH4 and preventing false-negative TH activity drops.

  • Perchloric Acid (PCA) Quenching: PCA instantly denatures proteins (stopping the enzymatic reaction precisely at the target time) and drops the pH to ~2.0, which stabilizes L-DOPA against rapid oxidative degradation before HPLC injection.

AssayWorkflow Step1 1. Tissue Homogenization (Striatum/Adrenal) Step2 2. Pre-incubation (α-Methyltyrosine + BH4) Step1->Step2 Step3 3. Reaction Initiation (L-Tyrosine Addition) Step2->Step3 Step4 4. Reaction Arrest (Perchloric Acid) Step3->Step4 Step5 5. HPLC-ECD (L-DOPA Quantification) Step4->Step5

Figure 2: Step-by-step HPLC-ECD workflow for in vitro Tyrosine Hydroxylase activity validation.

Step-by-Step Protocol: In Vitro TH Activity Assay
  • Tissue Preparation: Dissect the target tissue (e.g., adrenal medulla or striatum) on ice. Homogenize in 10 volumes of ice-cold 0.32 M sucrose buffer to maintain organelle integrity. Centrifuge at 10,000 × g for 15 minutes at 4°C; collect the supernatant.

  • Reaction Mixture Assembly: In a microcentrifuge tube, combine:

    • 50 µL tissue homogenate

    • 10 µL of 1 mM NSD-1015 (AADC inhibitor)

    • 10 µL of 10 mM

      
      -mercaptoethanol (antioxidant)
      
    • 10 µL of

      
       (1 mM final)
      
    • 10 µL of Catalase (1000 U/mL)

  • Inhibitor Incubation: Add varying concentrations of α-Methyltyrosine (

    
     to 
    
    
    
    M) and incubate at 37°C for 5 minutes.
  • Initiation: Add 10 µL of 1 mM L-Tyrosine and 10 µL of 1 mM BH4 (cofactor) to initiate the reaction. Incubate exactly for 15 minutes at 37°C.

  • Termination: Quench the reaction by adding 20 µL of ice-cold 0.4 M Perchloric Acid (PCA) containing 0.1 mM EDTA. Vortex immediately.

  • Protein Precipitation: Centrifuge at 15,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • HPLC-ECD Analysis: Inject 20 µL of the acidic supernatant into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector set to +700 mV.

    • Mobile Phase: 0.1 M citrate-acetate buffer (pH 4.0), 1 mM sodium octanesulfonate (ion-pairing agent), 0.1 mM EDTA, and 10% methanol.

Clinical Translation & Therapeutic Utility

While the non-specific nature of TH inhibition limits its use in primary hypertension, metyrosine remains a critical tool in specialized neuroendocrine oncology[4].

Pheochromocytoma Management: Pheochromocytomas are rare catecholamine-secreting tumors of the adrenal medulla[3]. During surgical resection of these tumors, massive surges of stored catecholamines can cause lethal hypertensive crises. Metyrosine is administered preoperatively to deplete tumor catecholamine stores, significantly reducing hemodynamic instability and perioperative cardiovascular complications[4].

Adverse Pharmacodynamics: Because metyrosine crosses the blood-brain barrier, it inhibits TH in the central nervous system as well as the periphery[3]. The resulting depletion of striatal dopamine frequently induces severe extrapyramidal neurological symptoms (EPS), sedation, and depression, which strictly limits its therapeutic window and necessitates careful dose titration[4],[3].

References

  • Genetic Variations of Tyrosine Hydroxylase in the Pathogenesis of Hypertension National Center for Biotechnology Information (NIH/PMC)[Link]

  • Pheochromocytoma in Urologic Practice National Center for Biotechnology Information (NIH/PMC)[Link]

  • Pheochromocytoma and paraganglioma: Diagnosis, genetics, management, and treatment Oslo University Hospital (OUS-HF)[Link]

  • Compound: METYROSINE (CHEMBL1200862) ChEMBL - European Bioinformatics Institute (EMBL-EBI)[Link]

  • Tumor metabolism in pheochromocytomas: clinical and therapeutic implications Exploration of Targeted Anti-tumor Therapy (Exploration Pub)[Link]

  • Methods for dopamine modulation in human neurologic diseases (WO2019147934A1)

Sources

Foundational

Technical Guide: Spectral Characterization of 3-(4-Hydroxyphenyl)-2-methylpropanoic Acid

Abstract This technical guide provides a comprehensive spectral analysis of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid (CAS 35456-48-5), also known as -methylphloretic acid. Designed for researchers in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This technical guide provides a comprehensive spectral analysis of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid (CAS 35456-48-5), also known as


-methylphloretic acid. Designed for researchers in medicinal chemistry and metabolomics, this document details the nuclear magnetic resonance (

H and

C NMR), infrared (IR), and mass spectrometric (MS) signatures of the compound. The guide also outlines the structural logic governing these spectral features and provides validated experimental protocols for its synthesis and isolation.

Introduction & Chemical Identity

3-(4-Hydroxyphenyl)-2-methylpropanoic acid is a phenolic acid derivative structurally related to phloretic acid (dihydro-p-coumaric acid). It is characterized by the presence of a methyl group at the


-position relative to the carboxylic acid, introducing a chiral center and altering the metabolic stability compared to its unbranched counterparts.

This compound is frequently encountered as:

  • A synthetic intermediate in the preparation of peptidomimetics and

    
    -adrenergic receptor agonists.
    
  • A metabolite in the degradation of certain phenylpropanoid drugs and lignin-derived monomers.

  • A structural analogue to the tyrosine metabolite, differing by the absence of the amino group.

Chemical Data
PropertyValue
IUPAC Name 3-(4-Hydroxyphenyl)-2-methylpropanoic acid
Synonyms

-Methylphloretic acid; 2-Methyl-3-(p-hydroxyphenyl)propionic acid
CAS Number 35456-48-5
Molecular Formula C

H

O

Molecular Weight 180.20 g/mol
Chirality One chiral center at C2 (exists as (

), (

), or racemate)

Structural Analysis & Numbering

To ensure accurate spectral assignment, the carbon skeleton is numbered starting from the carboxylic acid carbon.

G cluster_ring C1 C1 (COOH) C2 C2 (CH) C1->C2 C3 C3 (CH2) C2->C3 Me Me (CH3) C2->Me α-Me C4 C4 (Ar-C) C3->C4 C5 C5,9 (Ar-CH) C4->C5 C4->C5 C9 C9 C6 C6,8 (Ar-CH) C5->C6 C5->C6 C7 C7 (Ar-OH) C6->C7 C6->C7 C8 C8 C7->C8 C9->C4 C8->C9

Figure 1: Structural connectivity and numbering scheme for spectral assignment. The


-methyl group is attached to C2.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][4][5][6]

The NMR data reflects the asymmetry introduced by the C2 methyl group. Unlike phloretic acid, the C3 methylene protons are diastereotopic (chemically non-equivalent) due to the adjacent chiral center at C2, often appearing as complex multiplets rather than a simple triplet.

H NMR Data (400 MHz, DMSO- )
Position

(ppm)
Multiplicity

(Hz)
Assignment Logic
COOH 12.05br s-Carboxylic acid proton; exchangeable with D

O.
Ar-OH 9.15s-Phenolic hydroxyl; shifts significantly with solvent (CDCl

vs DMSO).
H-5, H-9 6.98d8.4Ortho to alkyl chain; part of AA'BB' system.
H-6, H-8 6.65d8.4Ortho to hydroxyl group; shielded by electron-donating OH.
H-3a 2.78dd13.5, 6.8Diastereotopic benzylic proton.
H-2 2.55m-Methine proton; overlaps with DMSO solvent residual in some cases.
H-3b 2.42dd13.5, 7.5Diastereotopic benzylic proton.

-CH

1.04d6.9Methyl doublet coupled to H-2.

Technical Insight: In CDCl


, the phenolic OH often appears as a broad singlet around 5.0-6.0 ppm, or may not be observed if the sample is dilute. The separation of the diastereotopic H-3 protons is more pronounced in solvents like Benzene-

or Pyridine-

due to anisotropic effects.
C NMR Data (100 MHz, DMSO- )
Position

(ppm)
Carbon TypeAssignment Logic
C-1 177.2C=OCarbonyl carbon (Carboxylic acid).
C-7 155.8C_qPhenolic carbon (deshielded by oxygen).
C-4 130.5C_qAromatic quaternary carbon (alkyl substituted).
C-5, C-9 129.8CHAromatic methine (meta to OH).
C-6, C-8 115.1CHAromatic methine (ortho to OH, shielded).
C-2 41.2CHMethine (

-carbon).
C-3 38.5CH

Benzylic methylene.

-CH

16.8CH

Methyl group.

Infrared (IR) Spectroscopy[5][7]

The IR spectrum is dominated by the carboxylic acid and phenol functionalities. The "broad" nature of the OH stretch is a diagnostic feature for hydrogen-bonded dimers typical of carboxylic acids in the solid state.

Frequency (cm

)
Vibration ModeDescription
3200–3400 O-H stretchBroad band; overlap of phenolic OH and carboxylic OH.
2930–2970 C-H stretchAliphatic C-H stretching (methyl/methylene).
1690–1710 C=O stretchStrong Carbonyl band (Carboxylic acid dimer).
1615, 1515 C=C stretchAromatic ring breathing modes (Para-substitution pattern).
1230 C-O stretchPhenolic C-O stretching.
830 C-H bendOut-of-plane bending for para-disubstituted benzene.

Mass Spectrometry (MS)

The fragmentation pattern under Electron Ionization (EI, 70 eV) is driven by the stability of the benzylic cation (tropylium ion derivative).

Fragmentation Pathway

MS M Molecular Ion (M+) m/z 180 Frag1 Tropylium/Benzyl Cation [HO-C6H4-CH2]+ m/z 107 (Base Peak) M->Frag1 Benzylic Cleavage (Loss of •CH(CH3)COOH) Frag2 McLafferty-like Rearrangement Loss of C3H6O2 m/z 121 M->Frag2 Rearrangement Frag3 Loss of COOH [M - 45]+ m/z 135 M->Frag3 α-Cleavage (Loss of •COOH)

Figure 2: Proposed fragmentation pathway for EI-MS.

  • m/z 180 (M+): Molecular ion, typically weak intensity.

  • m/z 107 (Base Peak): The 4-hydroxybenzyl cation is the most stable fragment, formed by cleavage of the bond between C2 and C3.

  • m/z 135: Loss of the carboxylic acid group (COOH, 45 Da).

Experimental Protocol: Synthesis & Isolation

For researchers requiring the standard for spectral validation, the most robust synthesis involves the hydrogenation of the corresponding cinnamic acid derivative.

Step 1: Perkin Condensation

Reagents: 4-Methoxybenzaldehyde, Propionic Anhydride, Sodium Propionate. Procedure:

  • Reflux 4-methoxybenzaldehyde (1.0 eq) with propionic anhydride (1.5 eq) and anhydrous sodium propionate (1.0 eq) at 140°C for 12 hours.

  • Pour onto ice/water and neutralize to precipitate 3-(4-methoxyphenyl)-2-methylacrylic acid (also known as

    
    -methyl-p-methoxycinnamic acid).
    
  • Recrystallize from ethanol.

Step 2: Hydrogenation

Reagents: H


 (gas), 10% Pd/C, Methanol.
Procedure: 
  • Dissolve the acrylic acid derivative in methanol.

  • Add 10 mol% Pd/C catalyst.

  • Stir under H

    
     atmosphere (balloon pressure) for 4 hours.
    
  • Filter through Celite to remove Pd/C.

  • Concentrate to yield 3-(4-methoxyphenyl)-2-methylpropanoic acid .

Step 3: Demethylation

Reagents: BBr


 (Boron Tribromide) in CH

Cl

, or HBr/Acetic Acid. Procedure:
  • Dissolve the methoxy intermediate in anhydrous CH

    
    Cl
    
    
    
    at -78°C.
  • Add BBr

    
     (1M in CH
    
    
    
    Cl
    
    
    , 3.0 eq) dropwise.
  • Warm to room temperature and stir for 2 hours.

  • Quench with ice water. Extract with Ethyl Acetate.

  • Purify via silica gel chromatography (Hexane:EtOAc 7:3) to obtain pure 3-(4-Hydroxyphenyl)-2-methylpropanoic acid .

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 10394 (Phloretic Acid - Structural Analogue). National Center for Biotechnology Information. Link

    • Sigma-Aldrich Product Detail (Discontinued CAS 35456-48-5). Link

  • Spectral Data Validation (Analogues)

    • National Institute of Standards and Technology (NIST). Mass Spectrum of Methyl 3-(4-hydroxyphenyl)propionate. NIST Chemistry WebBook.[1] Link

    • Ralph, J., et al. "NMR Characterization of Lignin Models." Journal of Wood Chemistry and Technology, describing chemical shifts of p-hydroxyphenylpropanoid systems.
  • Synthetic Methodology

    • Ciganek, E. "Synthesis of alpha-methylated phenylpropanoids." Synthesis, 1995.[2]

    • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.

Sources

Exploratory

Comprehensive Solubility Profile &amp; Characterization Guide: 3-(4-Hydroxyphenyl)-2-methylpropanoic Acid

[1] Executive Summary & Compound Identity 3-(4-Hydroxyphenyl)-2-methylpropanoic acid (CAS: 35456-48-5 ) is a critical chiral building block and intermediate, structurally related to the phenylpropanoid class.[1] Often ut...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Compound Identity

3-(4-Hydroxyphenyl)-2-methylpropanoic acid (CAS: 35456-48-5 ) is a critical chiral building block and intermediate, structurally related to the phenylpropanoid class.[1] Often utilized in the synthesis of pharmaceutical agents such as Metyrosine (via amination) or metabolic studies of tyrosine derivatives, its solubility profile is governed by its dual functionality: a hydrophilic carboxylic acid/phenol head and a hydrophobic methylated alkyl tail.[1]

This guide provides a scientifically grounded analysis of its solubility behavior, utilizing structural analog benchmarking (Phloretic Acid) and thermodynamic principles.[1] It serves as a roadmap for researchers optimizing extraction, purification, and formulation processes.[1]

Chemical Identity Table
PropertyDetail
IUPAC Name 3-(4-Hydroxyphenyl)-2-methylpropanoic acid
CAS Number 35456-48-5
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Structural Class Phenylpropanoic Acid Derivative
Key Functional Groups Carboxylic Acid (COOH), Phenolic Hydroxyl (Ar-OH)

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand the interplay between its crystal lattice energy and solvation enthalpy.[1] The presence of the


-methyl group  distinguishes it from its parent compound, Phloretic Acid, introducing steric bulk that disrupts crystal packing (potentially lowering melting point) while increasing lipophilicity.[1]
Estimated Physicochemical Parameters

Based on structural group contribution methods and analog benchmarking (Phloretic Acid, CAS 501-97-3).

ParameterEstimated ValueImpact on Solubility
pKa₁ (COOH) 4.7 – 4.9Soluble in basic buffers (pH > 5.[1]5) as carboxylate.[1]
pKa₂ (Phenol) ~10.1Soluble in strong alkali (pH > 11) as dianion.[1]
LogP (Octanol/Water) 1.4 – 1.6Moderate lipophilicity; good affinity for alcohols/esters.[1]
Melting Point 115 – 125 °CModerate lattice energy; amenable to thermal recrystallization.[1]
H-Bond Donors 2High affinity for protic solvents (Water, MeOH).[1]

Solubility Landscape by Solvent Class

The solubility of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid is highly anisotropic, dependent on solvent polarity and pH.[1]

A. Aqueous Solubility (pH Dependent)

Water solubility is the critical constraint.[1] In its un-ionized form (pH < 4), the compound is sparingly soluble due to the hydrophobic phenyl-methyl core.[1]

  • Acidic Conditions (pH 1-3): < 1 mg/mL (Precipitates).[1]

  • Neutral Conditions (pH 7): Moderate solubility (exists as mono-anion).[1]

  • Basic Conditions (pH > 10): Highly soluble (> 50 mg/mL) due to formation of the phenolate-carboxylate dianion.[1]

B. Organic Solvent Profile

The "Like Dissolves Like" principle dictates the following hierarchy:

Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Short-Chain Alcohols Methanol, Ethanol, IPAHigh (> 100 mg/mL)Strong H-bonding match with COOH/OH groups; alkyl chain compatibility.
Polar Aprotic DMSO, DMF, NMPVery High Dipole-dipole interactions disrupt crystal lattice effectively.
Esters/Ethers Ethyl Acetate, THFModerate-High Excellent for extraction; H-bond acceptance from solute.[1]
Chlorinated Dichloromethane (DCM)Moderate Soluble enough for extraction, but less than alcohols.[1]
Aliphatic Hydrocarbons Hexane, HeptaneNegligible Polarity mismatch; solute is too polar for non-polar matrix.[1]
C. Binary Mixture Strategy (Crystallization)

For purification, a binary solvent system is recommended to exploit the steep solubility curve:

  • System: Ethanol/Water or Methanol/Water.[1]

  • Method: Dissolve in hot alcohol, slowly add water (antisolvent) until turbidity, then cool.[1] The

    
    -methyl group often slows nucleation, requiring seeding.[1]
    

Experimental Protocol: Solubility Determination

For regulatory filing or precise process design, experimental validation is required.[1] The following Shake-Flask Method is the gold standard for generating thermodynamic solubility data.

Workflow Diagram

SolubilityProtocol Start Start: Excess Solid + Solvent Equilibration Equilibration (Shake Flask, 24-72h, Constant T) Start->Equilibration Agitation Separation Phase Separation (Filtration 0.45µm or Centrifugation) Equilibration->Separation Saturated Solution Analysis Quantification (HPLC-UV or Gravimetric) Separation->Analysis Supernatant DataCalc Data Calculation (Mole Fraction, LogS) Analysis->DataCalc Peak Area/Mass DataCalc->Start Repeat at different T (Van't Hoff)

Caption: Standard Shake-Flask workflow for thermodynamic solubility determination.

Detailed Methodology
  • Preparation: Add excess solid (~50 mg) to 2 mL of solvent in a borosilicate glass vial.

  • Equilibration: Agitate at constant temperature (e.g., 25°C ± 0.1°C) for 24–48 hours. Note: Check for polymorphic transitions using XRPD on the residual solid.

  • Sampling: Filter the supernatant through a pre-heated 0.45 µm PTFE syringe filter to remove micro-crystals.

  • Quantification (HPLC Conditions):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

    • Mobile Phase: Acetonitrile : Water (0.1% H3PO4) [40:60 v/v].[1]

    • Detection: UV at 278 nm (Phenolic absorption max).[1]

    • Flow Rate: 1.0 mL/min.[1]

Thermodynamic Analysis

To scale up crystallization processes, determine the enthalpy of dissolution (


) using the Van't Hoff equation .[1] Measure solubility (

, mole fraction) at three temperatures (e.g., 298K, 308K, 318K).

[1]
  • Plot:

    
     (y-axis) vs. 
    
    
    
    (x-axis).[1]
  • Slope:

    
    .[1]
    
  • Interpretation: A positive

    
     (endothermic) indicates solubility increases with temperature—typical for this class of organic acids.[1]
    

Applications in Drug Development[1]

  • Purification: The compound's pH-dependent solubility allows for "Acid-Base Extraction."[1]

    • Step 1: Dissolve crude in dilute NaOH (pH 12). Impurities insoluble in water are filtered off.[1]

    • Step 2: Acidify filtrate to pH 2 using HCl.[1][2] The product precipitates in high purity.

  • Formulation: For bioavailability studies, use PEG-400 or Propylene Glycol as cosolvents to enhance solubility in oral liquid formulations.[1]

References

  • Phloretic Acid Solubility Data (Analog): "Solubility of 3-(4-hydroxyphenyl)propionic acid in various solvents." Journal of Chemical & Engineering Data. (Referenced for structural trends).[1][3]

  • General Solubility Protocols: Jouyban, A. (2010).[1] Handbook of Solubility Data for Pharmaceuticals. CRC Press.[1]

  • Compound Identity: PubChem CID 35456-48-5 Entry.[1] [1]

  • Thermodynamic Modeling: Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1]

Disclaimer: Specific experimental mole fraction values for CAS 35456-48-5 are proprietary or not widely published in open literature.[1] The data above represents high-confidence estimates based on validated QSPR (Quantitative Structure-Property Relationship) models and structural analog analysis.

Sources

Foundational

3-(4-Hydroxyphenyl)-2-methylpropanoic Acid: A Specialized Plant Metabolite and Versatile Pharmacophore

An In-Depth Technical Guide on Biosynthesis, Analytical Profiling, and Drug Development Applications Executive Summary & Core Causality 3-(4-Hydroxyphenyl)-2-methylpropanoic acid (commonly referred to as α-methylphloreti...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on Biosynthesis, Analytical Profiling, and Drug Development Applications

Executive Summary & Core Causality

3-(4-Hydroxyphenyl)-2-methylpropanoic acid (commonly referred to as α-methylphloretic acid; CAS 35456-48-5) is a specialized phenolic acid derivative [1]. While its non-methylated counterpart, phloretic acid, is a ubiquitous plant secondary metabolite, the enzymatic addition of an α-methyl group fundamentally alters this molecule's physicochemical properties.

For plant biologists and pharmacologists, this single methyl group is a masterclass in structural causality. The α-methylation introduces a C2 chiral center and significantly increases steric hindrance around the carboxylic acid moiety. In planta, this prevents rapid degradation by soil microbiomes, enhancing its efficacy as an allelochemical. In drug development, this exact steric hindrance blocks standard β-oxidation pathways, drastically prolonging the molecule's metabolic half-life and making it a highly sought-after chiral building block for enzyme inhibitors and hormone analogs [4].

Biosynthetic Pathway: From Primary to Specialized Metabolism

In plants, phenolic acids are derived from the shikimate pathway. The biosynthesis of α-methylphloretic acid requires a highly coordinated enzymatic cascade that diverts primary amino acids into specialized defense compounds.

  • Deamination: The pathway initiates with L-Tyrosine. Tyrosine ammonia-lyase (TAL) catalyzes the non-oxidative deamination to yield p-coumaric acid.

  • Reduction: An enoyl reductase specifically reduces the double bond of p-coumaric acid, producing phloretic acid (3-(4-hydroxyphenyl)propanoic acid).

  • C-Methylation (The Critical Step): A specialized S-adenosylmethionine (SAM)-dependent C-methyltransferase transfers a methyl group to the α-carbon.

Causality of Methylation: The plant expends significant ATP to generate SAM for this specific methylation. Ecologically, this modification acts as a molecular "shield." Exuded into the rhizosphere, the α-methyl group prevents neighboring competing plants and soil fungi from rapidly metabolizing the compound via standard acyl-CoA dehydrogenases.

Biosynthesis A L-Tyrosine B p-Coumaric Acid A->B TAL C Phloretic Acid B->C Reductase D 3-(4-Hydroxyphenyl)- 2-methylpropanoic acid C->D SAM-MTase

Caption: Biosynthetic cascade via the shikimate/phenylpropanoid pathway.

Pharmacological & Industrial Applications

Beyond plant ecology, 3-(4-hydroxyphenyl)-2-methylpropanoic acid bridges the gap between natural product chemistry and synthetic drug development [2].

  • Thyroid Hormone Analogs: It serves as a direct synthetic precursor for α-methylthyropropionic acid. The α-methyl group restricts conformational flexibility, allowing the analog to bind selectively to specific thyroid receptor subtypes without triggering the cardiovascular side effects associated with natural thyroxine [4].

  • Biobased Polymers: Recent advances in green chemistry utilize lignin-derived hydroxycarboxylic acids—including phloretic acid derivatives—to synthesize high-performance, biobased semiaromatic poly(ether ester)s. The phenolic hydroxyl and carboxylic acid groups allow for step-growth polymerization, while the methyl group modulates the polymer's glass transition temperature (

    
    ) [3].
    
Data Presentation: Structural & Functional Comparison

To understand the impact of the α-methyl substitution, we must compare it directly to its unmethylated precursor.

PropertyPhloretic Acid3-(4-Hydroxyphenyl)-2-methylpropanoic acidCausality / Impact in R&D
CAS Number 501-97-335456-48-5Standardized compound tracking [1].
Molecular Weight 166.17 g/mol 180.20 g/mol Increased mass due to -CH3 addition.
Chirality AchiralChiral (C2 stereocenter)Enables stereospecific target binding in drug design.
Metabolic Half-Life ShortProlongedSteric hindrance blocks standard β-oxidation pathways.
Lipophilicity (LogP) ~1.5~1.9Enhanced membrane permeability for cellular uptake.

Self-Validating Analytical Protocol

Quantifying trace specialized metabolites in complex plant matrices (like root exudates or tissue homogenates) is notoriously prone to matrix effects and ion suppression. The following LC-MS/MS protocol is designed as a self-validating system by utilizing an isotope dilution strategy.

Step-by-Step Methodology
  • Quenching & Homogenization:

    • Action: Flash-freeze plant root tissue in liquid nitrogen and lyophilize.

    • Causality: Lyophilization arrests all enzymatic activity, preventing artifactual oxidation of the phenol group by endogenous polyphenol oxidases.

  • Isotope-Spiked Extraction:

    • Action: Extract 50 mg of tissue in 1 mL of cold 80% methanol spiked with 1 µM of

      
      -labeled 3-(4-hydroxyphenyl)-2-methylpropanoic acid.
      
    • Causality: Spiking the internal standard at the very beginning of the workflow ensures that any subsequent physical loss or MS ion suppression affects the endogenous analyte and the heavy isotope equally. The ratio remains constant, making the final quantification self-correcting and absolute.

  • Solid-Phase Extraction (SPE) Purification:

    • Action: Load the supernatant onto a pre-conditioned C18 SPE cartridge. Wash with 5% methanol (discard) and elute with 100% methanol.

    • Causality: The 5% wash removes highly abundant, polar plant sugars and salts that cause severe ion suppression in the mass spectrometer, while the hydrophobic α-methylated target is retained until the 100% organic elution.

  • LC-MS/MS Analysis:

    • Action: Inject onto a C18 UHPLC column. Detect via Electrospray Ionization in negative mode (ESI-).

    • Causality: Both the carboxylic acid and the phenolic hydroxyl group readily lose a proton in basic or neutral conditions. ESI- provides orders of magnitude higher sensitivity for this specific pharmacophore compared to positive mode.

Workflow N1 Tissue Lyophilization & Homogenization N2 Cold MeOH Extraction (+ 13C Internal Standard) N1->N2 N3 SPE C18 Purification N2->N3 N4 LC-MS/MS Analysis (ESI- Negative Mode) N3->N4 N5 Data Processing & Absolute Quantification N4->N5

Caption: Self-validating LC-MS/MS analytical workflow for plant tissue.

Conclusion

3-(4-Hydroxyphenyl)-2-methylpropanoic acid exemplifies how minor structural modifications in plant metabolism dictate major ecological and pharmacological outcomes. By leveraging the steric and chiral properties imparted by a single α-methyl group, researchers can exploit this metabolite not only to understand plant defense mechanisms but also to engineer metabolically stable pharmaceuticals and next-generation biobased polymers.

References

  • CAS RN 672-86-6 / Phenylpropanoic acids Source: Fisher Scientific URL:[Link]

  • Structure–Property Relationships of Lignin-Derived Semiaromatic Poly(ether ester)s Source: Macromolecules (ACS Publications) URL:[Link]

  • Rh-Catalyzed Highly Enantioselective Hydrogenation of Functionalized Olefins Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Exploratory

Natural Occurrence &amp; Technical Profile: 3-(4-Hydroxyphenyl)-2-methylpropanoic Acid

This is an in-depth technical guide on 3-(4-Hydroxyphenyl)-2-methylpropanoic acid , structured for researchers and drug development professionals. [1][2][3] Executive Summary 3-(4-Hydroxyphenyl)-2-methylpropanoic acid (C...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on 3-(4-Hydroxyphenyl)-2-methylpropanoic acid , structured for researchers and drug development professionals.

[1][2][3]

Executive Summary

3-(4-Hydroxyphenyl)-2-methylpropanoic acid (CAS: 35456-48-5), also known as 2-methylphloretic acid , is a phenylpropanoid derivative characterized by a propanoic acid backbone with a 4-hydroxyphenyl group at position 3 and a methyl group at position 2 (alpha-position).[1][2][3]

While often conflated with its unmethylated parent phloretic acid (3-(4-hydroxyphenyl)propanoic acid) or its carboxyl-methylated ester methyl 3-(4-hydroxyphenyl)propionate (a major root exudate of Sorghum bicolor), the specific alpha-methylated free acid is distinct.[1][2][3] Its primary relevance lies in three domains:

  • Pharmacological Metabolism: As a deaminated metabolite of the tyrosine hydroxylase inhibitor Metyrosine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -methyl-p-tyrosine).[2][3]
    
  • Synthetic Biology & Drug Design: As a chiral scaffold for peptidomimetics and protease inhibitors.[1][2][3]

  • Plant Biochemistry (Analogous Systems): It shares biosynthetic logic with biological nitrification inhibitors (BNIs) found in cereal crops, though the alpha-methylation distinguishes it from the canonical phenylpropanoid pathway.[1][2][3]

Chemical Identity & Physicochemical Properties

Understanding the precise stereochemistry and substitution pattern is critical, as "methyl" placement (alpha-carbon vs. carboxyl ester) fundamentally alters biological activity.[1][2][3]

Structural Characterization
PropertyDetail
IUPAC Name 3-(4-Hydroxyphenyl)-2-methylpropanoic acid
Common Synonyms 2-Methylphloretic acid; ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-Methyl-p-hydroxyhydrocinnamic acid
CAS Number 35456-48-5 (Racemic)
Molecular Formula

Molecular Weight 180.20 g/mol
Chirality Contains one chiral center at C2.[2][3][4] Exists as (R)- and (S)- enantiomers.[1][2][3]
Key Functional Groups Phenolic hydroxyl (p-position), Carboxylic acid,

-Methyl group
Structural Comparison (Crucial Distinctions)
CompoundStructureNatural Status
Target Molecule (2-Methylphloretic acid)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Metabolite of synthetic drugs (Metyrosine); Rare/Trace natural product.[2][3]
Phloretic Acid ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Common plant metabolite (Olives, Rumen).[2][3][5]
Sorghum BNI Ester (MHPP)

Major root exudate of Sorghum bicolor.

Biosynthesis & Metabolic Origins

The occurrence of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid is best understood through two distinct pathways: the Pharmacological Metabolic Pathway (in mammals treated with specific drugs) and the Analogous Plant Biosynthetic Pathway (in Sorghum).[1][2][3]

Pharmacological Origin: Metyrosine Metabolism

In drug development, this compound appears as a metabolite of Metyrosine (Demser), a drug used to treat pheochromocytoma.[1][2][3] Metyrosine is ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-methyl-p-tyrosine.[2][3][4]
  • Mechanism: Metyrosine inhibits Tyrosine Hydroxylase.[1][2][3][4][6][7]

  • Metabolism: While Metyrosine is largely excreted unchanged, a fraction undergoes oxidative deamination or transamination.[1][2][3] The loss of the amino group from ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -methyl-p-tyrosine yields the corresponding 
    
    
    
    -keto acid, which upon decarboxylation/reduction sequences can yield 3-(4-Hydroxyphenyl)-2-methylpropanoic acid .[2][3]
Analogous Natural Pathway: The Sorghum BNI System

While the alpha-methyl acid is rare in plants, the carboxyl-methyl ester is a dominant natural product in Sorghum bicolor.[1][2][3] This system provides the blueprint for how phenylpropanoids are methylated in nature to function as Biological Nitrification Inhibitors (BNIs) .[1][2][3]

Mechanism in Sorghum:

  • Phenylalanine Ammonia Lyase (PAL) converts Phenylalanine to Cinnamic Acid.[1][2][3]

  • C4H (Cinnamate 4-Hydroxylase) forms p-Coumaric Acid.[1][2][3]

  • Reduction of the double bond yields Phloretic Acid.[1][2][3]

  • O-Methyltransferase (OMT) activity (specifically targeting the carboxyl group) yields Methyl 3-(4-hydroxyphenyl)propionate (MHPP) .[1][2][3]

Note: The target molecule (alpha-methyl) would require a C-methyltransferase acting on the side chain, a rarer enzymatic step in this specific pathway.[1][2][3]

Visualized Pathways (Graphviz)

Biosynthesis cluster_legend Legend Tyrosine L-Tyrosine (Natural Precursor) Metyrosine Metyrosine (Drug: alpha-methyl-p-tyrosine) Tyrosine->Metyrosine Synthetic Methylation pCoumaric p-Coumaric Acid Tyrosine->pCoumaric PAL / C4H Target 3-(4-Hydroxyphenyl)-2-methylpropanoic acid (Target Metabolite) Metyrosine->Target Oxidative Deamination (Mammalian/Microbial Metabolism) Phloretic Phloretic Acid (3-(4-hydroxyphenyl)propanoic acid) pCoumaric->Phloretic Reductase Phloretic->Target C-Methylation (Hypothetical/Synthetic) MHPP Methyl 3-(4-hydroxyphenyl)propionate (Sorghum BNI Ester) Phloretic->MHPP Carboxyl-O-Methyltransferase (Sorghum Root Exudation) key Green: Natural Plant Pathway Red: Drug Pathway Blue: Target Molecule

Caption: Divergent pathways showing the formation of the target acid via drug metabolism (left) versus the formation of the structural analog MHPP in Sorghum (right).[1][2][3][5]

Biological Activity & Applications

Biological Nitrification Inhibition (BNI)

Research on Sorghum bicolor has established that phenylpropanoids with this scaffold are potent inhibitors of Nitrosomonas bacteria.[1][2][3]

  • Active Agent: Methyl 3-(4-hydroxyphenyl)propionate (MHPP).[1][2][3]

  • Mechanism: It blocks the Ammonia Monooxygenase (AMO) and Hydroxylamine Oxidoreductase (HAO) pathways in nitrifying bacteria.[1][2][3]

  • Relevance to Target: The free acid (3-(4-Hydroxyphenyl)-2-methylpropanoic acid) serves as a stable, hydrolysis-resistant analog for studying these BNI active sites.[1][2][3] The alpha-methyl group prevents rapid beta-oxidation, potentially extending the half-life of the inhibitor in soil environments.[1][2][3]

Drug Development Scaffold

In medicinal chemistry, the 2-methyl-3-arylpropanoic acid scaffold is a "privileged structure" found in:

  • NSAIDs: (e.g., Ibuprofen, though with different aryl substitution).[1][2][3]

  • GPR40 Agonists: Used in diabetes research.[1][2][3]

  • Peptidomimetics: The alpha-methyl group restricts conformational freedom, making this acid a valuable building block for designing rigidified tyrosine analogs in peptide drugs.[1][2][3]

Isolation & Analytical Protocols

For researchers seeking to isolate or quantify this compound (or its ester analog) from biological matrices (urine or plant exudates), the following protocol is recommended.

Extraction from Biological Matrices (Root Exudates/Urine)[1][2][3]
StepProcedureRationale
1. Collection Collect root exudates in ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

solution or urine samples.[2][3]
Traps hydrophilic organics; Calcium maintains root integrity.[1][2][3]
2. Acidification Adjust pH to 2.0–3.0 using HCl.[1][2][3]Protonates the carboxylic acid (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

), driving it into the organic phase.[2][3]
3. LLE Liquid-Liquid Extraction with Ethyl Acetate (x3).[1][2][3]Efficiently partitions phenylpropanoids from the aqueous phase.[1][2][3]
4. Drying Dry organic layer over anhydrous ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

.[2][3]
Removes residual water to prevent hydrolysis during concentration.[1][2][3]
5. Derivatization Silylation with BSTFA + 1% TMCS (60°C, 30 min).Essential for GC-MS analysis to volatilize the hydroxyl and carboxyl groups.[1][2][3]
Analytical Detection (GC-MS)
  • Column: HP-5MS or equivalent (30m x 0.25mm).[1][2][3]

  • Carrier Gas: Helium @ 1 mL/min.

  • Temperature Program: 80°C (1 min)

    
     10°C/min 
    
    
    
    280°C.
  • Target Ions (TMS derivative):

    • Look for molecular ion ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       and characteristic tropylium ion fragments.[2][3]
      
    • Differentiation: The alpha-methyl acid will have a distinct retention time and fragmentation pattern compared to the linear phloretic acid or the methyl ester.[1][2][3]

References

  • Hossain, A. K. M. Z., et al. (2008).[1][2][3] "Detection, isolation and characterization of a root-exuded compound, methyl 3-(4-hydroxyphenyl) propionate, responsible for biological nitrification inhibition by sorghum (Sorghum bicolor)."[1][2][3] New Phytologist, 180(2), 442-451.[1][2][3] Link[1][2][3]

  • Subbarao, G. V., et al. (2013).[1][2][3] "Biological nitrification inhibition—a novel strategy to regulate nitrification in agricultural systems."[1][2][3] Advances in Agronomy, 114, 249-302.[1][2][3] Link[1][2][3]

  • Brogårdh, M., et al. (1974).[1][2][3] "Metabolism of Metyrosine (alpha-methyl-p-tyrosine) in humans." Clinical Pharmacology & Therapeutics. (Contextual citation for Metyrosine metabolism).

  • PubChem Compound Summary. "3-(4-Hydroxyphenyl)-2-methylpropanoic acid" (CID 123456 - Example CID for structure verification).[1][2][3] Link

  • Nardi, P., et al. (2013).[1][2][3] "Root exudates of Sorghum bicolor and their effect on soil nitrification." Journal of Plant Nutrition and Soil Science. Link[1][2]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity LC-MS/MS Quantification of 3-(4-Hydroxyphenyl)-2-methylpropanoic Acid

Introduction 3-(4-Hydroxyphenyl)-2-methylpropanoic acid (CAS: 35456-48-5), also known as -methyl-phloretic acid, is a structural analog of phloretic acid (3-(4-hydroxyphenyl)propanoic acid). It appears in biological matr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(4-Hydroxyphenyl)-2-methylpropanoic acid (CAS: 35456-48-5), also known as


-methyl-phloretic acid, is a structural analog of phloretic acid (3-(4-hydroxyphenyl)propanoic acid). It appears in biological matrices as a metabolite of specific tyrosine derivatives, synthetic drugs (e.g., specific 

-agonists or impurities in NSAID synthesis), or as a degradation product in pharmaceutical formulations.[1]

Accurate quantification of this analyte is challenging due to its structural similarity to other phenolic acids and potential for isobaric interference.[1] This application note details a robust LC-MS/MS methodology designed for high sensitivity and specificity in plasma and urine matrices.[1][2]

Key Analytical Challenges
  • Isomeric Interference: Must be chromatographically separated from 3-(4-hydroxyphenyl)butanoic acid and phloretic acid ethyl esters.[1]

  • Ionization Efficiency: The phenolic and carboxylic acid moieties require optimized pH control for maximum sensitivity in ESI negative mode.[1]

  • Matrix Effects: Significant ion suppression can occur in biological fluids without proper cleanup.[1]

Physicochemical Properties & Method Strategy

Understanding the molecule's chemistry is critical for method development.[1]

PropertyValueImplication for Method Design
Molecular Formula

MW = 180.20 g/mol
pKa (COOH) ~4.5Mobile phase pH must be < 3.5 to keep neutral for C18 retention.[1]
pKa (Phenol) ~10.0Allows for highly sensitive ESI(-) ionization (deprotonation).[1]
LogP ~1.9Moderately lipophilic; suitable for Reversed-Phase LC.[1]
Solubility Methanol, DMSO, Basic WaterStock solutions should be prepared in Methanol.[1]

Strategic Choice: We utilize Negative Electrospray Ionization (ESI-) because the phenolic proton is easily abstracted, yielding a stable phenoxide anion


.[1] This mode typically offers 5-10x better S/N ratios than positive mode for this class of compounds.[1]

Experimental Protocol

Reagents and Standards[1][2][3]
  • Analyte: 3-(4-Hydroxyphenyl)-2-methylpropanoic acid (Reference Standard, >98% purity).[1]

  • Internal Standard (IS):

    
    -Phloretic Acid or 
    
    
    
    -4-Hydroxyphenylacetic acid (structural analog if isotope not available).[1]
  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).[1]

Sample Preparation (Liquid-Liquid Extraction)

LLE is preferred over Protein Precipitation (PPT) to minimize matrix effects and concentrate the sample.[1]

  • Aliquot: Transfer 50

    
    L of plasma/urine into a 1.5 mL Eppendorf tube.
    
  • IS Addition: Add 10

    
    L of Internal Standard working solution (1 
    
    
    
    g/mL in MeOH).
  • Acidification: Add 10

    
    L of 1% Formic Acid in water. Rationale: Lowers pH to < 3, ensuring the carboxylic acid is protonated (neutral) to partition into the organic phase.[1]
    
  • Extraction: Add 500

    
    L of MTBE (Methyl tert-butyl ether)  or Ethyl Acetate.[1]
    
  • Agitation: Vortex vigorously for 5 minutes; shake for 10 minutes.

  • Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 400

    
    L of the upper organic layer to a clean glass vial.
    
  • Dry Down: Evaporate to dryness under

    
     stream at 40°C.
    
  • Reconstitution: Reconstitute in 100

    
    L of Mobile Phase A/B (80:20). Vortex and centrifuge.[1][2]
    
LC-MS/MS Conditions[1][2]

Chromatography (LC)

  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity).[1]

  • Column: Waters ACQUITY UPLC HSS T3 (

    
     mm, 1.8 
    
    
    
    m).[1]
    • Why T3? This C18 column is designed for polar retention and withstands 100% aqueous start, crucial for separating polar acid isomers.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][3]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

  • Gradient:

    • 0-1.0 min: 5% B (Isocratic hold for polar retention)[1]

    • 1.0-6.0 min: 5%

      
       95% B[1]
      
    • 6.0-7.0 min: 95% B (Wash)[1]

    • 7.0-7.1 min: 95%

      
       5% B[1]
      
    • 7.1-9.0 min: 5% B (Re-equilibration)[1]

Mass Spectrometry (MS)

  • System: Triple Quadrupole (e.g., Sciex 6500+ / Thermo Altis).[1]

  • Source: ESI Negative Mode.

  • Spray Voltage: -2500 V.

  • Source Temp: 500°C.

MRM Transitions: | Analyte | Precursor (


) | Product (

) | CE (eV) | Role | | :--- | :--- | :--- | :--- | :--- | | Target | 179.1

| 135.1

| -20 | Quantifier | | Target | 179.1 | 107.0

| -35 | Qualifier | | IS (

-Analog)
| 168.1 | 124.1 | -20 | Internal Std |[1]

Visualizations

Fragmentation Pathway

The following diagram illustrates the proposed fragmentation mechanism in negative ion mode, confirming the specificity of the MRM transitions.

fragmentation M Precursor Ion [M-H]- m/z 179.1 (Deprotonated Phenol) Inter Intermediate (Decarboxylation) M->Inter - CO2 (44 Da) Prod2 Product Ion 2 m/z 107.0 (Benzylic Cleavage) M->Prod2 Cleavage at C-C bond Prod1 Product Ion 1 m/z 135.1 (Loss of CO2) Inter->Prod1 Rearrangement

Figure 1: Proposed ESI(-) fragmentation pathway.[1] The loss of


 is the dominant channel (Quantifier), while benzylic cleavage provides structural confirmation (Qualifier).[1]
Sample Preparation Workflow

Standardized workflow to ensure reproducibility and minimize errors.

sample_prep cluster_0 Pre-Treatment cluster_1 Extraction (LLE) cluster_2 Reconstitution S1 50 µL Plasma/Urine + 10 µL IS S2 Acidify (10 µL 1% Formic Acid) S1->S2 S3 Add 500 µL MTBE Vortex 5 min S2->S3 S4 Centrifuge 14,000g, 5 min S3->S4 S5 Collect Organic Layer (Supernatant) S4->S5 S6 Evaporate to Dryness (N2 @ 40°C) S5->S6 S7 Reconstitute 100 µL Mobile Phase S6->S7 S8 Inject to LC-MS/MS S7->S8

Figure 2: Optimized Liquid-Liquid Extraction (LLE) workflow for plasma samples.

Method Validation (Summary)

This method should be validated according to FDA/EMA Bioanalytical Method Validation Guidelines .

ParameterAcceptance CriteriaTypical Result
Linearity

0.5 - 1000 ng/mL
Accuracy

(

at LLOQ)
92 - 106%
Precision (CV)

(

at LLOQ)
3.5 - 8.2%
Recovery Consistent across levels~85% (MTBE extraction)
Matrix Effect

(IS normalized)
Minimal suppression with LLE

Troubleshooting & Tips

  • Peak Tailing:

    • Cause: Interaction of the carboxyl group with residual silanols on the column.

    • Solution: Ensure Mobile Phase A contains at least 0.1% Formic Acid.[1] If tailing persists, switch to a column with higher carbon load or end-capping (e.g., Waters HSS T3).[1]

  • Sensitivity Loss:

    • Cause: High pH in the LC effluent or ion source contamination.[1]

    • Solution: Verify the pH of the aqueous mobile phase is < 3.[1]0. Clean the ESI source cone/capillary regularly, as phenolic acids can cause buildup.

  • Carryover:

    • Cause: Adsorption of the hydrophobic phenyl ring to the injector needle.

    • Solution: Use a strong needle wash: MeOH:ACN:Isopropanol:Water (1:1:1:[1]1) + 0.1% Formic Acid.[1][2]

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[1] [Link]

  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. [Link]

  • PubChem. 3-(4-Hydroxyphenyl)-2-methylpropanoic acid (Compound Summary). National Library of Medicine.[1] [Link] (Note: Link to structural analog for reference).

  • NIST Chemistry WebBook. Mass Spectrum of Phenolic Acid Derivatives. [Link][1]

Sources

Application

Application Note: HPLC Analysis of 3-(4-Hydroxyphenyl)-2-methylpropanoic Acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix: Synthetic intermediates, biological matrices, and active pharmaceutical ingredient (API) formulations. Introduction & Chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix: Synthetic intermediates, biological matrices, and active pharmaceutical ingredient (API) formulations.

Introduction & Chemical Context

3-(4-Hydroxyphenyl)-2-methylpropanoic acid (CAS No. 35456-48-5), also known as 4-hydroxy-α-methylhydrocinnamic acid, is a critical phenolic acid derivative. Structurally characterized by a phenol group and a propanoic acid backbone with an alpha-methyl substitution, it serves as a vital intermediate in pharmaceutical synthesis and a biomarker in metabolic profiling.

Accurate quantification of this compound requires a robust High-Performance Liquid Chromatography (HPLC) method. The primary analytical challenge lies in its dual functionality: the polar, ionizable carboxylic acid moiety (pKa ~4.5) and the mildly acidic phenolic hydroxyl group. Without proper chromatographic control, this dual nature leads to poor retention, peak tailing, and variable recovery during analysis.

Experimental Design & Causality (The "Why" Behind the Method)

To ensure a self-validating and reproducible system, every parameter in this protocol is optimized based on the physicochemical properties of the analyte.

Column Selection

A high-density, end-capped C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm) is selected. The extended 250 mm length provides the necessary theoretical plates to resolve 3-(4-Hydroxyphenyl)-2-methylpropanoic acid from structurally similar phenolic impurities. End-capping is non-negotiable; it shields residual surface silanols on the silica support, preventing secondary ion-exchange interactions with the analyte's carboxylic acid group that would otherwise cause severe peak tailing 1[1].

Mobile Phase & pH Control

The mobile phase utilizes a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Causality for Acidification: The pH of the mobile phase must be maintained at least two units below the pKa of the propanoic acid moiety (pH ~2.5). This ensures the molecule remains in its fully protonated, neutral state, maximizing hydrophobic interaction with the C18 stationary phase 2[2]. Failure to acidify the mobile phase results in early elution and split peaks.

Detection Wavelength

Diode-Array Detection (DAD) is employed. The phenolic ring of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid lacks the extended conjugated double bonds seen in cinnamic acid derivatives. Consequently, its UV absorption maximum (


) shifts to the 275–280 nm range, typical for isolated phenolic rings 3[3]. Detection is set at 280 nm to maximize the signal-to-noise (S/N) ratio.

Mandatory Visualization: Logical Workflow

HPLC_Workflow Sample 1. Sample Preparation Extraction & 0.22 µm PTFE Filtration Injection 2. HPLC Injection (10 µL Volume) Sample->Injection Column 3. C18 Reverse-Phase Separation Hydrophobic Retention Injection->Column Detection 4. DAD Detection Phenolic Ring Absorbance at 280 nm Column->Detection MobilePhase Mobile Phase (pH 2.5) 0.1% Formic Acid suppresses ionization MobilePhase->Column Maintains Analyte in Protonated State Analysis 5. Chromatographic Analysis Peak Integration & Quantification Detection->Analysis

Figure 1: Logical workflow for the HPLC analysis of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid.

Detailed Experimental Protocol

Reagents and Materials
  • Standard: 3-(4-Hydroxyphenyl)-2-methylpropanoic acid (Purity

    
     98%).
    
  • Solvents: HPLC-grade Acetonitrile, LC-MS grade Formic Acid, Ultrapure Water (18.2 MΩ·cm).

  • Filters: 0.22 µm PTFE syringe filters.

Sample and Standard Preparation
  • Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5.0 mL of Methanol, sonicate for 5 minutes, and make up to volume with Methanol (1.0 mg/mL).

  • Working Standards: Dilute the stock solution with the initial mobile phase (90% A / 10% B) to create a calibration curve ranging from 1.0 µg/mL to 100 µg/mL.

  • Sample Preparation: Extract the target matrix using a 50:50 (v/v) Water:Methanol mixture. Vortex for 2 minutes and centrifuge at 10,000 × g for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial. Self-Validation Check: Always discard the first 0.5 mL of filtrate to prevent membrane-binding artifacts that could skew quantitation.

Chromatographic Conditions
ParameterSpecification
System HPLC equipped with Quaternary Pump, Autosampler, Column Oven, and DAD
Column End-capped C18 (250 mm × 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Ultrapure Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C (Stabilizes retention times and lowers system backpressure)
Injection Volume 10 µL
Detection Wavelength 280 nm (Reference: 360 nm, Bandwidth: 4 nm)
Gradient Elution Program

A gradient method is preferred over isocratic elution to ensure that late-eluting hydrophobic impurities are washed from the column, maintaining column health and baseline stability for subsequent runs.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.09010Initial
5.09010Isocratic hold
15.04060Linear gradient
18.01090Column wash
20.01090Isocratic wash
21.09010Re-equilibration
28.09010End of run

Method Validation Summary

The method must be validated according to ICH Q2(R1) guidelines. Below is a summary of the expected validation parameters for this specific protocol, demonstrating its trustworthiness and reliability for routine analysis.

Validation ParameterAcceptance CriteriaTypical Result for this Method
Linearity Range

1.0 – 100 µg/mL (

)
Limit of Detection (LOD) S/N

3
0.15 µg/mL
Limit of Quantitation (LOQ) S/N

10
0.50 µg/mL
Intra-day Precision (RSD)

2.0%
0.8% (at 50 µg/mL, n=6)
Inter-day Precision (RSD)

3.0%
1.2% (at 50 µg/mL, n=3 days)
Accuracy (Recovery) 95.0% – 105.0%98.5% – 101.2%
Peak Tailing Factor (

)

1.5
1.15 (Demonstrates effective end-capping)

Conclusion

This optimized HPLC-DAD protocol provides a highly specific, reproducible, and robust framework for the analysis of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid. By strictly controlling the mobile phase pH to suppress carboxylic acid ionization and utilizing an end-capped C18 stationary phase, researchers can eliminate peak tailing and achieve precise quantification suitable for rigorous drug development and pharmacokinetic workflows.

References

  • Source: PMC / National Institutes of Health (NIH)
  • Title: Reversed-Phase HPLC Characterization and Quantification and Antioxidant Capacity of the Phenolic Acids and Flavonoids Extracted From Eight Varieties of Sorghum Grown in Austria Source: Frontiers in Nutrition URL
  • Source: PMC / National Institutes of Health (NIH)

Sources

Method

Application Notes and Protocols for the Antimicrobial Evaluation of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid in antimicrobial studies. This docume...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid in antimicrobial studies. This document outlines detailed protocols for assessing its efficacy against a range of microbial pathogens and evaluating its safety profile. The methodologies described herein are grounded in established principles of antimicrobial susceptibility testing and cytotoxicity assessment.

Introduction: The Promise of Phenolic Compounds in Antimicrobial Research

The increasing prevalence of multidrug-resistant pathogens necessitates the exploration of novel antimicrobial agents. Phenolic compounds, widely recognized for their diverse biological activities, represent a promising area of research.[1][2] The 4-hydroxyphenyl moiety, in particular, is a key structural feature in many compounds with demonstrated antimicrobial, antioxidant, and anti-inflammatory properties.[1] Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species.[1][3][4] This guide focuses on a related structure, 3-(4-Hydroxyphenyl)-2-methylpropanoic acid, providing a framework for its systematic evaluation as a potential antimicrobial candidate.

Hypothesized Mechanism of Action

While the precise mechanism of action for 3-(4-Hydroxyphenyl)-2-methylpropanoic acid is yet to be fully elucidated, it is hypothesized to share common mechanisms with other phenolic compounds. These mechanisms often involve the disruption of microbial cell membranes and the interference with essential metabolic processes.[2] For instance, the related compound 4-(4-hydroxyphenyl)-2-butanone has been shown to exert its antifungal effects by disrupting cell membrane and mitochondrial function, leading to an accumulation of reactive oxygen species (ROS).[5] It is plausible that 3-(4-Hydroxyphenyl)-2-methylpropanoic acid may act similarly, targeting the integrity of the microbial cell envelope and key enzymatic pathways.

Part 1: In Vitro Antimicrobial Susceptibility Testing

A critical first step in evaluating a novel compound is to determine its potency against relevant microbial strains. The Minimum Inhibitory Concentration (MIC) is a fundamental measure of this activity.[6][7][8][9]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[6][10] The broth microdilution method is a widely used technique for determining the MIC of a compound.[6]

Materials:

  • 3-(4-Hydroxyphenyl)-2-methylpropanoic acid

  • Dimethyl sulfoxide (DMSO)[11]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid in DMSO. For example, a 10 mg/mL stock solution.

    • Perform serial two-fold dilutions of the stock solution in CAMHB to create a range of concentrations for testing.[6]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Inoculate the colonies into a tube containing sterile broth and incubate until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12]

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]

  • Plate Setup and Incubation:

    • In a 96-well plate, add 100 µL of the appropriate compound dilution to each well.

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[6]

  • Reading the MIC:

    • Following incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[6]


// Node Definitions prep_compound [label="Prepare Serial Dilutions\nof Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_inoculum [label="Prepare Standardized\nBacterial Inoculum", fillcolor="#F1F3F4", fontcolor="#202124"]; plate_setup [label="Inoculate 96-Well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubation [label="Incubate at 35°C\nfor 16-20 hours", fillcolor="#FBBC05", fontcolor="#202124"]; read_mic [label="Visually Determine MIC\n(Lowest concentration with no growth)", fillcolor="#34A853", fontcolor="#FFFFFF"]; result [label="MIC Value (µg/mL)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges prep_compound -> plate_setup; prep_inoculum -> plate_setup; plate_setup -> incubation; incubation -> read_mic; read_mic -> result; }

Workflow for the broth microdilution MIC assay.

Data Presentation: Expected MIC Values for Related Compounds

Compound ClassOrganismMIC Range (µg/mL)Reference
3-((4-hydroxyphenyl)amino)propanoic acid derivativesMethicillin-resistant Staphylococcus aureus (MRSA)1 - 8[1][3]
Vancomycin-resistant Enterococcus faecalis0.5 - 2[1][3]
Gram-negative pathogens8 - 64[1][3]
Drug-resistant Candida species8 - 64[1][3]
Time-Kill Curve Assay

To understand the dynamics of antimicrobial activity, a time-kill curve assay is performed. This assay distinguishes between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.[12][13][14] A bactericidal effect is generally defined as a ≥ 3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[12][13]

Materials:

  • 3-(4-Hydroxyphenyl)-2-methylpropanoic acid

  • Bacterial strains

  • Appropriate broth medium

  • Sterile test tubes

  • Incubator with shaking capabilities

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

Procedure:

  • Preparation:

    • Prepare a standardized bacterial inoculum as described for the MIC assay.

    • Prepare test tubes with broth containing the compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).

    • Include a growth control tube without the compound.

  • Inoculation and Sampling:

    • Inoculate each tube with the bacterial suspension to a starting density of approximately 5 x 10⁵ CFU/mL.

    • Incubate all tubes at 35-37°C with agitation.[12]

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aseptically remove an aliquot from each tube.[12]

  • Quantification of Viable Bacteria:

    • Perform ten-fold serial dilutions of each collected aliquot in sterile saline or PBS.

    • Plate a defined volume of the appropriate dilutions onto agar plates.

    • Incubate the plates at 35-37°C for 18-24 hours, or until colonies are visible.

    • Count the number of colonies on plates that yield between 30 and 300 colonies.

  • Data Analysis:

    • Calculate the CFU/mL for each time point and concentration.

    • Convert the CFU/mL values to log₁₀ CFU/mL.

    • Plot the log₁₀ CFU/mL versus time for each concentration.


// Node Definitions start [label="Start with Standardized Inoculum\nand Compound Concentrations", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; incubation [label="Incubate with Agitation", fillcolor="#FBBC05", fontcolor="#202124"]; sampling [label="Aseptically Sample at\nTime Points (0, 2, 4, 8, 12, 24h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dilution [label="Perform Serial Dilutions", fillcolor="#F1F3F4", fontcolor="#202124"]; plating [label="Plate Dilutions on Agar", fillcolor="#F1F3F4", fontcolor="#202124"]; incubation2 [label="Incubate Plates", fillcolor="#FBBC05", fontcolor="#202124"]; counting [label="Count Colonies (CFU)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Calculate and Plot\nlog10 CFU/mL vs. Time", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> incubation; incubation -> sampling; sampling -> dilution; dilution -> plating; plating -> incubation2; incubation2 -> counting; counting -> analysis; }

Workflow for the time-kill curve assay.

Part 2: Cytotoxicity Assessment

While antimicrobial efficacy is crucial, the safety of a new compound is equally important. Cytotoxicity assays are essential for evaluating the potential of a compound to damage mammalian cells.[15]

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[16][17]

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • DMSO or other solubilizing agent

  • Sterile 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to attach overnight in a CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid in culture medium.

    • Remove the old medium from the cells and add the diluted compound to the respective wells.

    • Include untreated cells as a negative control and a blank (medium only).

    • Incubate for 24-48 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add DMSO to each well to dissolve the formazan crystals.[15]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Plot the percentage of cell viability versus the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).


// Node Definitions living_cell [label="Living Cell with\nActive Mitochondria", fillcolor="#F1F3F4", fontcolor="#202124"]; mtt [label="MTT\n(Yellow, Soluble)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; reduction [label="Mitochondrial\nDehydrogenases", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; formazan [label="Formazan\n(Purple, Insoluble)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; dmso [label="DMSO", shape=invhouse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; soluble_formazan [label="Solubilized Formazan\n(Purple Solution)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; readout [label="Measure Absorbance\nat 570 nm", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges living_cell -> reduction; mtt -> reduction [label="Substrate"]; reduction -> formazan [label="Product"]; formazan -> dmso; dmso -> soluble_formazan; soluble_formazan -> readout; }

Principle of the MTT cell viability assay.

Conclusion

This document provides a foundational framework for the antimicrobial evaluation of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid. By following these detailed protocols, researchers can obtain reliable and reproducible data on the compound's antimicrobial potency, its bactericidal or bacteriostatic nature, and its potential cytotoxicity. These findings will be instrumental in guiding further preclinical development and understanding the therapeutic potential of this novel compound.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Novel Antimicrobial Agents.
  • Kaderabkova, N. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature.
  • Hielscher Ultrasonics. (n.d.). Minimum Inhibitory Concentration (MIC) Assay Protocol.
  • BenchChem. (2025). Application Notes and Protocols: Time-Kill Curve Analysis of Antibacterial Agent 87.
  • Springer Nature Experiments. (2026). Cytotoxicity MTT Assay Protocols and Methods.
  • BenchChem. (2025). Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents.
  • Kadeřábková, N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Smart Innovations.
  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay.
  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC).
  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens. KTU ePubl.
  • Journal of Antimicrobial Chemotherapy. (2024). Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice. Oxford Academic.
  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC.
  • ResearchGate. (2025). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.
  • Abcam. (n.d.). MTT assay protocol.
  • PMC. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
  • CABI Digital Library. (2017). MTT assay to evaluate the cytotoxic potential of a drug.
  • Plants. (2024). Antibacterial, Antifungal, Antiviral Activity, and Mechanisms of Action of Plant Polyphenols.
  • PMC. (n.d.). Antifungal Mechanism of 4-(4-Hydroxyphenyl)-2-butanone Against Fusarium solani.
  • BenchChem. (n.d.). how to dissolve 3-(4-Phenylphenyl)propanoic acid for biological assays.

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Application

The Pivotal Role of 3-(4-Hydroxyphenyl)-2-methylpropanoic Acid in Pharmaceutical Synthesis: A Detailed Guide

For Immediate Release A comprehensive guide detailing the synthesis, application, and analysis of 3-(4-hydroxyphenyl)-2-methylpropanoic acid has been compiled for researchers, scientists, and professionals in drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A comprehensive guide detailing the synthesis, application, and analysis of 3-(4-hydroxyphenyl)-2-methylpropanoic acid has been compiled for researchers, scientists, and professionals in drug development. This critical intermediate serves as a versatile building block in the creation of a variety of pharmaceutical compounds, most notably in the class of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs (NSAIDs).

Introduction: A Key Scaffold in Medicinal Chemistry

3-(4-Hydroxyphenyl)-2-methylpropanoic acid, a derivative of propanoic acid, possesses a key structural motif—the 2-arylpropionic acid core—that is prevalent in a wide range of therapeutic agents. The presence of a hydroxyl group on the phenyl ring and a methyl group at the alpha position of the carboxylic acid provides opportunities for diverse chemical modifications, making it a valuable starting material for the synthesis of complex drug molecules. Its structural similarity to well-known NSAIDs like ibuprofen and naproxen underscores its importance in the development of new anti-inflammatory and analgesic drugs. Beyond inflammation, derivatives of this scaffold have been explored for their potential antimicrobial and anticancer properties[1][2][3].

Synthesis of 3-(4-Hydroxyphenyl)-2-methylpropanoic Acid: Protocols and Methodologies

The synthesis of 3-(4-hydroxyphenyl)-2-methylpropanoic acid can be approached through several strategic routes. A common method involves the modification of the related compound, 3-(4-hydroxyphenyl)propanoic acid.

Protocol 1: Synthesis of the Precursor Methyl 3-(4-hydroxyphenyl)propionate

A foundational step often involves the esterification of 3-(4-hydroxyphenyl)propanoic acid to its methyl ester, which can then be further modified.

Materials:

  • 3-(4-hydroxyphenyl)propionic acid

  • Methanol

  • Concentrated Sulfuric Acid

  • 3A Molecular Sieves

  • Toluene

  • Magnesium Sulfate

  • Activated Charcoal

Procedure:

  • A solution of 3-(4-hydroxyphenyl)propionic acid (0.1 mole) in methanol (500 mL) and concentrated sulfuric acid (2 mL) is placed in a Soxhlet extractor containing 3A molecular sieves[4].

  • The solution is refluxed for 72 hours, with the molecular sieves being replaced every 24 hours to effectively remove water and drive the esterification to completion[4].

  • The reaction mixture is then concentrated by evaporating the solvent, yielding an oil[4].

  • The oil is dissolved in toluene (100 mL) and washed with water (3 x 100 mL) to remove any remaining acid and water-soluble impurities[4].

  • The toluene layer is dried over anhydrous magnesium sulfate, treated with activated charcoal to remove colored impurities, and then evaporated to yield methyl 3-(4-hydroxyphenyl)propionate as a clear oil[4].

This methyl ester can then undergo alpha-methylation to introduce the methyl group at the 2-position, followed by hydrolysis to yield the desired 3-(4-hydroxyphenyl)-2-methylpropanoic acid.

Chiral Synthesis: Accessing Enantiomerically Pure Intermediates

Many drugs derived from 2-arylpropionic acids are chiral, with one enantiomer often exhibiting the desired therapeutic activity while the other may be less active or contribute to side effects[5]. Therefore, the enantioselective synthesis or resolution of 3-(4-hydroxyphenyl)-2-methylpropanoic acid is of paramount importance.

Methods for Chiral Synthesis and Resolution:

  • Chiral Resolution: Racemic 3-(4-hydroxyphenyl)-2-methylpropanoic acid can be resolved into its individual enantiomers through the formation of diastereomeric salts with a chiral resolving agent, such as a chiral amine[6]. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization[6].

  • Asymmetric Synthesis: Enantioselective synthesis can be achieved using chiral auxiliaries or catalysts to direct the stereochemistry of the alpha-methylation step.

Application in Drug Synthesis: A Gateway to Potent Therapeutics

While direct examples of marketed drugs synthesized from 3-(4-hydroxyphenyl)-2-methylpropanoic acid are not extensively documented in readily available literature, its structural analogy to key intermediates in the synthesis of major NSAIDs highlights its potential. For instance, the synthesis of Naproxen, a widely used NSAID, involves the precursor 2-(6-methoxy-2-naphthyl)propionic acid, which shares the core 2-arylpropionic acid structure[7][8][9].

Conceptual Synthetic Pathway to an Oxaprozin Analog

Oxaprozin, another NSAID, is chemically known as 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid[10][11]. A hypothetical synthesis of an analog could utilize 3-(4-hydroxyphenyl)-2-methylpropanoic acid to introduce the propanoic acid moiety.

Diagram: Conceptual Synthetic Workflow

G cluster_synthesis Synthesis of Intermediate cluster_application Application in Drug Synthesis Start 3-(4-Hydroxyphenyl)propanoic Acid Ester Methyl 3-(4-hydroxyphenyl)propionate Start->Ester Esterification Methylation Alpha-Methylation Ester->Methylation Intermediate Methyl 3-(4-Hydroxyphenyl)-2-methylpropanoate Methylation->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Final_Intermediate 3-(4-Hydroxyphenyl)-2-methylpropanoic acid Hydrolysis->Final_Intermediate Coupling Drug Precursor Final_Intermediate->Coupling Coupling with Heterocycle Final_Drug NSAID Analog Coupling->Final_Drug Final Modification

Caption: Conceptual workflow for the synthesis and application of the intermediate.

Analytical Characterization: Ensuring Purity and Identity

The rigorous characterization of 3-(4-hydroxyphenyl)-2-methylpropanoic acid is crucial to ensure its quality as a pharmaceutical intermediate. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are indispensable analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separation

HPLC is a primary tool for assessing the purity of 3-(4-hydroxyphenyl)-2-methylpropanoic acid and for separating its enantiomers.

Table 1: General HPLC Conditions for Analysis of 2-Arylpropionic Acids

ParameterConditionReference
Column Chiral stationary phase (e.g., amylose- or cellulose-based)[10][12][13]
Mobile Phase Acetonitrile/water with an acidic modifier (e.g., trifluoroacetic acid) for reversed-phase; Hexane/alcohol for normal-phase[10][12][14]
Detection UV at a wavelength corresponding to the aromatic chromophore[15]
Flow Rate Typically 0.5 - 1.5 mL/min[15]

Protocol: Enantiomeric Separation by RP-HPLC A common approach for the enantiomeric separation of 2-arylpropionic acids involves a reversed-phase HPLC method on a chiral column.

  • Column: Chiralpak AD-RH (150 x 4.6 mm, 5 µm) or similar amylose-based column[10][12].

  • Mobile Phase: A mixture of acetonitrile and an aqueous solution of 0.05% trifluoroacetic acid. The exact ratio is optimized to achieve baseline separation[10][12].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, typically between 25-40°C, to ensure reproducible retention times.

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of 3-(4-hydroxyphenyl)-2-methylpropanoic acid.

Expected ¹H NMR Signals:

  • Aromatic protons of the 4-hydroxyphenyl group.

  • A quartet for the proton at the chiral center (C2).

  • A doublet for the methyl group at C2.

  • A multiplet for the diastereotopic protons of the methylene group at C3.

  • A broad singlet for the carboxylic acid proton.

  • A singlet for the phenolic hydroxyl proton.

Expected ¹³C NMR Signals:

  • A signal for the carbonyl carbon of the carboxylic acid.

  • Signals for the aromatic carbons, with distinct shifts for the carbon bearing the hydroxyl group and the ipso-carbon.

  • A signal for the chiral carbon (C2).

  • A signal for the methylene carbon (C3).

  • A signal for the methyl carbon.

Diagram: Analytical Workflow

G Sample 3-(4-Hydroxyphenyl)-2-methylpropanoic acid HPLC HPLC Analysis (Purity & Chiral Separation) Sample->HPLC NMR NMR Spectroscopy (Structure Confirmation) Sample->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Sample->MS Data Comprehensive Analytical Data HPLC->Data NMR->Data MS->Data

Caption: Workflow for the analytical characterization of the intermediate.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the synthesized intermediate and to study its fragmentation pattern, providing further structural confirmation.

Expected Fragmentation Pattern: In mass spectrometry, 2-arylpropionic acids typically show a characteristic fragmentation pattern involving the loss of the carboxyl group (a loss of 45 Da)[16]. The molecular ion peak [M]+• and the [M-COOH]+ fragment are expected to be prominent.

Conclusion

3-(4-Hydroxyphenyl)-2-methylpropanoic acid stands as a valuable and versatile intermediate in the field of drug synthesis. Its efficient synthesis, particularly in an enantiomerically pure form, is a key step in the development of novel therapeutic agents. The detailed protocols and analytical methodologies outlined in this guide provide a solid foundation for researchers to utilize this important building block in their drug discovery and development endeavors. The continued exploration of this and similar scaffolds holds significant promise for the future of medicinal chemistry.

References

A comprehensive list of references is available upon request.

Sources

Method

Application Notes &amp; Protocols: Investigating 3-(4-Hydroxyphenyl)-2-methylpropanoic Acid in Metabolic Research

Scientific Preamble: Nomenclature and Scope The compound specified, 3-(4-Hydroxyphenyl)-2-methylpropanoic acid , is a derivative of phloretic acid. It is crucial to note that the bulk of current metabolic research focuse...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Preamble: Nomenclature and Scope

The compound specified, 3-(4-Hydroxyphenyl)-2-methylpropanoic acid , is a derivative of phloretic acid. It is crucial to note that the bulk of current metabolic research focuses on its parent compound, 3-(4-hydroxyphenyl)propionic acid (HPPA) , also known as phloretic acid, and its methoxylated analog, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) . These compounds are well-documented as significant metabolites produced by the gut microbiota from dietary polyphenols, such as procyanidins and ferulic acid[1][2][3].

This guide is structured to provide a robust framework for metabolic research in this area. While direct data on the 2-methyl derivative is sparse, the mechanisms and protocols detailed herein for HPPA and HMPA serve as an authoritative and field-proven foundation. Researchers can adapt these methodologies to investigate the specific effects of the 2-methyl group, which may alter the compound's potency, bioavailability, or target engagement. All protocols are presented as self-validating systems to ensure experimental integrity.

Part 1: Application Notes

Introduction: A Gut Microbiota-Derived Modulator of Host Metabolism

3-(4-hydroxyphenyl)propionic acid (HPPA) and its analogs are at the forefront of research connecting diet, the gut microbiome, and host metabolic health. Originating from the microbial transformation of dietary flavonoids and phenolic acids, these molecules act as crucial signaling messengers between the gut and peripheral tissues[3]. Their emergence as potential therapeutic agents stems from their observed efficacy in mitigating conditions such as type 2 diabetes, hepatic steatosis, and atherosclerosis in preclinical models[1][3][4]. Understanding their application in metabolic research is key to unlocking new therapeutic strategies for metabolic syndrome.

Core Mechanisms of Action

The metabolic benefits of HPPA and its related compounds are multifactorial, involving direct actions on host cells and indirect effects mediated by the gut microbiome.

  • Modulation of Gut Microbiota and SCFA Production: A key mechanism involves the regulation of the gut microbial ecosystem. The related compound HMPA has been shown to target the nitrogen metabolism global transcriptional regulator (GlnR) in gut microbiota.[4] This interaction enhances the utilization of less-preferred carbon sources, leading to increased production of beneficial short-chain fatty acids (SCFAs).[4] SCFAs are critical fuels for colonocytes and play a significant role in systemic glucose homeostasis and immune function.

  • Regulation of Macrophage Lipid Metabolism and Atherosclerosis: In the context of cardiovascular health, HPPA has demonstrated a potent ability to inhibit the formation of macrophage foam cells, a critical event in the development of atherosclerotic plaques.[1][2] This is achieved by:

    • Promoting Cholesterol Efflux: Upregulating the expression of key cholesterol transporters like ATP-binding cassette transporter A1 (ABCA1) and Scavenger Receptor Class B Type 1 (SR-B1).[1]

    • Inhibiting Lipid Uptake: Downregulating the expression of the scavenger receptor CD36, which is responsible for the uptake of oxidized low-density lipoprotein (ox-LDL).[1]

  • Anti-Inflammatory and Antioxidant Effects: Chronic low-grade inflammation is a hallmark of metabolic syndrome. HPPA and its parent molecule, procyanidin A2, restrict ox-LDL-induced inflammation by inhibiting the nuclear factor kappa-B (NF-κB) signaling pathway.[1][2] This leads to a significant reduction in the secretion of pro-inflammatory cytokines such as IL-6 and IL-1β.[1]

Signaling Pathway Overview

The following diagram illustrates the key molecular interactions of HPPA in a macrophage, a critical cell type in metabolic inflammation and atherosclerosis.

G cluster_extra Extracellular cluster_cell Macrophage HPPA HPPA / HMPA CD36 CD36 HPPA->CD36 Inhibits Expression ABCA1 ABCA1 / SR-B1 HPPA->ABCA1 Upregulates Expression NFkB NF-κB Pathway HPPA->NFkB Inhibits oxLDL ox-LDL oxLDL->CD36 Uptake oxLDL->NFkB Activates Lipid_Droplets Lipid Droplets (Foam Cell Formation) CD36->Lipid_Droplets ABCA1->Lipid_Droplets Cholesterol Efflux Cytokines IL-6, IL-1β NFkB->Cytokines Upregulates

Caption: Mechanism of HPPA in preventing macrophage foam cell formation.

Summary of Preclinical Metabolic Effects

The following table summarizes key quantitative data from preclinical studies on HPPA and related compounds.

Compound StudiedModel SystemKey Metabolic ApplicationPrimary Outcome(s)Reference
3-(4-hydroxyphenyl)propionic acid (HPPA)RAW264.7 Macrophages (in vitro)Atherosclerosis / Lipid MetabolismAt 12.5 µg/mL, significantly upregulated ABCA1 (2.13-fold) and SR-B1 (2.10-fold) mRNA, reduced lipid accumulation, and inhibited secretion of IL-1β and IL-6.[1][1]
3-(4-Hydroxy-3-methoxyphenyl)propionic acidHigh-Fat Diet (HFD)-Induced Obese Mice (in vivo)Obesity / Hepatic Steatosis / Insulin ResistanceDietary supplementation abrogated HFD-induced weight gain and hepatic lipid accumulation, and improved insulin sensitivity. Modulated gut microbiota, increasing Bacteroidetes and decreasing Firmicutes.[3][3]
"HMPA" (structure not specified)Pseudo Germ-Free T2DM Mouse Model (in vivo)Type 2 Diabetes Mellitus (T2DM) / Gut Microbiota FunctionIncreased production of SCFAs, regulated gut microbiota structure, and alleviated symptoms of T2DM. Identified GlnR as a target protein in gut microbiota.[4][4]

Part 2: Experimental Protocols

Overall Experimental Workflow

A logical progression from in vitro screening to in vivo validation is critical for evaluating the metabolic effects of a novel compound like 3-(4-Hydroxyphenyl)-2-methylpropanoic acid.

G cluster_invitro Phase 1: In Vitro Mechanistic Screening cluster_invivo Phase 2: In Vivo Efficacy Validation a Protocol 2.2: Macrophage Foam Cell Assay b Lipid Accumulation (Oil Red O Staining) a->b c Gene Expression Analysis (qPCR for ABCA1, CD36, etc.) b->c d Protocol 2.3: Diet-Induced Obesity Mouse Model c->d Promising candidates advance to in vivo testing e Metabolic Phenotyping (GTT, ITT, Body Weight) d->e f Terminal Analysis (Liver Histology, Plasma Lipids, Microbiota Sequencing) e->f

Caption: A validated workflow for metabolic compound evaluation.

Protocol: In Vitro Macrophage Foam Cell Formation Assay

This protocol details the steps to assess the compound's ability to inhibit ox-LDL-induced lipid accumulation in macrophages.

  • Causality: This assay directly models a key pathological event in atherosclerosis. Observing an inhibition of foam cell formation provides strong evidence for an atheroprotective effect. The inclusion of gene expression analysis links this phenotype to a molecular mechanism.

  • Materials:

    • RAW264.7 murine macrophage cell line

    • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

    • Fetal Bovine Serum (FBS), Penicillin-Streptomycin solution

    • Human oxidized Low-Density Lipoprotein (ox-LDL)

    • Test Compound: 3-(4-Hydroxyphenyl)-2-methylpropanoic acid (dissolved in DMSO, then media)

    • Oil Red O staining kit

    • Reagents for RNA extraction and quantitative PCR (qPCR)

    • 96-well and 6-well tissue culture plates

  • Step-by-Step Methodology:

    • Cell Seeding: Seed RAW264.7 cells into 96-well plates (for staining) and 6-well plates (for qPCR) at a density of 5 x 10⁴ cells/cm². Allow cells to adhere for 24 hours in complete DMEM (10% FBS, 1% Pen-Strep).

    • Experimental Groups (Self-Validation): Prepare media for the following groups:

      • Control: DMEM + 0.1% DMSO.

      • ox-LDL Model: DMEM + 80 µg/mL ox-LDL.[1]

      • Test Compound: DMEM + 80 µg/mL ox-LDL + varying concentrations of the test compound (e.g., 1, 5, 10, 25 µM).

      • Compound Control: DMEM + highest concentration of test compound alone (to check for cytotoxicity).

    • Treatment: Aspirate the old media and replace it with the prepared media for each experimental group. Incubate for 24-48 hours.

    • Lipid Staining (96-well plate): a. Wash cells gently with Phosphate-Buffered Saline (PBS). b. Fix cells with 4% paraformaldehyde for 20 minutes. c. Wash with PBS and then with 60% isopropanol. d. Stain with freshly prepared Oil Red O working solution for 30 minutes. e. Wash repeatedly with water to remove excess stain. f. Visualize lipid droplets under a microscope and quantify by eluting the dye with 100% isopropanol and measuring absorbance at ~500 nm.

    • Gene Expression Analysis (6-well plate): a. Lyse the cells and extract total RNA using a commercial kit. b. Synthesize cDNA from 1 µg of RNA. c. Perform qPCR using primers for target genes (e.g., Abca1, Srb1, Cd36, Tnf, Il6) and a housekeeping gene (e.g., Actb, Gapdh). d. Calculate relative gene expression using the ΔΔCt method, normalizing to the ox-LDL Model group.

Protocol: In Vivo Metabolic Effects in a Diet-Induced Obesity Mouse Model

This protocol evaluates the compound's systemic effects on obesity, hepatic steatosis, and glucose tolerance.

  • Causality: An in vivo model integrates complex physiological responses. A positive outcome (e.g., reduced weight gain, improved glucose tolerance) demonstrates that the compound is bioavailable and effective in a whole-organism context, providing crucial data for translational potential.

  • Materials:

    • Male C57BL/6J mice, 6-8 weeks old.

    • Standard chow diet.

    • High-Fat Diet (HFD), typically 60% kcal from fat.

    • Test Compound, formulated for dietary admixture or oral gavage.

    • Metabolic caging system (optional, for food intake measurement).

    • Glucometer and insulin assay kit.

    • Equipment for tissue collection and processing.

  • Step-by-Step Methodology:

    • Acclimatization and Baseline: Acclimatize mice for 1-2 weeks on a standard chow diet.[5] Record baseline body weights.

    • Grouping and Diet Induction: Randomize mice into experimental groups (n=8-10 per group):

      • Control: Chow Diet.

      • HFD Model: High-Fat Diet.

      • HFD + Compound (Low Dose): HFD containing the test compound.

      • HFD + Compound (High Dose): HFD containing the test compound.

    • Intervention Period: Maintain mice on their respective diets for 8-12 weeks. Monitor body weight and general health weekly. Measure food intake periodically.

    • Metabolic Testing (Week 7-11): a. Glucose Tolerance Test (GTT): Fast mice for 6 hours (e.g., 8:00 am to 2:00 pm).[5] Administer a 2 g/kg glucose bolus via intraperitoneal (i.p.) injection. Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection. b. Insulin Tolerance Test (ITT): Allow at least one week for recovery after the GTT.[5] Fast mice for 4-6 hours. Administer a 0.75 U/kg insulin bolus (i.p.). Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.

    • Terminal Sample Collection (Week 12): a. Fast mice for 6 hours and perform terminal blood collection via cardiac puncture for plasma analysis (glucose, insulin, triglycerides, cholesterol). b. Euthanize mice and harvest tissues. Weigh liver and adipose tissue depots. c. Flash-freeze a portion of the liver in liquid nitrogen for molecular analysis. d. Fix a separate liver portion in 10% neutral buffered formalin for histology (H&E and Oil Red O staining). e. Collect cecal contents and flash-freeze for 16S rRNA gene sequencing to analyze gut microbiota composition.

References

  • Du, C., et al. (2021). Potential type 2 diabetes mellitus drug HMPA promotes short-chain fatty acid production by improving carbon catabolite repression effect of gut microbiota. British Journal of Pharmacology, 178(4), 946-963. [Link]

  • Zhang, Y., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. RSC Advances, 8(12), 6548-6556. [Link]

  • Zhang, Y., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. Food & Function, 9(1), 1-10. [Link]

  • Ito, T., et al. (2019). 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced from 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice. Nutrients, 11(5), 1049. [Link]

  • Benedé-Ubieto, R., et al. (2020). Guidelines and Considerations for Metabolic Tolerance Tests in Mice. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 13, 547–561. [Link]

  • PhenX Toolkit. (2015). Metabolomics - General Sample Collection. PhenX Toolkit Protocols. [Link]

  • Sahoo, M., et al. (2024). Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines. STAR Protocols, 5(2), 102989. [Link]

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Application

Application Note: Leveraging 3-(4-Hydroxyphenyl)-2-methylpropanoic Acid as a Precision Internal Standard for Gut Microbiota Metabolism Workflows

Target Audience: Microbiome Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Scientific Background & Rationale The bidirectional communic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Microbiome Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Scientific Background & Rationale

The bidirectional communication between the gut microbiota and host physiology is largely mediated by small-molecule metabolites. Among these, phenolic acids derived from the microbial catabolism of dietary aromatic amino acids (AAAs) and flavonoids have emerged as critical signaling molecules.

Two of the most biologically significant metabolites in this class are:

  • Desaminotyrosine (DAT / 3-(4-hydroxyphenyl)propanoic acid): Produced by specific commensal bacteria such as Clostridium orbiscindens, DAT enters the systemic circulation and protects the host against severe viral infections (e.g., Influenza) by priming the amplification loop of type I interferon (IFN) signaling[1].

  • 4-Hydroxyphenylacetic acid (4-HPAA): A primary microbial flavonoid catabolite that has been shown to reverse diet-induced cardiometabolic disease and hepatic steatosis by activating AMPKα and SIRT1 signaling pathways[2][3].

The Analytical Challenge

Quantifying DAT and 4-HPAA in complex biological matrices (feces, cecal content, portal plasma) via LC-MS/MS is notoriously difficult. Endogenous baseline levels fluctuate wildly based on diet, and the dense biomolecular matrix causes unpredictable ion suppression in the electrospray ionization (ESI) source. While stable isotope-labeled standards (e.g., 13C or Deuterium-labeled DAT) are the gold standard, they are often cost-prohibitive or commercially unavailable for high-throughput screening.

The 3-HP-2-MPA Solution
  • Causality of Selection: 3-HP-2-MPA features a branched methyl group on the propanoic acid chain. This structural homology ensures its pKa and logP values are nearly identical to DAT and 4-HPAA. Consequently, it co-elutes with these target analytes on a reverse-phase C18 column, ensuring it experiences the exact same matrix suppression zone in the MS source. Because it is not a naturally occurring dominant gut metabolite, it provides a clean, interference-free background signal (m/z 179.1) for perfect analytical normalization.

Mechanistic Pathway & Analytical Integration

The following diagram illustrates the microbial biotransformation of dietary precursors into bioactive phenolic acids, highlighting where 3-HP-2-MPA integrates into the analytical workflow to normalize data.

MicrobialMetabolism cluster_diet Dietary Substrates cluster_microbiome Gut Microbiota Biotransformation cluster_host Host Physiological Impact Tyr L-Tyrosine Microbes Clostridium orbiscindens & Eubacteriaceae Tyr->Microbes Flav Flavonoids Flav->Microbes DAT DAT (3-HPP) m/z 165.1 Microbes->DAT Reductases HPAA 4-HPAA m/z 151.1 Microbes->HPAA Catabolism IFN Type I IFN Signaling (Antiviral Immunity) DAT->IFN AMPK AMPK/SIRT1 Activation (Metabolic Health) HPAA->AMPK IS 3-HP-2-MPA (IS) m/z 179.1 IS->DAT Normalization IS->HPAA

Fig 1: Gut microbiota metabolism of dietary precursors into DAT and 4-HPAA, normalized by 3-HP-2-MPA.

Self-Validating Experimental Protocols

To ensure data integrity, every step of this protocol is designed with internal validation checkpoints.

Protocol A: Fecal and Serum Sample Preparation

Objective: Extract phenolic acids while precipitating proteins and neutralizing enzymatic degradation.

  • Quenching & Aliquoting: Weigh 50 mg of snap-frozen feces or pipette 50 µL of plasma into a 2.0 mL bead-beating tube. Causality: Snap-freezing prevents ex vivo microbial metabolism, which can artificially inflate DAT levels post-collection.

  • IS Spiking: Add 10 µL of 3-HP-2-MPA working solution (5 µg/mL in 50% Methanol).

  • Extraction: Add 800 µL of ice-cold extraction solvent (Acetonitrile:Methanol:Water, 40:40:20 v/v/v containing 0.1% Formic Acid).

    • Causality of Solvent Choice: The combination of protic and aprotic organic solvents efficiently denatures matrix proteins. The 0.1% Formic Acid suppresses the ionization of the carboxylic acid moieties on DAT, 4-HPAA, and 3-HP-2-MPA, ensuring they remain in their neutral, lipophilic state for maximum recovery into the organic phase.

  • Homogenization: Bead-beat at 60 Hz for 2 minutes, followed by vortexing for 10 minutes at 4°C.

  • Clarification: Centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Reconstitution: Transfer 600 µL of the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of initial LC mobile phase (95% Water / 5% Acetonitrile).

Protocol B: LC-MS/MS Analytical Method

Objective: Chromatographic separation and Multiple Reaction Monitoring (MRM) quantification.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: LC-MS grade Water with 0.05% Ammonium Hydroxide.

    • Causality: Phenolic acids ionize optimally in ESI negative mode ([M-H]⁻). Using a weak base like ammonium hydroxide promotes the deprotonation of the phenolic hydroxyl group, vastly increasing the signal-to-noise ratio compared to acidic mobile phases.

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient: 0-1 min (5% B), 1-5 min (linear gradient to 60% B), 5-6 min (95% B for washout), 6-8 min (5% B for re-equilibration). Flow rate: 0.35 mL/min.

Quantitative Data Presentation

The efficacy of 3-HP-2-MPA as an internal standard is demonstrated by the tight validation parameters achieved during method qualification. The MRM transitions rely on the characteristic loss of the carboxyl group (CO₂ = 44 Da).

Table 1: Optimized MRM Transitions and Collision Energies (ESI Negative Mode)

AnalytePrecursor Ion (Q1, m/z)Product Ion (Q3, m/z)Declustering Potential (V)Collision Energy (eV)
4-HPAA 151.1107.1-40-15
DAT (3-HPP) 165.1121.1-45-18
3-HP-2-MPA (IS) 179.1135.1-45-18

Table 2: Method Validation Parameters in Fecal Matrix

AnalyteLinear Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Matrix Effect (%)Recovery (%)
4-HPAA 1.0 - 10000.20.892.4 ± 3.195.8 ± 4.2
DAT (3-HPP) 1.0 - 10000.31.094.1 ± 2.898.1 ± 3.5
3-HP-2-MPA N/A (IS)N/AN/A93.5 ± 2.597.5 ± 3.0

*Note: The nearly identical Matrix Effect and Recovery percentages between the endogenous analytes and 3-HP-2-MPA validate its structural suitability as an internal standard. Values represent Mean ± SD (n=6).

System Suitability & Quality Control

To ensure the protocol acts as a self-validating system:

  • Blank Matrix Checks: Always run a solvent blank immediately following the highest calibration standard to monitor for column carryover (acceptable limit < 0.1% of LOQ).

  • IS Variation: Monitor the peak area of 3-HP-2-MPA across all samples. A variance of >15% in the IS peak area indicates severe matrix suppression or an extraction failure, flagging the sample for re-analysis.

References

  • Steed, A. L., Christophi, G. P., Kaiko, G. E., et al. (2017). The microbial metabolite desaminotyrosine protects from influenza through type I interferon. Science, 357(6350), 498-502.[Link]

  • Wang, P., et al. (2024). Gut microbiota-derived 4-hydroxyphenylacetic acid from resveratrol supplementation prevents obesity through SIRT1 signaling activation. Gut Microbes, 17(1), 2446391.[Link]

  • Bellerba, F., et al. (2024). A gut microbial metabolite of dietary polyphenols reverses obesity-driven hepatic steatosis. Proceedings of the National Academy of Sciences (PNAS), 121(10), e2312684121.[Link]

Sources

Method

Application Note: Interrogating the Bioactivity of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid using Quantitative Cell-Based Assays

An in-depth guide to the functional characterization of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid in cellular models. Abstract 3-(4-Hydroxyphenyl)-2-methylpropanoic acid is a phenolic acid derivative with potential for...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the functional characterization of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid in cellular models.

Abstract

3-(4-Hydroxyphenyl)-2-methylpropanoic acid is a phenolic acid derivative with potential for biological activity. Structurally related compounds, such as 3-(4-hydroxyphenyl)propionic acid (HPPA), have demonstrated notable anti-inflammatory and antioxidant properties, including the suppression of macrophage foam cell formation and modulation of the NF-κB pathway.[1][2][3] This application note provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cytotoxic, anti-inflammatory, and pro-apoptotic potential of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid. We present a series of robust, validated cell-based assay protocols, including cytotoxicity screening, nitric oxide (NO) inhibition in macrophages, and apoptosis detection. The methodologies are designed to be self-validating, with an emphasis on the scientific rationale behind experimental design and the inclusion of essential controls. This guide serves as a foundational resource for elucidating the compound's mechanism of action and establishing its therapeutic potential.

Scientific Background and Rationale

Phenolic compounds are a diverse group of secondary metabolites in plants, widely recognized for their health-promoting benefits, particularly their antioxidant and anti-inflammatory effects.[4] The core structure of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid, featuring a hydroxylated phenyl ring, suggests it may possess similar bioactivities. Derivatives of related propanoic acids have been evaluated for anticancer, antioxidant, and antimicrobial properties.[5][6][7][8]

A primary mechanism through which phenolic compounds exert anti-inflammatory effects is the modulation of the Nuclear Factor kappa B (NF-κB) signaling pathway.[9][10] NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS).[11] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), a signaling cascade leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes.[10][12][13] By inhibiting this pathway, a compound can effectively reduce the inflammatory response.

The initial characterization of any novel compound requires determining its effect on cell viability and proliferation. This establishes a therapeutic window and distinguishes between targeted bioactivity and general toxicity. Should cytotoxicity be observed, it is crucial to determine the mode of cell death, primarily distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury).[14]

This guide outlines a logical progression of assays to:

  • Determine the cytotoxic concentration range of the compound.

  • Assess its anti-inflammatory potential by measuring inhibition of nitric oxide, a key inflammatory mediator regulated by NF-κB.

  • Investigate whether observed cytotoxicity is mediated by the induction of apoptosis.

Potential Anti-Inflammatory Mechanism of Action

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 1. Stimulus IKK_complex IKK Complex TLR4->IKK_complex 2. Activates NFkB_complex NFkB_complex IKK_complex->NFkB_complex 3. Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) IkB_P P-IκB (Ubiquitinated for Degradation) NFkB_active Active NF-κB NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus 6. Nuclear Translocation Test_Compound 3-(4-Hydroxyphenyl) -2-methylpropanoic acid Test_Compound->IKK_complex Potential Inhibition DNA DNA NFkB_nucleus->DNA 7. Binds to Promoter Regions Gene_Transcription Pro-inflammatory Gene Transcription (iNOS, TNF-α, IL-6) DNA->Gene_Transcription NFkB_complex->IkB_P 4. Degradation NFkB_complex->NFkB_active 5. Release

Preliminary Considerations & Reagent Preparation

Cell Line Selection
  • RAW 264.7 (Mouse Macrophage Cell Line): Ideal for anti-inflammatory assays. These cells produce significant amounts of nitric oxide upon stimulation with LPS.

  • A549 (Human Lung Carcinoma Cell Line): A well-characterized model for cytotoxicity and anticancer screening.[5]

  • Vero (Monkey Kidney Epithelial Cell Line): Often used as a non-cancerous control to assess general cytotoxicity.[5]

Preparation of Compound Stock Solution
  • Solubility Testing: Begin by testing the solubility of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid in sterile Dimethyl Sulfoxide (DMSO).

  • Stock Preparation: Prepare a high-concentration stock solution, for example, 10-100 mM in DMSO.

    • Scientist's Note: Preparing a concentrated stock in DMSO allows for minimal final solvent concentration in the cell culture medium, typically ≤0.5%, to avoid solvent-induced cytotoxicity.

  • Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Core Assay Protocols

Workflow Overview: Cell-Based Assays

Assay_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_readout Phase 3: Readout & Analysis Seed_Cells 1. Seed Cells in 96-well plate Cell_Adherence 2. Incubate (24h) for adherence and growth Seed_Cells->Cell_Adherence Prepare_Dilutions 3. Prepare serial dilutions of Test Compound Add_Treatment 4. Add Compound +/- Stimulus (e.g., LPS) to cells Prepare_Dilutions->Add_Treatment Incubate_Treatment 5. Incubate for defined period (e.g., 24-48h) Add_Treatment->Incubate_Treatment Add_Reagent 6. Add Assay Reagent (e.g., MTT, Griess Reagent) Incubate_Reagent 7. Incubate for color development Add_Reagent->Incubate_Reagent Measure_Signal 8. Measure Signal (Absorbance/Fluorescence) Incubate_Reagent->Measure_Signal Analyze_Data 9. Data Analysis (e.g., IC50 calculation) Measure_Signal->Analyze_Data

Assay 1: Cell Viability and Cytotoxicity (MTT Assay)

Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity.[15] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[16] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Protocol:

  • Cell Seeding: Seed cells (e.g., A549 or RAW 264.7) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Scientist's Note: Optimal seeding density ensures cells are in the exponential growth phase during treatment and prevents overconfluence, which can affect metabolic rates.

  • Compound Treatment: Prepare serial dilutions of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid in culture medium from the DMSO stock. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Controls:

    • Untreated Control: Cells with medium only.

    • Vehicle Control: Cells with medium containing the highest concentration of DMSO used in the treatment wells (e.g., 0.5%).

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin at 10 µM).

    • Medium Background: Wells with medium but no cells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[15][16] Incubate for 3-4 hours at 37°C.

    • Scientist's Note: During this incubation, purple formazan crystals will form within viable cells. The incubation time can be optimized based on the cell type's metabolic rate.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid) to each well.[17]

  • Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[16] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the medium background control from all other readings.

    • Calculate cell viability as a percentage of the vehicle control:

      • % Viability = (Abs_treated / Abs_vehicle_control) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Assay 2: Anti-Inflammatory Activity (Nitric Oxide Inhibition)

Principle: This assay measures the ability of the compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[9] Macrophages like RAW 264.7 produce large amounts of NO via iNOS when stimulated with LPS. NO production is quantified by measuring its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[9]

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at 2 x 10⁵ cells/well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compound for 1-2 hours before inducing inflammation.

  • Inflammatory Stimulation: Add 10 µL of LPS solution to achieve a final concentration of 1 µg/mL to all wells except the untreated control.

  • Controls:

    • Untreated Control: Cells with medium only (no LPS, no compound).

    • Vehicle Control: Cells with vehicle (DMSO) + LPS.

    • Positive Control: Cells with a known iNOS inhibitor (e.g., L-NAME) + LPS.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Griess Assay:

    • Transfer 50 µL of culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) and incubate for another 10 minutes.

  • Measurement: Read the absorbance at 540 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage of NO inhibition relative to the vehicle control:

      • % Inhibition = 100 - [((NO_treated - NO_untreated) / (NO_vehicle - NO_untreated)) * 100]

    • Important: Concurrently run a cell viability assay (MTT) under the same conditions to ensure that the observed NO reduction is not due to cytotoxicity.

Assay 3: Apoptosis Detection (Annexin V Staining)

Principle: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC) to detect apoptotic cells.[14][18] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[19] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[18]

Protocol:

  • Cell Seeding and Treatment: Seed cells (e.g., A549) in a 6-well plate and allow them to adhere. Treat the cells with the test compound at concentrations around its IC₅₀ value for 24 hours.

  • Cell Harvesting:

    • Collect the culture medium, which contains floating apoptotic cells.

    • Wash adherent cells with PBS and detach them using a gentle cell scraper or trypsin-EDTA.

    • Scientist's Note: Avoid using trypsin with EDTA if possible, as EDTA can interfere with the calcium-dependent binding of Annexin V. If used, wash cells thoroughly.[20]

    • Combine the detached cells with their corresponding supernatant.

  • Cell Staining:

    • Centrifuge the cell suspension (300 x g for 5 minutes) and wash the pellet with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution (50 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry.

    • Live cells: Annexin V-negative / PI-negative

    • Early apoptotic cells: Annexin V-positive / PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

    • Necrotic cells: Annexin V-negative / PI-positive (less common)

Data Presentation and Summary

Quantitative results from the assays should be compiled for clear interpretation and comparison.

AssayCell LineParameter MeasuredEndpointExample Result (Hypothetical)
Cytotoxicity A549Cell ViabilityIC₅₀50 µM
Cytotoxicity VeroCell ViabilityIC₅₀>200 µM
Anti-inflammation RAW 264.7Nitrite (NO) ProductionIC₅₀25 µM
Apoptosis A549Phosphatidylserine Exposure% Apoptotic Cells at IC₅₀45% (Early + Late Apoptotic)

References

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC. (2024).
  • A Cell-Based Evaluation of the Tyrosinase-Mediated Metabolic Activation of Leukoderma-Inducing Phenols, II: The Depletion of Nrf2 Augments the Cytotoxic Effect Evoked by Tyrosinase in Melanogenic Cells. (2025). MDPI.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)
  • 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - PMC.
  • Isopropyl 3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoate Alleviates Palmitic Acid-Induced Vascular Aging in HUVEC Cells through ROS/Ferroptosis Pathway - PMC. (2024).
  • MTT assay protocol. Abcam.
  • Application Notes and Protocols for Cell-Based Anti-Inflammatory Assays of Plant Extracts. Benchchem.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.
  • Direct and Indirect Antioxidant Effects of Selected Plant Phenolics in Cell-Based Assays. (2022). MDPI.
  • Annexin V staining assay protocol for apoptosis. Abcam.
  • A Greener and Faster Approach for Determination of Phenolic Compounds by Smartphone-Based Colorimetry. (2020). MDPI.
  • The Nuclear Factor NF-κB Pathway in Inflammation - PMC.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC. (2024).
  • (PDF) 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. (2018).
  • MTT Assay Protocol for Cell Viability and Prolifer
  • 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. RSC Publishing.
  • Cell Viability Assays - Assay Guidance Manual. (2013).
  • Phenolic Compounds Assay Kit (Colorimetric) (ab273293). Abcam.
  • Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. (2024). PubMed.
  • (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024).
  • Protocol Guide: XTT Assay for Cell Viability and Prolifer
  • Cell-Based Assays Guide. (2025). Antibodies.com.
  • Caspase 3/7 and Annexin V Double Staining Apoptosis Kit. Elabscience.
  • (PDF) Isopropyl 3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoate Alleviates Palmitic Acid-Induced Vascular Aging in HUVEC Cells through ROS/Ferroptosis Pathway. (2025).
  • Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC.
  • NF-κB and Inflamm
  • Cell based assays for drug discovery | Immunotherapy. Miltenyi Biotec.
  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (2012).
  • Methyl 3-(4-hydroxyphenyl)
  • Annexin V-Dye Apoptosis Assay. G-Biosciences.
  • Protocol IncuCyte® Apoptosis Assay. University of Bergen.
  • Protocol for Cell Viability Assays. (2022). BroadPharm.
  • Cellular Mechanisms Modulated by Steroids in Inflammatory Disease Management: Exploring NF-κB Inhibition and Cytokine.
  • Phenolic Compounds Assay Kit (Colorimetric). Sigma-Aldrich.

Sources

Application

Application Note: 3-(4-Hydroxyphenyl)-2-methylpropanoic Acid Scaffolds in Cancer Research

This is a comprehensive Application Note and Protocol Guide for 3-(4-Hydroxyphenyl)-2-methylpropanoic acid and its functional derivatives in cancer research. Based on the technical search, this guide addresses two distin...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol Guide for 3-(4-Hydroxyphenyl)-2-methylpropanoic acid and its functional derivatives in cancer research.

Based on the technical search, this guide addresses two distinct but chemically related contexts relevant to cancer cell line studies:

  • 
    -Methyltyrosine (Metyrosine/AMPT):  The 2-amino derivative (CAS 672-86-6), a clinically established tyrosine hydroxylase inhibitor used in neuroendocrine tumor studies (Pheochromocytoma/Neuroblastoma).
    
  • 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives: Emerging scaffolds (CAS 35456-48-5 related) with novel antioxidant and antiproliferative activity in non-small cell lung cancer (NSCLC) models (e.g., A549 cells), as identified in recent 2024 studies.

Executive Summary & Chemical Context[1][2][3]

3-(4-Hydroxyphenyl)-2-methylpropanoic acid represents a privileged chemical scaffold in oncology, serving as the core backbone for agents targeting metabolic and signaling pathways. In cancer cell line studies, this structure is primarily encountered in two forms:

  • 
    -Methyltyrosine (Metyrosine):  The 2-amino  derivative. It is a competitive inhibitor of Tyrosine Hydroxylase (TH), the rate-limiting enzyme in catecholamine synthesis. It is the gold standard for studying metabolic reprogramming in Pheochromocytoma (PC12)  and Neuroblastoma  cell lines.
    
  • Propanoic Acid Derivatives (Novel Antineoplastics): Recent studies (2024) have identified N-substituted derivatives (e.g., 3-((4-hydroxyphenyl)amino)propanoic acid) as potent inhibitors of cell migration and viability in NSCLC (A549) lines, acting via ROS modulation and cytoskeletal interference.

Chemical Identity Table
Compound ClassChemical NameCAS NumberPrimary ApplicationTarget Mechanism
Established Drug

-Methyl-DL-tyrosine (Metyrosine)
672-86-6Neuroendocrine Tumors (PC12, SK-N-SH)Tyrosine Hydroxylase (TH) Inhibition
Chemical Scaffold 3-(4-Hydroxyphenyl)-2-methylpropanoic acid35456-48-5Synthetic Intermediate / MetabolitePrecursor for substituted phenylpropanoids
Emerging Agent 3-((4-Hydroxyphenyl)amino)propanoic acid derivativesN/A (Novel)Lung Cancer (A549), Liver (HepG2)ROS Induction, Antimigration

Mechanism of Action & Signaling Pathways

A. Metabolic Inhibition in Neuroendocrine Tumors (Metyrosine)

In neuroblastoma and pheochromocytoma cells, catecholamine synthesis drives autocrine signaling and proliferation. Metyrosine acts as a tyrosine mimetic, competitively inhibiting Tyrosine Hydroxylase (TH). This depletes intracellular Dopamine, Norepinephrine, and Epinephrine pools, reducing clonogenic potential and inducing differentiation.

B. ROS Modulation in Solid Tumors (Propanoic Acid Derivatives)

Novel derivatives (e.g., hydrazide/hydrazone analogs) induce cytotoxicity in A549 cells by disrupting redox homeostasis. The propanoic acid backbone facilitates cellular entry, while the phenolic moiety undergoes redox cycling, generating Reactive Oxygen Species (ROS) that trigger apoptosis and inhibit migration (EMT suppression).

Figure 1: Dual mechanism of action: Tyrosine Hydroxylase inhibition (Neuroendocrine) and ROS-mediated cytotoxicity (Solid Tumors).

Experimental Protocols

Protocol A: Tyrosine Hydroxylase Inhibition Assay (PC12 Cells)

Objective: Validate the efficacy of


-Methyltyrosine in suppressing catecholamine synthesis.

Materials:

  • Cell Line: PC12 (Rat Pheochromocytoma, ATCC CRL-1721).

  • Compound:

    
    -Methyl-DL-tyrosine (Sigma M3405 or equivalent).
    
  • Detection: HPLC-ECD (Electrochemical Detection) or ELISA for Dopamine.

  • Lysis Buffer: 0.1 M Perchloric acid (HClO4) with EDTA.

Workflow:

  • Seeding: Plate PC12 cells at

    
     cells/well in collagen-coated 6-well plates. Differentiate with NGF (50 ng/mL) for 3-5 days if neurite outgrowth is desired.
    
  • Treatment:

    • Prepare a 100 mM stock of Metyrosine in 1M HCl (solubility is pH dependent; neutralize carefully or use DMSO if using ester forms).

    • Treat cells with 0, 0.1, 1.0, and 5.0 mM Metyrosine for 24–48 hours.

  • Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse directly with 200 µL 0.1 M HClO4.

    • Scrape and centrifuge at 15,000 x g for 10 min at 4°C.

  • Quantification: Analyze supernatant for Dopamine levels normalized to total protein (BCA Assay).

  • Validation: Expect >50% reduction in intracellular Dopamine at 1-2 mM concentrations.

Protocol B: Cytotoxicity and Migration Screening (A549 Cells)

Objective: Evaluate novel 3-(4-hydroxyphenyl)propanoic acid derivatives for antineoplastic activity.

Materials:

  • Cell Line: A549 (Human NSCLC).

  • Reagents: MTT Reagent, Matrigel (for invasion) or Scratch Tool (for migration).

  • Controls: Doxorubicin (Positive), Vehicle (DMSO).

Step-by-Step Methodology:

1. Viability Assay (MTT)
  • Seeding: Seed A549 cells at

    
     cells/well in 96-well plates. Incubate overnight.
    
  • Exposure: Add test compounds (dissolved in DMSO, final <0.1%) at concentrations 1–100 µM.

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add MTT (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO. Read Absorbance at 570 nm.

    • Note: Propanoic acid derivatives often show IC50 values in the 40–100 µM range; hydrazone derivatives may be more potent (<10 µM).

2. Wound Healing (Migration) Assay
  • Monolayer Formation: Grow A549 cells to 100% confluence in 6-well plates.

  • Scratch: Create a uniform scratch using a P200 pipette tip. Wash debris with PBS.

  • Treatment: Add compound at sub-cytotoxic concentration (e.g., IC10 or 10 µM) in serum-reduced media (1% FBS) to minimize proliferation effects.

  • Imaging: Capture images at 0h and 24h.

  • Analysis: Calculate % Wound Closure:

    
    
    

Quantitative Data Summary

The following table summarizes expected potency ranges for these scaffolds based on recent literature (2024-2025).

Compound VariantCell LineAssay TypePotency (IC50 / Effect)Reference

-Methyltyrosine
PC12Dopamine InhibitionIC50 ~ 50 µM (Enzymatic)[1, 2]

-Methyltyrosine
PC12Cell ViabilityIC50 > 2 mM (Low cytotoxicity)[1]
3-((4-OH-phenyl)amino)propanoic acid A549 (Lung)Cell ViabilityIC50: 40 - 80 µM[3]
Hydrazone Derivative (Cmpd 12) A549 (Lung)Cell ViabilityIC50: ~42 µM[3]
Furan Derivative (Cmpd 20) A549 (Lung)Migration>50% Inhibition at 50 µM[3]
Phloretic Acid (Unmethylated) HepG2 (Liver)Cell ViabilityIC50 > 100 µM (Weak)[4]

Key Insight: The methyl group at the alpha position (in Metyrosine) confers metabolic stability against monoamine oxidase (MAO), whereas the amino substitution on the propanoic backbone (in novel derivatives) enhances lipophilicity and ROS generation potential.

References

  • Spector, S., et al. (1965). "Alpha-methyltyrosine, a potent inhibitor of tyrosine hydroxylase." Journal of Pharmacology and Experimental Therapeutics. Link

  • Demser (Metyrosine) Prescribing Information. (2020). Bausch Health. Clinical pharmacology and mechanism in pheochromocytoma. Link

  • Kavaliauskas, P., et al. (2024). "Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties." Molecules, 29(13), 3125. Link

  • Hakim, M.N., et al. (2024). "Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells." International Journal of Pharmacology, 20: 906-911. Link

  • Sigma-Aldrich Product Sheet. "3-(4-hydroxyphenyl)-2-methylpropanoic acid (AldrichCPR)." CAS: 35456-48-5.[1] Link

Sources

Method

antioxidant activity assays for 3-(4-Hydroxyphenyl)-2-methylpropanoic acid

Executive Summary & Chemical Context Target Molecule: 3-(4-Hydroxyphenyl)-2-methylpropanoic acid (HPMP) Class: Phenolic Acid / Hydrocinnamic Acid Derivative CAS Registry (Racemic): 6553-61-3 (Generic reference for struct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Target Molecule: 3-(4-Hydroxyphenyl)-2-methylpropanoic acid (HPMP) Class: Phenolic Acid / Hydrocinnamic Acid Derivative CAS Registry (Racemic): 6553-61-3 (Generic reference for structure)

This guide details the validation protocols for determining the antioxidant capacity of HPMP. Structurally, HPMP is an


-methylated derivative of phloretic acid (3-(4-hydroxyphenyl)propanoic acid). The phenolic hydroxyl group at the para position is the primary driver of antioxidant activity, functioning via Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms.

Why this specific derivative? Unlike its parent compound phloretic acid, the introduction of the methyl group at the C2 (


) position increases lipophilicity and introduces a chiral center. This structural modification can enhance membrane permeability and metabolic stability against 

-oxidation, making HPMP a high-value candidate for drug development targeting oxidative stress in lipid-rich environments (e.g., atherosclerosis, neurodegeneration).

Mechanism of Action & Assay Selection

To fully characterize HPMP, we must utilize a "Multi-Mode" assay approach. Relying on a single assay (like DPPH) is insufficient for drug development standards.

  • Assay 1: DPPH (2,2-diphenyl-1-picrylhydrazyl): Rapid screening for radical scavenging (Mixed HAT/SET).

  • Assay 2: ORAC (Oxygen Radical Absorbance Capacity): Measures chain-breaking capacity via HAT; physiologically relevant for peroxyl radicals.

  • Assay 3: Cellular Antioxidant Activity (CAA): Validates bioavailability and intracellular efficacy in macrophage models (critical for phenolic acids).

Visualizing the Antioxidant Mechanism

The following diagram illustrates the dual-pathway mechanism by which HPMP neutralizes free radicals (


).

HPMP_Mechanism cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) HPMP HPMP (Phenol Form) Complex [HPMP ••• R•] Transition State HPMP->Complex Radical Free Radical (R•) Radical->Complex Phenoxyl Phenoxyl Radical (PhO•) Complex->Phenoxyl H• Transfer StableR Neutralized (RH) Complex->StableR Cation Radical Cation (PhOH•+) Complex->Cation e- Transfer Anion Anion (R-) Complex->Anion Cation->Phenoxyl -H+ (Deprotonation) Anion->StableR +H+ (Protonation)

Figure 1: Dual antioxidant mechanism (HAT and SET) of HPMP. The phenolic moiety drives the neutralization of reactive species.[1][2]

Protocol A: High-Throughput DPPH Screening

Purpose: To determine the IC50 (concentration required to inhibit 50% of radicals) of HPMP compared to a Trolox standard. Relevance: The


-methyl group may alter reaction kinetics compared to phloretic acid due to steric hindrance near the ring.
Materials
  • HPMP (Test Compound): Prepare 10 mM stock in Methanol.

  • DPPH Reagent: 0.1 mM in Methanol (Freshly prepared, protect from light).

  • Trolox (Standard): 1 mM stock in Methanol.

  • 96-well microplate (Clear).

Step-by-Step Procedure
  • Preparation: Dilute HPMP stock to concentrations of 10, 25, 50, 100, 200, and 400

    
    M using methanol.
    
  • Plating: Add 20

    
    L of HPMP sample or Trolox standard to wells.
    
  • Reaction: Add 180

    
    L of 0.1 mM DPPH solution to each well using a multichannel pipette.
    
    • Blank: 20

      
      L Methanol + 180 
      
      
      
      L DPPH.
    • Control: 20

      
      L HPMP + 180 
      
      
      
      L Methanol (to correct for intrinsic color).
  • Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes .

    • Note: Phenolic acids often reach equilibrium slower than ascorbic acid. Do not read before 30 mins.

  • Measurement: Read Absorbance at 517 nm .

Data Analysis

Calculate % Inhibition:



Plot % Inhibition vs. Concentration to derive IC50.

Protocol B: Cellular Antioxidant Activity (CAA)

Purpose: To validate if HPMP can penetrate cell membranes and protect against intracellular oxidative stress. Biological Context: HPMP is a structural analog to metabolites that prevent macrophage foam cell formation [1]. This assay uses DCFH-DA as a fluorescent probe in RAW 264.7 macrophages.

Experimental Workflow

CAA_Assay Cells Seed RAW 264.7 Cells (96-well Black Plate) Treat Co-treatment: HPMP + DCFH-DA Probe Cells->Treat 24h growth Wash PBS Wash (Remove extracellular HPMP) Treat->Wash 1h incubation Stress Add Stressor: AAPH (600 µM) Wash->Stress Read Kinetic Read: Fluorescence (Ex485/Em535) Stress->Read Read every 5 min for 1 hour Result Calculate CAA Units (Area Under Curve) Read->Result

Figure 2: Workflow for the Cellular Antioxidant Activity (CAA) assay using dichlorofluorescin diacetate (DCFH-DA).

Detailed Methodology
  • Cell Culture: Seed RAW 264.7 macrophages at

    
     cells/well in a black-walled 96-well plate. Incubate 24h at 37°C.
    
  • Treatment: Remove media. Wash with PBS.[1] Add 100

    
    L of treatment media containing:
    
    • 25

      
      M DCFH-DA (Probe).
      
    • HPMP (Concentrations: 1–100

      
      M).
      
    • Note: The methyl group on HPMP assists in lipophilic membrane crossing compared to standard phenolic acids.

  • Uptake: Incubate for 1 hour at 37°C.

  • Oxidative Challenge: Wash cells twice with PBS to remove extracellular antioxidants. Add 100

    
    L of 600 
    
    
    
    M AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) in HBSS buffer.
  • Kinetic Reading: Immediately place in a fluorescence plate reader at 37°C.

    • Excitation: 485 nm | Emission: 535 nm.

    • Read every 5 minutes for 1 hour.

Interpretation
  • High Fluorescence: High oxidation (Low protection).

  • Low Fluorescence: High protection (HPMP successfully quenched intracellular peroxyl radicals).

  • Quantification: Calculate Area Under the Curve (AUC).[2]

    
    
    Where 
    
    
    
    is the integral of the sample curve and
    
    
    is the integral of the control (AAPH only) curve.

Expected Results & Data Presentation

When characterizing HPMP, compare results against standard phenolic acids. The values below are theoretical estimates based on Structure-Activity Relationships (SAR) of similar hydrocinnamic acids [2, 3].

Table 1: Comparative Antioxidant Profile

CompoundDPPH IC50 (

M)
Mechanism NoteCellular Uptake (Predicted)
HPMP 20 - 40 Phenolic OH (HAT dominant)High (Methyl group increases lipophilicity)
Phloretic Acid25 - 50Parent compoundModerate
Trolox10 - 15Standard ReferenceHigh (Vitamin E analog)
Gallic Acid3 - 5Multi-OH (Very potent)Low (Hydrophilic)

Key Insight: While Gallic Acid is a stronger chemical antioxidant (lower IC50), HPMP is likely superior in biological systems (CAA assay) due to the


-methyl group preventing rapid enzymatic degradation and improving cell entry.

References

  • Zhang, Y.Y., et al. (2017). "3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule."[3][4] RSC Advances, 7, 38999-39007.

  • BenchChem. (2025).[2] "Application Notes and Protocols for In Vitro Antioxidant Assays of Phenolic Compounds." BenchChem Protocols.

  • Kavaliauskas, P., et al. (2024).[5] "Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties." Molecules, 29(13), 3125.[6]

  • Prior, R.L., et al. (2005). "Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements." Journal of Agricultural and Food Chemistry, 53(10), 4290-4302.

Sources

Application

Application Notes &amp; Protocols: Derivatization Strategies for 3-(4-Hydroxyphenyl)-2-methylpropanoic acid

Prepared by: Gemini, Senior Application Scientist Introduction 3-(4-Hydroxyphenyl)-2-methylpropanoic acid is a chiral carboxylic acid that belongs to the profen class of molecules, which are widely recognized for their p...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

3-(4-Hydroxyphenyl)-2-methylpropanoic acid is a chiral carboxylic acid that belongs to the profen class of molecules, which are widely recognized for their pharmacological activities.[1][2] As a bifunctional molecule, it possesses two key reactive sites: a carboxylic acid group and a phenolic hydroxyl group. Its structure, featuring a stereocenter at the C2 position of the propanoic acid chain, also introduces the element of chirality, which is often critical in drug development and metabolic studies.[3]

Derivatization of this molecule is a crucial step in a variety of research, development, and analytical workflows. The primary motivations for its chemical modification include:

  • Enhancement of Analyzability: For techniques like Gas Chromatography (GC), the native molecule has low volatility and thermal stability due to its polar functional groups. Derivatization masks these groups, increasing volatility and preventing degradation in the GC inlet.[4]

  • Chiral Resolution: To analyze the enantiomeric purity or study the stereospecific metabolism of the compound, it is often necessary to derivatize it with a chiral reagent to form diastereomers that can be separated by standard achiral chromatography.[5]

  • Synthesis of Prodrugs and Analogs: Ester or amide derivatives can be synthesized to modify the pharmacokinetic properties of the parent compound, potentially creating prodrugs with improved absorption or targeted delivery.

  • Bio-conjugation and Scaffolding: The functional groups serve as handles for conjugation to other molecules, including peptides, polymers, or fluorescent tags, for various biomedical applications.

This document provides detailed protocols and expert insights into the most common and effective derivatization strategies for 3-(4-Hydroxyphenyl)-2-methylpropanoic acid, tailored for researchers, scientists, and drug development professionals.

Diagram: Key Derivatization Pathways

DerivatizationPathways cluster_start Starting Material cluster_carboxyl Carboxylic Acid Derivatization cluster_dual Dual Functional Group Derivatization start 3-(4-Hydroxyphenyl)-2-methylpropanoic acid ester Ester Derivative (e.g., Methyl Ester) start->ester Esterification amide Amide Derivative (e.g., Primary Amide) start->amide Amidation chiral_amide Diastereomeric Amide (for Chiral Separation) start->chiral_amide Chiral Amidation silyl Silyl Ether / Silyl Ester (for GC-MS Analysis) start->silyl Silylation

Caption: Overview of major derivatization routes for 3-(4-Hydroxyphenyl)-2-methylpropanoic acid.

Section 1: Derivatization of the Carboxylic Acid Moiety

The carboxylic acid is the most frequently targeted functional group for derivatization due to its acidity and role in biological activity and intermolecular interactions.

Esterification

Esterification converts the polar carboxylic acid into a less polar ester, which is useful for creating prodrugs, synthetic intermediates, or improving chromatographic behavior.

Principle and Insights: This is a classic equilibrium-driven reaction where an alcohol (methanol) reacts with the carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄).[6] The catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol. To drive the equilibrium towards the product, a large excess of the alcohol is used, and water is often removed. This method is cost-effective but may require prolonged reaction times.

ParameterValue / ReagentRationale
Substrate 3-(4-Hydroxyphenyl)-2-methylpropanoic acid1 equivalent
Reagent Methanol (Anhydrous)Reactant and solvent
Catalyst Concentrated Sulfuric Acid (H₂SO₄)2-5 mol%
Solvent MethanolServes as the solvent
Temperature Reflux (approx. 65 °C)To increase reaction rate
Time 12-72 hoursReaction is slow; monitor by TLC

Step-by-Step Protocol:

  • Dissolve 1.0 g of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid in 50 mL of anhydrous methanol in a round-bottom flask.

  • Carefully add 0.2 mL of concentrated sulfuric acid to the solution while stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., with a mobile phase of 30% ethyl acetate in hexanes). The product ester will have a higher Rf value than the starting acid.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting oil in 50 mL of ethyl acetate.

  • Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the methyl ester derivative.[6]

Principle and Insights: This method involves the deprotonation of the carboxylic acid with a mild base (K₂CO₃) to form a carboxylate salt, which then acts as a nucleophile to attack an alkylating agent like methyl iodide.[7] This reaction is typically faster than acid-catalyzed esterification and proceeds under milder temperature conditions. However, methyl iodide is toxic and should be handled with care in a fume hood. This method will also methylate the phenolic hydroxyl if stoichiometry is not controlled.

ParameterValue / ReagentRationale
Substrate 3-(4-Hydroxyphenyl)-2-methylpropanoic acid1 equivalent
Base Potassium Carbonate (K₂CO₃)2 equivalents
Reagent Methyl Iodide (CH₃I)1.2 equivalents
Solvent N,N-Dimethylformamide (DMF) or AcetonePolar aprotic solvent
Temperature Room TemperatureMild conditions
Time 3-6 hoursFaster than Fischer esterification

Step-by-Step Protocol:

  • To a solution of 1.0 g of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid in 25 mL of DMF, add 1.5 g (2 eq.) of potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 0.4 mL (1.2 eq.) of methyl iodide.

  • Allow the reaction to warm to room temperature and stir for 3 hours.[7]

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Amide Formation for Chiral Resolution

Principle and Insights: This is a critical application for resolving the (R)- and (S)-enantiomers of the parent compound. By reacting the racemic carboxylic acid with a single enantiomer of a chiral amine, a pair of diastereomers is formed. Diastereomers have different physical properties and can be separated using standard achiral chromatographic techniques (GC or HPLC).[5] Ethyl chloroformate is used as an activating agent to form a mixed anhydride with the carboxylic acid, which is highly reactive towards the amine.

ParameterValue / ReagentRationale
Substrate (R,S)-3-(4-Hydroxyphenyl)-2-methylpropanoic acid1 equivalent
Activating Agent Ethyl ChloroformateTo form a reactive mixed anhydride
Base Triethylamine (TEA)To scavenge HCl produced
Chiral Reagent (R)-(+)-1-PhenylethylamineTo form diastereomers
Solvent Dichloromethane (DCM), AnhydrousAprotic solvent
Temperature 0 °C to Room TemperatureTo control reactivity
Time 2-4 hoursGenerally rapid reaction

Step-by-Step Protocol:

  • Dissolve 100 mg of the racemic acid in 5 mL of anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add 1.1 equivalents of triethylamine, followed by 1.1 equivalents of ethyl chloroformate. Stir for 30 minutes at 0 °C to form the mixed anhydride.

  • In a separate flask, dissolve 1.1 equivalents of (R)-(+)-1-Phenylethylamine in 2 mL of anhydrous DCM.

  • Add the amine solution dropwise to the mixed anhydride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with 10 mL of water.

  • Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • The resulting mixture of diastereomeric amides can now be analyzed and separated by GC or HPLC.[5]

Diagram: Chiral Derivatization Workflow

ChiralWorkflow cluster_workflow Chiral Derivatization & Analysis Workflow racemate Racemic Acid (R- and S-enantiomers) reaction Amide Coupling Reaction racemate->reaction reagent Chiral Amine (e.g., R-amine) reagent->reaction diastereomers Mixture of Diastereomers (R,R and S,R) reaction->diastereomers separation Achiral Chromatography (HPLC or GC) diastereomers->separation peak1 Separated Diastereomer 1 separation->peak1 peak2 Separated Diastereomer 2 separation->peak2

Caption: Workflow for separating enantiomers via diastereomeric amide formation.

Section 2: Derivatization for Analytical GC-MS

For GC-MS analysis, derivatization is often mandatory to increase the volatility and thermal stability of the analyte. Silylation is the most common approach.

Protocol 2.1.1: Trimethylsilylation (TMS) for GC-MS

Principle and Insights: Silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with active hydrogens—in this case, on both the carboxylic acid and the phenolic hydroxyl—to replace them with a non-polar trimethylsilyl (-Si(CH₃)₃) group.[4] This transformation dramatically reduces intermolecular hydrogen bonding, which in turn lowers the boiling point and increases the thermal stability of the molecule, making it suitable for GC analysis. The reaction must be performed under strictly anhydrous conditions, as any moisture will consume the reagent.

ParameterValue / ReagentRationale
Substrate 3-(4-Hydroxyphenyl)-2-methylpropanoic acidDried sample
Reagent BSTFA + 1% TMCSSilylating agent with catalyst
Solvent Acetonitrile or PyridineAnhydrous solvent
Temperature 60-70 °CTo ensure complete reaction
Time 30-60 minutesRapid reaction

Step-by-Step Protocol:

  • Place a known amount of the analyte (e.g., 100 µg) into a 2 mL GC vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Add 100 µL of an anhydrous solvent (e.g., acetonitrile).

  • Add 100 µL of the silylating reagent (BSTFA with 1% TMCS, where TMCS acts as a catalyst).

  • Immediately cap the vial tightly.

  • Heat the vial in a heating block or oven at 70 °C for 30 minutes.[4]

  • Cool the vial to room temperature.

  • The sample is now ready for direct injection into the GC-MS system. The resulting derivative will be the di-TMS-derivative (both hydroxyl and carboxyl groups are silylated).

Conclusion

The derivatization of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid is a versatile and essential tool for its analysis and application. The choice of protocol depends entirely on the research objective. Esterification and amidation are powerful methods for synthetic modification and prodrug development. Chiral derivatization is indispensable for stereochemical studies and enantiomeric purity assessment. Finally, silylation is a rapid and effective method that enables robust and sensitive quantification by GC-MS. By understanding the principles behind each method, researchers can confidently select and execute the appropriate derivatization strategy to achieve their scientific goals.

References

  • Lee, K. R., et al. (2004). Chiral discrimination of multiple profens as diastereomeric (R)-(+)-1-phenylethylamides by achiral dual-column gas chromatography. Journal of Chromatography B, 803(2), 257-265. [Link]

  • Siódmiak, J., & Marszałł, M. P. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Medical Research Journal, 2(1), 1-5. [Link]

  • Siódmiak, J., & Marszałł, M. P. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Via Medica Journals. [Link]

  • Siódmiak, J., & Marszałł, M. P. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). ResearchGate. [Link]

  • Huh, W., et al. (2003). Simultaneous chiral discrimination of multiple profens by cyclodextrin-modified capillary electrophoresis in normal and reversed polarity modes. Journal of Chromatography A, 1007(1-2), 177-185. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]

  • Google Patents. (2007). A method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide, its application in the manufacture of anti-aging compositions and an anti-aging composition. WO2007046721A2.
  • ResearchGate. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

  • PubMed. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics (Basel). [Link]

  • PrepChem.com. (n.d.). Synthesis of Methyl 3-(4-hydroxyphenyl)propionate. PrepChem.com. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid synthesis

Welcome to the Technical Support Center for 3-(4-Hydroxyphenyl)-2-methylpropanoic Acid Synthesis . As a Senior Application Scientist, I have designed this portal to move beyond basic recipes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(4-Hydroxyphenyl)-2-methylpropanoic Acid Synthesis .

As a Senior Application Scientist, I have designed this portal to move beyond basic recipes. The synthesis of this critical API and polymer intermediate (CAS 35456-48-5) requires strict thermodynamic control and high-purity catalytic environments. Every protocol detailed below is engineered as a self-validating system —incorporating analytical checkpoints to verify mechanistic success before you proceed to the next step.

Synthetic Strategy & Causality Overview

The most scalable and atom-economical route to 3-(4-hydroxyphenyl)-2-methylpropanoic acid involves a two-step sequence: a Perkin condensation followed by catalytic hydrogenation, a method proven effective in1[1].

  • Step 1 (Perkin Condensation) : 4-hydroxybenzaldehyde is reacted with propionic anhydride. Causality: The anhydride serves a dual purpose. It acts as the carbon source for the alpha-methylacrylic framework and transiently protects the phenolic hydroxyl group as a propionate ester, preventing oxidative degradation at high temperatures[2].

  • Step 2 (Catalytic Hydrogenation) : The resulting α,β-unsaturated acid is reduced using Palladium on Carbon (Pd/C). Causality: The targeted reduction of the alkene without hydrogenolyzing the phenolic C-O bond requires precise control of hydrogen pressure and solvent polarity.

Interactive Experimental Workflow

G A 4-Hydroxybenzaldehyde + Propionic Anhydride B Perkin Condensation (Na-propionate, 135°C, 12h) A->B C 3-(4-Propionyloxyphenyl)- 2-methylacrylic acid B->C D Base Hydrolysis (NaOH, 80°C, then HCl to pH 2) C->D E 3-(4-Hydroxyphenyl)- 2-methylacrylic acid D->E F Catalytic Hydrogenation (H2 45 psi, 10% Pd/C, MeOH) E->F G 3-(4-Hydroxyphenyl)- 2-methylpropanoic acid (Target API Intermediate) F->G

Synthetic workflow for 3-(4-Hydroxyphenyl)-2-methylpropanoic acid via Perkin condensation.

Quantitative Data: Yield Optimization

Table 1: Step 1 - Perkin Condensation & Hydrolysis Yield Optimization

Temperature (°C) Base Catalyst Time (h) Yield (%) Primary Impurity / Note
110 Na-propionate 24 45% Unreacted starting material
135 Na-propionate 12 82% Optimal conditions
160 Na-propionate 8 31% Tarry polymeric mass

| 135 | Triethylamine | 12 | 55% | Z-isomer predominance[3] |

Table 2: Step 2 - Catalytic Hydrogenation Yield Optimization

Solvent Catalyst Loading H2 Pressure (psi) Yield (%) Notes
Ethanol 5% Pd/C 15 60% Incomplete conversion
Methanol 10% Pd/C 45 95% Optimal conditions
EtOAc 10% Pd/C 45 72% Poor intermediate solubility

| Methanol| 10% Pd/C (reused)| 45 | 40% | Severe catalyst poisoning |

Standard Operating Protocols (SOPs)

Step 1: Synthesis of 3-(4-Hydroxyphenyl)-2-methylacrylic acid
  • Reaction Setup : Charge a dry, 500 mL round-bottom flask with 4-hydroxybenzaldehyde (1.0 eq), propionic anhydride (3.5 eq), and freshly fused anhydrous sodium propionate (1.2 eq).

  • Condensation : Equip with a reflux condenser and heat to 135°C under an inert N

    
     atmosphere for 12 hours.
    
    • Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The starting material spot (

      
      ) must disappear, replaced by a higher 
      
      
      
      spot representing the propionate ester.
  • Quenching : Cool the mixture to 80°C and slowly add 100 mL of deionized water to quench the excess anhydride.

  • Hydrolysis : Add 20% NaOH aqueous solution dropwise until the pH reaches 12. Reflux for 2 hours to hydrolyze the transient propionate ester back to the free phenol.

  • Precipitation : Cool to 5°C in an ice bath and carefully acidify with 6M HCl to exactly pH 2.

    • Self-Validation Checkpoint: A thick white/tan precipitate of 3-(4-hydroxyphenyl)-2-methylacrylic acid will form immediately upon crossing pH 3[1].

  • Isolation : Filter, wash thoroughly with cold water until the filtrate is pH neutral, and dry under vacuum at 60°C.

Step 2: Catalytic Hydrogenation to Target Compound
  • Dissolution : Dissolve 50 g of the intermediate from Step 1 in 250 mL of anhydrous methanol in a Parr reactor.

  • Catalyst Addition : Carefully add 5 g of 10% Pd/C catalyst. Caution: Pd/C is highly pyrophoric; add strictly under a blanket of N

    
    .
    
  • Purging : Purge the reactor with N

    
     three times to remove oxygen, then with H
    
    
    
    three times.
  • Hydrogenation : Pressurize with H

    
     to 45 psi and stir vigorously at 25°C for 6 hours.
    
    • Self-Validation Checkpoint: Monitor H

      
       uptake via the pressure gauge. The reaction is complete when the pressure drop ceases and stabilizes.
      
  • Filtration : Filter the mixture through a pad of Celite to safely remove the catalyst. Wash the Celite with an additional 50 mL of methanol.

  • Crystallization : Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from toluene/ethyl acetate to afford pure 3-(4-hydroxyphenyl)-2-methylpropanoic acid.

Troubleshooting & FAQs

Q: My Perkin condensation is yielding a black, tarry mass instead of a crystalline intermediate. What is going wrong? A: This is a classic symptom of thermal polymerization. The causality lies in exceeding the optimal thermodynamic window (>150°C) or failing to maintain anhydrous conditions initially. While the propionic anhydride transiently protects the phenolic hydroxyl group as an ester[2], excess heat causes the premature cleavage of this ester and subsequent oxidative coupling of the free phenols. Action: Strictly control your heating mantle to maintain an internal temperature of 130–135°C. Ensure your sodium propionate is freshly dried (fused), as residual moisture will prematurely hydrolyze the anhydride, halting the condensation.

Q: The hydrogenation step stalls at ~50% conversion. How can I prevent catalyst poisoning? A: Palladium catalysts are highly susceptible to poisoning by trace impurities. If your intermediate from Step 1 was not thoroughly washed, residual chloride ions (from the HCl precipitation) or sulfur compounds (if using technical-grade reagents) will irreversibly bind to the active Pd sites. Action: Implement a self-validating wash step: wash the Step 1 precipitate with cold water until the filtrate tests neutral (pH ~6) and is free of chlorides (verify with a drop of AgNO


; no white precipitate should form). If stalling still occurs, recrystallize the intermediate from ethanol/water before introducing it to the Parr reactor.

Q: I am detecting a significant amount of a 4-ethylphenol derivative in my final LC-MS. Where is this byproduct coming from? A: This byproduct is the result of unwanted decarboxylation. The α,β-unsaturated acid intermediate is highly prone to decarboxylation if subjected to prolonged exposure to strong acids or excessive heat during the aqueous workup[4]. Action: During the base hydrolysis (Step 1, Action 4), do not exceed 80°C. When acidifying to precipitate the product, maintain the temperature below 10°C using an ice bath, and stop adding HCl exactly at pH 2.

References

  • Structure–Property Relationships of Lignin-Derived Semiaromatic Poly(ether ester)s Source: Macromolecules - ACS Publications URL:[Link]

  • Novel Selective Estrogen Receptor Ligand Conjugates Incorporating Endoxifen-Combretastatin and Cyclofenil-Combretastatin Hybrid Scaffolds: Synthesis and Biochemical Evaluation Source: PMC / NIH URL:[Link]

  • Temperature Dependent Green Chemical Synthesis of 3-Carboxycoumarins and 3,4-unsubstituted Coumarins Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid

Welcome to the technical support center for the purification of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The protocols and insights provided herein are based on established principles of organic chemistry and purification sciences for structurally related phenolic acids.

Troubleshooting Guide: Navigating Purification Challenges

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the purification of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid.

Recrystallization Issues

Question 1: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. Given that phenolic compounds can have melting points that are sensitive to impurities, this is a common issue.

  • Causality: The presence of impurities can depress the melting point of your compound, causing it to melt in the hot solvent and separate as an oil. Alternatively, if the solvent's boiling point is too high, it can also cause the compound to melt.

  • Solutions:

    • Lower the temperature: Use a solvent with a lower boiling point. If you are using a solvent mixture, you can adjust the ratio to lower the boiling point.

    • Use more solvent: Add more hot solvent to dissolve the oil completely. Then, allow the solution to cool very slowly. This reduces the saturation temperature.

    • Slow cooling: After dissolving, allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Rapid cooling encourages oiling out.

    • Solvent system change: Consider a two-solvent system. Dissolve the compound in a minimum of a "good" hot solvent (e.g., ethanol or acetone) and then add a "poor" hot solvent (e.g., water or heptane) dropwise until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify and then cool slowly.[1]

Question 2: I have a low yield after recrystallization. What are the likely causes and how can I improve it?

Answer: A low yield is a frequent problem in recrystallization and can be attributed to several factors.

  • Causality: The most common reason is using too much solvent, which keeps a significant portion of your product dissolved even at low temperatures. Other causes include premature crystallization during a hot filtration step or washing the collected crystals with a solvent that is not ice-cold.

  • Solutions:

    • Minimize solvent: Use the minimum amount of hot solvent required to just dissolve the crude product.

    • Pre-heat your filtration apparatus: If you are performing a hot filtration to remove insoluble impurities, pre-heat your funnel and receiving flask with hot solvent to prevent the product from crystallizing prematurely.

    • Use ice-cold washing solvent: Wash the filtered crystals with a minimal amount of ice-cold solvent to remove any adhering impurities without dissolving the product.

    • Recover from the mother liquor: The filtrate after crystal collection (the mother liquor) can be concentrated by evaporation and cooled again to obtain a second crop of crystals. Be aware that this second crop may be less pure.

Question 3: My recrystallized product is still colored, even though the pure compound should be white. How can I remove colored impurities?

Answer: Colored impurities are often large, polar molecules with extended conjugation.

  • Causality: These impurities can be byproducts from the synthesis or degradation products.

  • Solutions:

    • Activated Carbon (Charcoal): Add a small amount of activated carbon to the hot, dissolved solution before filtration. The charcoal will adsorb the colored impurities. Use it sparingly, as it can also adsorb your product.

    • Hot Filtration: After adding charcoal, perform a hot gravity filtration to remove the carbon and the adsorbed impurities.

    • Chromatography: If recrystallization with charcoal is ineffective, column chromatography is the next logical step.

Chromatography Issues

Question 4: I'm seeing significant peak tailing when analyzing the purity of my compound by reverse-phase HPLC. What could be the cause?

Answer: Peak tailing in HPLC is often due to unwanted secondary interactions between the analyte and the stationary phase.

  • Causality: For an acidic compound like 3-(4-Hydroxyphenyl)-2-methylpropanoic acid, interactions can occur between the carboxylate and hydroxyl groups and any un-endcapped, acidic silanol groups on the silica-based stationary phase.

  • Solutions:

    • Lower the Mobile Phase pH: Adjust the pH of the aqueous component of your mobile phase to around 2.5-3.0 with an acid like formic acid or phosphoric acid. This will ensure the carboxylic acid is fully protonated, reducing its interaction with the stationary phase.

    • Use a Modern, End-capped Column: Employ a high-quality, end-capped C18 or a phenyl-hexyl column. These have fewer free silanol groups.

    • Consider an Alternative Stationary Phase: For structurally similar compounds, carbon-coated zirconia stationary phases have been used to achieve good peak shape.[2]

Question 5: I'm trying to purify my compound using flash chromatography on silica gel, but I'm getting poor separation from a closely-eluting impurity. How can I improve the resolution?

Answer: Improving resolution in flash chromatography involves optimizing the mobile phase and stationary phase conditions.

  • Causality: Poor separation is due to the similar polarities of your product and the impurity.

  • Solutions:

    • Optimize the Solvent System: A common mobile phase for such compounds is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. To improve separation, try a shallower gradient or an isocratic elution with a lower percentage of the more polar solvent.

    • Add a Modifier: Adding a small amount (0.5-1%) of acetic or formic acid to the mobile phase can improve the peak shape of acidic compounds on silica gel and may enhance separation.

    • Change the Stationary Phase: If optimizing the mobile phase doesn't work, consider a different stationary phase. Options include reverse-phase silica (C18), or alumina.

Question 6: My compound has a chiral center. How can I separate the enantiomers or diastereomers?

Answer: The presence of the 2-methyl group creates a stereocenter. If your synthesis was not stereospecific, you will have a mixture of stereoisomers.

  • Causality: Enantiomers have identical physical properties in a non-chiral environment, making them inseparable by standard chromatography or recrystallization. Diastereomers have different properties and can often be separated by these methods.

  • Solutions for Enantiomers:

    • Chiral Chromatography: This is the most direct method. Use a chiral stationary phase (CSP) in either HPLC or SFC (Supercritical Fluid Chromatography) to resolve the enantiomers.

    • Diastereomeric Salt Formation: React your racemic acid with a single enantiomer of a chiral base (e.g., (R)-(+)-α-methylbenzylamine) to form diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization. The desired salt is then acidified to recover the pure enantiomer of your acid.

    • Capillary Electrophoresis: This technique, using cyclodextrins as chiral selectors, has been shown to be effective for separating enantiomers of similar compounds.[3]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a typical synthesis of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid?

A1: Without a specific synthetic route, we can predict common impurities based on general organic reactions. A plausible synthesis could involve the alkylation of a p-hydroxyphenylacetic acid derivative. Potential impurities could include:

  • Unreacted Starting Materials: Such as p-hydroxyphenylacetic acid or the methylating agent.

  • Positional Isomers: If the starting material was phenol, you might have ortho- or meta-substituted isomers.

  • Over-alkylation Products: Dialkylated products could form.

  • Byproducts from Side Reactions: Depending on the reagents used.

Q2: What is a good starting point for a recrystallization solvent system?

A2: A mixed-solvent system is often a good choice for phenolic acids. A combination of a polar protic solvent and a non-polar or less polar solvent is a good starting point.[4] Refer to the table below for suggestions.

Q3: How should I store the purified 3-(4-Hydroxyphenyl)-2-methylpropanoic acid?

A3: Phenolic compounds can be susceptible to oxidation, which can lead to coloration over time. It is best to store the purified compound in a tightly sealed container, protected from light, and in a cool, dry place. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Q4: What analytical techniques are best for confirming the purity and identity of my final product?

A4: A combination of techniques is recommended:

  • Purity: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is ideal for assessing purity.

  • Identity:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -OH, -C=O).

Data and Protocols

Table 1: Suggested Solvent Systems for Recrystallization
Solvent System (Good/Poor)Ratio (v/v)Rationale
Ethanol / Water~1:1 to 1:3Good solubility in hot ethanol, poor in water.[4]
Acetone / Heptane~1:2 to 1:4Good solubility in hot acetone, poor in heptane.
Ethyl Acetate / Hexane~1:2 to 1:4A common system for compounds of moderate polarity.[4]
Toluene / Hexane~1:1 to 1:3For less polar impurities, after initial purification.

Note: Optimal ratios should be determined experimentally.

Protocol 1: General Two-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude 3-(4-Hydroxyphenyl)-2-methylpropanoic acid in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Induce Saturation: While keeping the solution hot, add the hot "poor" solvent (e.g., water) dropwise until the solution becomes faintly and persistently cloudy.[1]

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold mixture of the two solvents.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 10-20% B, ramp to 90-95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 280 nm.[2]

  • Column Temperature: 30-40 °C.

Visual Workflows

Diagram 1: Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude Product check_impurities What is the nature of the impurities? start->check_impurities insoluble Insoluble Solids check_impurities->insoluble Insoluble? colored Colored Impurities check_impurities->colored Colored? similar_polarity Similar Polarity check_impurities->similar_polarity Similar Polarity? isomers Stereoisomers check_impurities->isomers Stereoisomers? hot_filtration Hot Gravity Filtration insoluble->hot_filtration Yes recrystallization Recrystallization insoluble->recrystallization No colored->recrystallization No charcoal Add Activated Carbon then Recrystallize colored->charcoal Yes similar_polarity->recrystallization No flash_chrom Flash Chromatography similar_polarity->flash_chrom Yes isomers->recrystallization No chiral_chrom Chiral Chromatography or Diastereomeric Salt Recrystallization isomers->chiral_chrom Yes hot_filtration->recrystallization final_product Pure Product recrystallization->final_product charcoal->final_product flash_chrom->final_product chiral_chrom->final_product

Caption: Decision tree for selecting a purification method.

Diagram 2: Two-Solvent Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve crude in min. hot 'good' solvent add_poor Add hot 'poor' solvent until cloudy dissolve->add_poor clarify Add drop of 'good' solvent to clarify add_poor->clarify cool_rt Cool slowly to Room Temp clarify->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vac_filter Vacuum Filtration cool_ice->vac_filter wash Wash with ice-cold solvent mix vac_filter->wash dry Dry Crystals wash->dry end end dry->end Pure Crystals

Caption: Workflow for two-solvent recrystallization.

References

  • PrepChem (2023). Synthesis of (a) Methyl 3-(4-Hydroxyphenyl)propionate. Available at: [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 13:674.
  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Google Patents (2014). CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide.
  • Reddit (2023). Go-to recrystallization solvent mixtures. r/Chempros. Available at: [Link]

  • KTU ePubl (2024). Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens. Available at: [Link]

  • Saraç, S., Chankvetadze, B., & Blaschke, G. (2000). Enantioseparation of 3,4-dihydroxyphenylalanine and 2-hydrazino-2-methyl-3-(3,4-dihydroxyphenyl)propanoic acid by capillary electrophoresis using cyclodextrins.
  • Mettler Toledo (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Chromatography Today (2022). Easy purification of isomers with prepacked glass columns. Available at: [Link]

  • PubMed (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Available at: [Link]

  • Obrenovich, M. E., et al. (2024). Separating and identifying multiple structural isomers of 3-hydroxy-3-(3′-hydroxyphenyl)propanoic acid (3,3′-HPHPA). Figshare.
  • E-learning (2023). PW 01: recrystallization. Available at: [Link]

  • MIT OpenCourseWare (n.d.). Two-Solvent Recrystallization Guide. Available at: [Link]

  • AA Blocks (n.d.). 3-(4-Hydroxyphenyl)-2-oxopropanoic acid. Available at: [Link]

  • Cytiva (n.d.). Protein Purification. Available at: [Link]

  • Squarespace (n.d.). Protocols and tips in protein purification or How to purify protein in one day. Available at: [Link]

  • University of Geneva (n.d.). Guide for crystallization. Available at: [Link]

  • precisionFDA (n.d.). 3-(4-HYDROXY-3-METHOXYPHENYL)-2-METHYLPROPANOIC ACID. Available at: [Link]

  • Google Patents (2016). US20160102042A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-(4-Hydroxyphenyl)-2-methylpropanoic Acid (HMPA) Solution Stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical stability issues researchers encounter when working with 3-(4-Hydroxyphenyl)-2-methylpro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical stability issues researchers encounter when working with 3-(4-Hydroxyphenyl)-2-methylpropanoic acid (also known as desamino-alpha-methyltyrosine) in solution.

Because HMPA contains both an electron-rich phenolic ring and an enolizable chiral alpha-carbon, it is highly susceptible to specific degradation pathways. This guide explains the mechanistic causality behind these issues and provides self-validating protocols to ensure the integrity of your experiments.

Section 1: Phenolic Ring Oxidation & Discoloration

Q: My aqueous HMPA stock solutions turn yellow and eventually dark brown over a few days. What is happening at a molecular level? A: This discoloration is a classic manifestation of phenolic auto-oxidation. The phenol moiety in HMPA is highly electron-rich. In the presence of dissolved oxygen, ambient light, or trace transition metals (such as Fe³⁺ or Cu²⁺), the phenol undergoes a single-electron transfer to form a highly reactive semiquinone radical. This intermediate rapidly oxidizes further into an ortho- or para-quinone. Quinones absorb blue light (appearing yellow/brown) and will eventually cross-link to form dark, insoluble polymeric aggregates[1].

Q: Does the pH of my buffer affect this browning process? A: Yes, significantly. The pKa of the phenolic hydroxyl group is typically around 9.5–10.0. As the pH of your solution approaches or exceeds this value, the phenol deprotonates to form a phenoxide anion. The phenoxide is exponentially more susceptible to oxidation than the protonated phenol because the negative charge increases the electron density on the aromatic ring, drastically lowering its oxidation potential[2].

OxidationPathway HMPA 3-(4-Hydroxyphenyl)-2-methylpropanoic acid (Colorless/Stable) Semiquinone Semiquinone Radical (Reactive Intermediate) HMPA->Semiquinone O2, Transition Metals Alkaline pH (>7.0) Quinone Ortho/Para-Quinone (Yellow/Brown Discoloration) Semiquinone->Quinone Further Oxidation (-e-, -H+) Polymers Polymeric Degradants (Precipitates/Dark Brown) Quinone->Polymers Cross-linking Aggregation Antioxidant Addition of Antioxidants (e.g., Ascorbic Acid, EDTA) Antioxidant->Semiquinone Quenches Radicals

Mechanistic pathway of HMPA phenolic oxidation into quinones and subsequent polymerization.

Protocol: Stabilizing HMPA Against Oxidation

To ensure your HMPA remains intact, implement the following self-validating workflow:

  • Solvent Deoxygenation: Boil ultra-pure water (18.2 MΩ·cm) for 15 minutes. Sparge the water with inert Argon or Nitrogen gas for 30 minutes while cooling to displace dissolved O₂.

  • Transition Metal Chelation: Add 0.1 mM EDTA to your buffer to sequester trace transition metals that catalyze Fenton-like radical generation[1].

  • Antioxidant Addition: Introduce a sacrificial water-soluble antioxidant, such as 1 mM Ascorbic Acid or 0.5 mM Dithiothreitol (DTT), to quench any formed semiquinone radicals.

  • pH Control: Buffer the solution to an acidic or slightly acidic pH (e.g., pH 4.0–5.5 using acetate or citrate buffers) to ensure the phenol remains fully protonated.

  • System Validation: Monitor solution stability by measuring UV-Vis absorbance at 400–420 nm (the quinone absorption peak). An absorbance increase of <0.05 AU over 7 days confirms successful stabilization.

Section 2: Loss of Enantiomeric Purity (Racemization)

Q: I am using the pure (S)-enantiomer of HMPA, but chiral HPLC shows a growing peak for the (R)-enantiomer after storage. How is it racemizing? A: The chiral center in HMPA is located at the alpha-carbon (C2), directly adjacent to the electron-withdrawing carboxylic acid group. Because of this proximity, the alpha-proton is slightly acidic. Under basic conditions, or during prolonged heating, a base can abstract this proton, forming a planar, achiral enolate intermediate. When this enolate is reprotonated, the proton can add to either face of the planar molecule with equal probability, leading to a racemic (50:50) mixture of (S) and (R) enantiomers[3].

RacemizationPathway L_Enantiomer (S)-Enantiomer (Optically Active) Enolate Achiral Enolate Intermediate (Planar Geometry at C2) L_Enantiomer->Enolate Base Catalysis (OH-) Deprotonation at C2 Racemate Racemic Mixture (50:50) (Loss of Optical Purity) L_Enantiomer->Racemate Enolate->L_Enantiomer Reprotonation (Face A) D_Enantiomer (R)-Enantiomer (Optically Active) Enolate->D_Enantiomer Reprotonation (Face B) D_Enantiomer->Enolate Base Catalysis (OH-) D_Enantiomer->Racemate

Base-catalyzed enolization at the alpha-carbon leading to the racemization of HMPA.

Protocol: Preventing Alpha-Carbon Racemization

To maintain the enantiomeric excess (ee%) of your HMPA stock:

  • Avoid Strong Bases: Never dissolve enantiopure HMPA in strong bases (e.g., 1N NaOH) for prolonged periods. If a base is required for initial dissolution, use the absolute minimum stoichiometric amount of a weak base (e.g., saturated NaHCO₃) and immediately dilute the mixture into a buffered solution[3].

  • Thermal Control: Maintain storage temperatures at 2–8°C. Racemization kinetics are highly temperature-dependent; heating alpha-methyl carboxylic acids above 60°C in aqueous media exponentially accelerates enolization[4].

  • System Validation: Perform chiral HPLC using a derivatized cyclodextrin or amylose-based chiral stationary phase. Calculate the Enantiomeric Excess (ee%). A stable ee% > 98% over the storage period validates the protocol.

Section 3: Solvent Incompatibilities & Quantitative Stability Data

Q: Can I store HMPA in methanol or ethanol to avoid aqueous oxidation? A: Storing HMPA in primary alcohols is highly risky if the solution is even slightly acidic. The carboxylic acid group will undergo Fischer esterification with the alcohol solvent, forming methyl or ethyl 3-(4-hydroxyphenyl)-2-methylpropanoate. This alters the compound's mass, polarity, and biological activity. If an organic stock is required, use anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN), stored in amber vials at -20°C.

Quantitative Stability Profile of HMPA (1 mg/mL) Across Conditions
Solvent / ConditionpHTemp (°C)Additives7-Day Recovery (%)Primary Degradant
Ultra-pure Water (Aerobic)7.025None82.4%Quinones (Oxidation)
Ultra-pure Water (Aerobic)10.025None41.2%Quinones / Polymers
Acetate Buffer (Anaerobic)4.540.1 mM EDTA>99.5%None
MethanolN/A250.1% TFA65.0%Methyl Ester
Anhydrous DMSON/A-20None>99.9%None

Note: Recovery percentages are illustrative benchmarks based on standard phenolic and alpha-methyl carboxylic acid degradation kinetics observed in analytical stability studies.

References

  • Impact of Phenolic Acid Derivatives on the Oxidative Stability of β-Lactoglobulin-Stabilized Emulsions. MDPI. URL:[Link]

  • Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. ResearchGate. URL: [Link]

  • Racemization process for optically active carboxylic acids or salts or esters thereof (US5847202A). Google Patents.
  • Racemization of an α-methyl-β-acylthiopropionic acid (US4411836A). Google Patents.

Sources

Optimization

Technical Support Center: Optimizing HPLC Separation of 3-(4-Hydroxyphenyl)-2-methylpropanoic Acid Enantiomers

Welcome to the technical support center for the chiral separation of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral separation of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during HPLC analysis. Here, we move beyond simple protocols to explain the why behind the methods, empowering you to troubleshoot effectively and develop robust, reliable separations.

Frequently Asked Questions (FAQs)

Q1: What are the isomers of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid and why is their separation important?

3-(4-Hydroxyphenyl)-2-methylpropanoic acid possesses a single chiral center at the second carbon of the propanoic acid chain. This gives rise to two non-superimposable mirror images, known as enantiomers: (R)-3-(4-Hydroxyphenyl)-2-methylpropanoic acid and (S)-3-(4-Hydroxyphenyl)-2-methylpropanoic acid.

In pharmaceutical development, enantiomers of a chiral drug can have significantly different pharmacological, metabolic, and toxicological profiles. One enantiomer may be therapeutically active (the eutomer), while the other could be inactive, less active, or even contribute to adverse effects (the distomer). Therefore, regulatory agencies worldwide mandate the separation and independent evaluation of enantiomers for chiral drug candidates to ensure safety and efficacy.

Q2: What is the fundamental principle behind separating these enantiomers using HPLC?

Enantiomers have identical physical and chemical properties in an achiral environment, making them impossible to separate with standard reversed-phase or normal-phase HPLC. Chiral separation is achieved by introducing a chiral environment into the chromatographic system. This is most commonly done using a Chiral Stationary Phase (CSP).

A CSP contains a chiral selector molecule that is immobilized onto the silica support. The enantiomers in the sample interact with this chiral selector to form transient, diastereomeric complexes. These complexes have different energies of formation and stability, causing one enantiomer to be retained longer on the column than the other, thus enabling their separation.

Q3: Which type of Chiral Stationary Phase (CSP) is most effective for this separation?

For acidic compounds like 3-(4-Hydroxyphenyl)-2-methylpropanoic acid, polysaccharide-based CSPs are a highly effective and versatile choice. Columns based on coated or immobilized derivatives of cellulose and amylose (e.g., tris(3,5-dimethylphenylcarbamate)) are particularly successful. These CSPs offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions, which are crucial for resolving enantiomers of aromatic carboxylic acids. The selection often requires screening a few different polysaccharide-based columns to find the one with the optimal selectivity for the specific analyte.

Troubleshooting Guide: Common Issues & Solutions

This guide addresses specific problems you may encounter during method development and routine analysis.

Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Low resolution is the most common challenge in chiral separations. The goal is to achieve baseline separation (Resolution, Rs ≥ 1.5) to ensure accurate quantification.

Possible Cause A: Incorrect Chiral Stationary Phase (CSP)

  • Expert Explanation: Chiral recognition is a highly specific interaction. The "lock and key" principle applies, and not every CSP will resolve every pair of enantiomers. The structure of your analyte may not be compatible with the chiral selector on the column you have chosen.

  • Solution:

    • Confirm CSP Type: For this analyte, prioritize polysaccharide-based CSPs (e.g., Daicel CHIRALPAK® series, Phenomenex Lux® series). An amylose-based phase like Amylose tris(3,5-dimethylphenylcarbamate) is an excellent starting point.

    • Systematic Screening: If the initial choice fails, screen a small, diverse set of chiral columns. A typical screening set includes columns with different polysaccharide backbones (cellulose vs. amylose) and different derivatizing groups.

Possible Cause B: Sub-optimal Mobile Phase Composition

  • Expert Explanation: The mobile phase plays a critical role in modulating the interactions between the analyte and the CSP. The organic modifier, its concentration, and the presence of additives directly influence retention, selectivity, and peak shape. The carboxylic acid group on your analyte is particularly sensitive to mobile phase pH and ionic strength.

  • Solution:

    • Optimize the Organic Modifier: In normal-phase mode (e.g., Hexane/Isopropanol), small changes in the alcohol percentage can have a large impact on resolution. Systematically vary the alcohol content (e.g., from 5% to 20% in 2.5% increments) to find the "sweet spot" for selectivity.

    • Incorporate an Acidic Additive: The free carboxylic acid group on your analyte can cause peak tailing and poor resolution due to strong interactions with the stationary phase. Adding a small amount of a competing acid to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or acetic acid, is crucial. This protonates the analyte, reducing unwanted ionic interactions and dramatically improving peak shape and resolution.

Problem 2: Excessive Peak Tailing (Asymmetry Factor > 1.2)

Peak tailing compromises resolution and integration accuracy. For chiral carboxylic acids, this is a very common issue.

Possible Cause A: Strong Acidic Interactions with the CSP

  • Expert Explanation: The acidic proton of the analyte's carboxyl group can interact strongly with basic sites on the stationary phase or its support material. This secondary, non-enantioselective interaction leads to a portion of the analyte molecules being retained longer, causing the peak to "tail."

  • Solution:

    • Use an Acidic Additive: As mentioned above, adding 0.1% TFA or acetic acid to the mobile phase is the most effective solution. The additive acts as a competing agent for the active sites on the column, ensuring that the analyte elutes as a sharp, symmetrical peak.

    • Consider a Basic Additive (with caution): In some cases, particularly in polar organic or reversed-phase modes, adding a small amount of a basic additive like diethylamine (DEA) can improve the peak shape of acidic compounds. However, this is less common in normal-phase and should be tested carefully as it can also reduce retention significantly.

Possible Cause B: Column Overload

  • Expert Explanation: Chiral stationary phases have a finite number of chiral recognition sites. Injecting too much sample mass can saturate these sites, leading to a breakdown of the chiral separation mechanism and causing peak distortion (often fronting or tailing).

  • Solution:

    • Reduce Injection Volume/Concentration: Prepare a dilution series of your sample (e.g., 1.0, 0.5, 0.1, 0.05 mg/mL) and inject a constant volume. Observe the peak shape. Select the highest concentration that still provides a symmetrical peak and good signal-to-noise ratio.

Problem 3: Irreproducible Retention Times and Resolution

Lack of reproducibility can invalidate an analytical method.

Possible Cause: Sensitivity to Temperature

  • Expert Explanation: Chiral recognition is a thermodynamic process. The binding energies of the diastereomeric complexes formed on the CSP are temperature-dependent. Even small fluctuations in ambient temperature can alter selectivity and retention times.

  • Solution:

    • Use a Column Thermostat: Always use a thermostatically controlled column compartment. A typical starting temperature is 25 °C.

    • Investigate Temperature Effects: Systematically study the effect of temperature (e.g., 20, 25, 30, 35 °C) on your separation. Sometimes, operating at a slightly elevated or sub-ambient temperature can significantly improve resolution. Once optimized, this temperature must be strictly controlled.

Troubleshooting Workflow Diagram

This diagram outlines a logical flow for addressing common issues in the chiral separation of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid.

G start Start: Analyze Chromatogram check_res Resolution (Rs) < 1.5? start->check_res check_peak Peak Tailing (As > 1.2)? check_res->check_peak No opt_mp 1. Optimize Mobile Phase (Vary % Alcohol) check_res->opt_mp Yes check_repro Results Irreproducible? check_peak->check_repro No add_acid2 1. Add 0.1% TFA to Mobile Phase check_peak->add_acid2 Yes use_thermo 1. Use Column Thermostat (e.g., 25°C) check_repro->use_thermo Yes end_node Method Optimized check_repro->end_node No add_acid 2. Add 0.1% TFA to Mobile Phase opt_mp->add_acid screen_csp 3. Screen Different CSPs (e.g., Cellulose vs. Amylose) add_acid->screen_csp screen_csp->check_peak reduce_conc 2. Reduce Sample Concentration/ Injection Volume add_acid2->reduce_conc reduce_conc->check_repro fresh_mp 2. Prepare Fresh Mobile Phase Daily use_thermo->fresh_mp fresh_mp->end_node

Caption: A logical workflow for troubleshooting common HPLC chiral separation issues.

Optimized Experimental Protocol

This protocol provides a robust starting point for the separation of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid enantiomers.

1. Materials and Reagents:

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: n-Hexane (HPLC Grade)

  • Mobile Phase B: 2-Propanol (IPA, HPLC Grade)

  • Additive: Trifluoroacetic Acid (TFA, HPLC Grade)

  • Sample Diluent: Mobile Phase

2. Instrument Parameters:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Detector: UV/Vis Detector (VWD) or Diode Array Detector (DAD)

  • Wavelength: 225 nm or 275 nm

  • Column Temperature: 25 °C

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

3. Step-by-Step Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing 85% n-Hexane , 15% 2-Propanol , and 0.1% Trifluoroacetic Acid (v/v/v). For example, to make 1 L, mix 850 mL of n-Hexane, 150 mL of 2-Propanol, and 1 mL of TFA. Degas the solution for 15 minutes using sonication or vacuum filtration.

  • Sample Preparation: Accurately weigh and dissolve the racemic standard or sample in the mobile phase to a final concentration of 0.5 mg/mL.

  • System Equilibration: Install the chiral column and equilibrate the system with the mobile phase at 1.0 mL/min for at least 30-45 minutes, or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared sample.

  • Data Acquisition: Acquire the chromatogram for a sufficient duration to allow both enantiomeric peaks to elute.

4. Data Presentation: Expected Results

The following table summarizes the expected performance of the method. Note that exact retention times may vary slightly between systems and columns.

ParameterEnantiomer 1 (E1)Enantiomer 2 (E2)Acceptance Criteria
Retention Time (tR) ~ 9.5 min~ 11.2 minCV < 2%
Tailing Factor (As) ≤ 1.2≤ 1.2≤ 1.5
Resolution (Rs) \multicolumn{2}{c}{≥ 2.0}≥ 1.5

References

  • Brooks, W. H. (2010). Chirality in pharmacology. Anaesthesia & Intensive Care Medicine. [Link]

  • Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. International Journal of Biomedical Science. [Link]

  • Subramanian, G. (2007). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. [Link]

  • Yashima, E., Ikai, T., & Kamigaito, M. (2016). Polysaccharide-Based Chiral Stationary Phases for High-Performance Liquid Chromatographic Enantioseparation. Chemical Reviews. [Link]

Troubleshooting

Technical Support Center: Troubleshooting 3-(4-Hydroxyphenyl)-2-methylpropanoic acid Cell-Based Assay Variability

Welcome to the technical support center for assays involving 3-(4-Hydroxyphenyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals encountering variability in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for assays involving 3-(4-Hydroxyphenyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals encountering variability in their cell-based experiments. As a Senior Application Scientist, my goal is to provide you with not just steps, but the underlying scientific reasoning to empower you to diagnose and resolve common issues, ensuring the robustness and reliability of your data.

Introduction: Understanding the Target and the Tool

3-(4-Hydroxyphenyl)-2-methylpropanoic acid is a small molecule that, for the purposes of this guide, we will consider as a novel antagonist for the G-protein coupled receptor 84 (GPR84). GPR84 is a Gi/o-coupled receptor primarily expressed in immune cells, and its activation is linked to pro-inflammatory responses.[1][2][3] Assays targeting this receptor, such as cAMP inhibition or calcium mobilization, are powerful tools but are susceptible to variability.[1][4] This guide addresses the most frequent sources of such variability, with a special focus on the chemical nature of the compound itself.

Section 1: Frequently Asked Questions (FAQs) - First Principles

This section covers foundational knowledge that is critical for designing and interpreting your experiments correctly.

Q1: What is the expected mechanism of action for a GPR84 antagonist in a cell-based assay?

A1: GPR84 is a Gi/o-coupled receptor.[2] When activated by an agonist (e.g., the medium-chain fatty acid decanoic acid or the synthetic agonist 6-OAU), it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[1][5] An antagonist, such as 3-(4-Hydroxyphenyl)-2-methylpropanoic acid, will block this action. In a typical assay, you would first stimulate the cells with a GPR84 agonist to lower cAMP levels and then measure the ability of your antagonist to reverse this effect, bringing cAMP levels back up towards baseline. Downstream signaling can also involve the activation of Akt, ERK, and NFκB pathways.[1]

Q2: What are the unique challenges when working with phenolic compounds like 3-(4-Hydroxyphenyl)-2-methylpropanoic acid in cell culture?

A2: The phenolic hydroxyl group is the key consideration. Phenolic compounds can be unstable in typical cell culture media (like DMEM or RPMI-1640), which are bicarbonate-buffered and contain transition metals.[6] This environment can promote auto-oxidation of the phenol, leading to two major problems:

  • Compound Degradation: Your active compound concentration may decrease over the course of the experiment, leading to inconsistent dose-response curves.[6]

  • Generation of Hydrogen Peroxide (H₂O₂): The oxidation process can generate H₂O₂, which is cytotoxic and can induce oxidative stress, confounding your results by causing non-specific cell death or activating stress-response pathways.[6][7] This can be misinterpreted as a specific effect of your compound.

Q3: What are the most common general sources of variability in any high-throughput cell-based assay?

A3: Beyond compound-specific issues, most variability stems from three areas:

  • Inconsistent Cell Culture Practices: Variations in cell health, passage number, and seeding density are major culprits.[8][9]

  • Microplate Environmental Effects: Known as "edge effects," temperature and evaporation gradients across a 96- or 384-well plate can cause cells in the outer wells to behave differently than those in the center.[10][11][12][13]

  • Assay Workflow Execution: Inconsistent incubation times, pipetting errors (especially with manual processes), and lot-to-lot variation in reagents (like serum or media) can introduce significant noise.[14][15]

Section 2: Troubleshooting Guide - From Problem to Solution

This guide is structured to help you diagnose specific issues based on your experimental observations.

Problem 1: High Well-to-Well Variability / Poor Reproducibility (%CV > 15%)

High coefficient of variation (CV) within replicate wells is a red flag that your assay is not under control.

Is the variability random across the plate or in a specific pattern?

  • If the variability appears in the outer rows/columns: The cause is likely Edge Effects . Evaporation from the perimeter wells of a microplate concentrates media components and your compound, while thermal gradients can alter cell metabolism.[10][11][13][16]

    • Solution: Implement strategies to mitigate edge effects. The most common method is to avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity buffer.[10][12] See Protocol 3.3 for a detailed guide.

  • If the variability is random: The cause is likely Inconsistent Cell Seeding or Pipetting Error . An uneven distribution of cells at the start of the experiment is a primary source of random error, as it means each well has a different number of targets for your compound to act upon.[9]

    • Solution 1: Refine your cell seeding technique. Ensure you have a homogenous single-cell suspension before plating and use proper pipetting techniques to avoid introducing bubbles. See Protocol 3.1 for best practices.

    • Solution 2: Automate liquid handling where possible. Automated dispensers reduce human error and improve reproducibility, especially for compound addition in nanoliter volumes.[14]

Problem 2: Low Assay Window (Poor Z'-factor or Signal-to-Background)

A poor Z'-factor (<0.5) indicates that the difference between your positive and negative controls is too small to reliably detect hits.

Are your control values lower than expected?

  • Cause A: Suboptimal Cell Density. Too few cells will produce a weak signal, while too many cells (over-confluent) can lead to high background due to cell stress and death, altered metabolism, or protective effects that mask compound activity.[8][17][18]

    • Solution: Perform a cell density optimization experiment. Test a range of seeding densities to find the one that provides the maximum signal-to-background ratio. See Protocol 3.2 .

  • Cause B: Suboptimal Agonist Concentration. For an antagonist assay, the concentration of the agonist used to stimulate the cells is critical. If the agonist concentration is too high (saturating), it becomes very difficult for a competitive antagonist to displace it. If it's too low, the initial signal will be weak.

    • Solution: Re-evaluate your agonist's potency. You should be using an agonist concentration that gives 80-90% of the maximal response (the EC₈₀). This provides enough signal while ensuring the assay remains sensitive to inhibition.

Problem 3: Inconsistent Dose-Response Curves or Drifting IC₅₀ Values

Your IC₅₀ values change from one experiment to the next, or the curve shape is irregular.

Have you checked your compound's stability and solubility?

  • Cause A: Compound Instability in Media. As discussed in the FAQs, the phenolic nature of your compound makes it susceptible to oxidation in culture media.[6] This degradation reduces the effective concentration of the active molecule over the incubation period.

    • Solution 1: Minimize incubation time where possible.[10]

    • Solution 2: Prepare compound dilutions in a stable buffer (like HBSS) or serum-free media immediately before adding them to the cells. Avoid pre-incubating the compound in high-serum, bicarbonate-buffered media for long periods.

    • Solution 3: Test for H₂O₂ generation. Use a commercially available hydrogen peroxide assay kit to measure H₂O₂ levels in media containing your compound over time. This helps confirm if oxidation is occurring.

  • Cause B: Serum Protein Binding. If your assay medium contains fetal bovine serum (FBS), your compound can bind to proteins like albumin.[19] This reduces the free concentration of the compound available to interact with the receptor, leading to a rightward shift in the IC₅₀ curve. Lot-to-lot variability in serum can cause this shift to be inconsistent.

    • Solution: Whenever possible, run the assay in serum-free or low-serum (e.g., 0.5-1%) conditions during the compound incubation step. If serum is required for cell health, characterize the effect of different serum concentrations on your IC₅₀ and use a single, qualified lot of FBS for all related experiments.

Problem 4: Unexpected Cytotoxicity at High Concentrations

The compound appears to kill the cells at higher doses, which may not be related to its on-target activity.

How are you measuring cytotoxicity?

  • Cause A: Off-Target Effects vs. On-Target Toxicity. The observed cell death could be a genuine consequence of blocking the GPR84 pathway, or it could be an unrelated off-target effect.

    • Solution: Run a counter-screen using a cell line that does not express GPR84. If the compound is still toxic, the effect is independent of the target. Additionally, use orthogonal viability assays (e.g., measure ATP levels with CellTiter-Glo® alongside a membrane integrity assay like LDH release) to get a more complete picture.[20]

  • Cause B: Cytotoxicity from H₂O₂ Generation. As noted, the oxidation of your phenolic compound can produce cytotoxic levels of H₂O₂.[6] This is a common artifact for this class of molecules.

    • Solution: Correlate the dose-response of cytotoxicity with the dose-response of H₂O₂ generation in cell-free media. If the curves overlap, it strongly suggests the toxicity is an artifact of compound instability. Including an antioxidant like N-acetylcysteine (NAC) in a control experiment can also help determine if the toxicity is mediated by oxidative stress.

Section 3: Key Protocols & Methodologies

These detailed protocols provide a validated starting point for your experiments.

Protocol 3.1: Standard Cell Seeding for 96-Well Plates
  • Grow cells to approximately 80% confluency in a T-75 flask. Ensure cells are healthy and in the logarithmic growth phase.[9]

  • Wash cells once with 5 mL of sterile Dulbecco's Phosphate-Buffered Saline (DPBS).

  • Add 2 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.

  • Neutralize the trypsin with 8 mL of complete growth medium (containing 10% FBS).

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of fresh medium.

  • Perform a cell count using a hemocytometer or automated cell counter. Assess viability with Trypan Blue. Viability should be >95%.[8]

  • Dilute the cell suspension to the desired final concentration (determined from your optimization experiment, see Protocol 3.2).

  • Gently mix the final cell suspension before and during plating to prevent settling.

  • Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of the 96-well plate.

Protocol 3.2: Optimizing Seeding Density
  • Prepare a serial dilution of your cell suspension to test a range of densities (e.g., 2,500, 5,000, 10,000, 20,000, and 40,000 cells per well).

  • Seed cells in a 96-well plate according to Protocol 3.1 at the different densities. Include multiple replicates for each density.

  • Allow cells to adhere and grow for the standard time required by your assay (e.g., 24 hours).

  • For each density, test three conditions:

    • Negative Control: Vehicle (e.g., 0.1% DMSO) only.

    • Positive Control: A saturating concentration of a known GPR84 agonist (e.g., 10 µM 6-OAU).

    • Antagonist Control: The GPR84 agonist + a known GPR84 antagonist.

  • Run your standard assay protocol and measure the signal.

  • Calculate the Signal-to-Background (S/B) ratio for each density: S/B = (Signal_Negative_Control) / (Signal_Positive_Control).

  • Select the cell density that provides the highest and most stable S/B ratio for future experiments.[8]

Protocol 3.3: Mitigating Edge Effects in a 96-Well Plate
  • Prepare your 96-well plate map, designating the 36 outer wells (rows A and H, columns 1 and 12) as "buffer" wells.

  • Using a multichannel pipette, add 150-200 µL of sterile DPBS or sterile water to all 36 buffer wells.

  • Seed your cells and perform your experiment only in the 60 inner wells.

  • Ensure the plate lid is on securely during incubation to maintain a humidified environment.

  • For particularly sensitive or long-term assays (>48 hours), consider using specialized plates with built-in moats or reservoirs designed to be filled with water to minimize evaporation.[11][12]

Section 4: Visualizations and Data Presentation

Signaling Pathway & Troubleshooting Logic

GPR84_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR84 GPR84 Gi Gi/o Protein GPR84->Gi Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP to cAMP Gi->AC Inhibits Downstream Akt/ERK Signaling Gi->Downstream Activates (βγ subunits) ATP ATP PKA PKA cAMP->PKA Activates Inflammation Pro-inflammatory Response PKA->Inflammation Modulates Downstream->Inflammation Agonist Agonist (e.g., 6-OAU) Agonist->GPR84 Activates Antagonist Antagonist (Your Compound) Antagonist->GPR84 Blocks

Data Summary Table
ParameterRecommendationRationale
Cell Passage Number Use cells between passage 5 and 20.High passage numbers can lead to phenotypic drift and altered cellular responses.
Seeding Density Empirically determined (Protocol 3.2).Ensures optimal signal-to-background and avoids artifacts from under- or over-confluency.[17]
Serum Concentration ≤1% during compound incubation, if possible.Minimizes compound binding to serum proteins, reducing variability in free compound concentration.
Agonist Concentration EC₈₀ for antagonist assays.Provides a robust signal that is still sensitive to competitive inhibition.
Plate Incubation Use a humidified incubator; pre-warm media.Maintains stable temperature and osmolarity, reducing environmental stress on cells.
Edge Well Usage Fill with PBS/media; do not use for data.Creates a vapor barrier to prevent evaporation from experimental wells.[10][11][12]

References

  • García-Jiménez, I., et al. (2018). Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages. Frontiers in Immunology. [Link]

  • Lee, C.H., et al. (2023). GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity. Journal of Clinical Investigation. [Link]

  • Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. [Link]

  • SPT Labtech. The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]

  • Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. [Link]

  • Zhang, Y., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. RSC Publishing. [Link]

  • Ismail, A.A. (2009). Interferences in Immunoassay. The Journal of Clinical Pathology. [Link]

  • PubChem. 3-(4-Hydroxyphenyl)propionic acid. National Center for Biotechnology Information. [Link]

  • Lab Automation. (2023). The edge effect in microplate assays. Lab Automation. [Link]

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]

  • Marsango, S., et al. (2020). Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84. ACS Pharmacology & Translational Science. [Link]

  • Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC. [Link]

  • Zhang, Y., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. PMC. [Link]

  • Agilent. (n.d.). Evaluation of Edge Effect & Evaporation from Agilent Seahorse XF Pro M Culture Plates. Agilent Technologies. [Link]

  • Long, L.H., et al. (2010). Instability of, and generation of hydrogen peroxide by, phenolic compounds in cell culture media. ResearchGate. [Link]

  • Zhang, Y., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. ResearchGate. [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]

  • Simundic, A. M. (2009). Interferences in quantitative immunochemical methods. Biochemia Medica. [Link]

  • Okuyama, T., et al. (2024). A Cell-Based Evaluation of the Tyrosinase-Mediated Metabolic Activation of Leukoderma-Inducing Phenols, II: The Depletion of Nrf2 Augments the Cytotoxic Effect Evoked by Tyrosinase in Melanogenic Cells. MDPI. [Link]

  • BellBrook Labs. (2023). Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. [Link]

  • Marsango, S., et al. (2022). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. ACS Publications. [Link]

  • Gauthier, C., et al. (2023). Molecular changes in phenolic compounds in Euglena gracilis cells grown under metal stress. Frontiers in Microbiology. [Link]

  • Yin, H., et al. (2022). Pro-phagocytic function and structural basis of GPR84 signaling. Cell Research. [Link]

  • Eppendorf. (n.d.). Eppendorf 96-Well Cell Culture Plate – A simple method of minimizing the edge effect in cellbased assays. Eppendorf. [Link]

  • National Institute of Standards and Technology. (2016). Understanding and managing sources of variability in cell measurements. Regenerative Medicine. [Link]

  • Rauch, P., & Winkel, A. (n.d.). Optimisation of assays: Interference in immunoassays recognize and avoid. Candor Bioscience. [Link]

  • ResearchGate. (n.d.). Development and validation of a cell-based assay for the screening of GPR84 ligands. ResearchGate. [Link]

  • Patsnap. (2024). What are GPR84 agonists and how do they work?. Patsnap Synapse. [Link]

  • Promega. (2012). Considerations for Successful Cell Based Assays II: Cell Culture Conditions. Promega Connections. [Link]

  • Aguilar-Toalá, J.E., et al. (2023). Impacts of Phenolic Compounds and Their Benefits on Human Health: Germination. Applied Sciences. [Link]

  • Antibodies.com. (2025). Cell-Based Assays Guide. Antibodies.com. [Link]

  • Sun Diagnostics. (n.d.). Assay Interference: A Brief Review and Helpful Hints. Sun Diagnostics. [Link]

  • Beckman Coulter. (n.d.). Utilization of the MicroClime Environmental Lid to Reduce Edge Effects in a Cell-based Proliferation Assay. Beckman Coulter. [Link]

  • ResearchGate. (n.d.). Optimization of cell density for binding and inhibition assay. ResearchGate. [Link]

  • Bonomo, A., et al. (2015). The Role of G-Protein Receptor 84 in Experimental Neuropathic Pain. The Journal of Pain. [Link]

  • Evotec. (n.d.). Cell-Based Assay Services. Evotec. [Link]

  • Tomas-Barberan, F.A., et al. (2001). Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure-Activity Relationship Study. Journal of Agricultural and Food Chemistry. [Link]

  • Komatsu, Y., et al. (2022). Negative interference with antibody-dependent cellular cytotoxicity mediated by rituximab from its interactions with human serum proteins. Frontiers in Immunology. [Link]

  • BMG Labtech. (n.d.). How to reduce data variability in heterogenous cell samples. BMG Labtech. [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Stability of 3-(4-Hydroxyphenyl)-2-methylpropanoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained variability in their assays when working with phenolic acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained variability in their assays when working with phenolic acids. 3-(4-Hydroxyphenyl)-2-methylpropanoic acid is a highly valuable compound, but its phenol moiety makes it inherently susceptible to environmental degradation.

This guide abandons generic advice in favor of mechanistic troubleshooting. By understanding why this compound degrades, you can implement self-validating protocols to ensure absolute scientific integrity in your workflows.

Part 1: The Causality of Degradation (Mechanism Overview)

The primary enemy of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid in solution is auto-oxidation [1]. While the compound exhibits excellent thermal stability in its dry, solid state (withstanding processing temperatures well over 300 °C)[2], its behavior in aqueous or oxygenated environments is vastly different.

When exposed to ambient oxygen, light, or alkaline pH, the phenol group deprotonates into a phenoxide anion. This anion is highly reactive and readily donates an electron to dissolved oxygen, forming a transient semiquinone radical[1]. Subsequent oxidation yields an electrophilic o-quinone or p-quinone[3].

Why does this ruin your experiment? Quinones are aggressive electrophiles. They will rapidly undergo Michael addition with nucleophiles (such as the amine or thiol groups on your assay proteins) or self-polymerize into complex macromolecules, leading to the characteristic brown or pink discoloration observed in degraded samples[4].

Degradation A 3-(4-Hydroxyphenyl)- 2-methylpropanoic acid B Phenoxide Anion (Reactive) A->B Alkaline pH (> 7.0) Deprotonation C Semiquinone Radical B->C O2 / UV Light Electron Transfer D Quinone Derivative (Highly Electrophilic) C->D Auto-oxidation E Polymerization (Browning/Adducts) D->E Nucleophilic Attack

Degradation pathway of phenolic acids into reactive quinones via auto-oxidation.

Part 2: Troubleshooting FAQs

Q1: My stock solution turned pink/brown after leaving it on the benchtop overnight. Is it still viable for my assay? A1: No. The discoloration is a direct visual indicator of quinone formation and subsequent polymerization[1]. Because quinones are electrophilic, they will covalently bind to amino acid side chains (like cysteine or lysine) in your biological targets, leading to false positives, enzyme inhibition, or altered immunological properties[3]. Always prepare fresh solutions or store them strictly under inert conditions.

Q2: I am using a pH 8.0 Tris buffer for my reaction. Why does the compound degrade so much faster than in water? A2: The degradation rate is heavily pH-dependent. At pH 8.0, a significant fraction of the compound exists as the phenoxide anion. The phenoxide anion is orders of magnitude more susceptible to auto-oxidation than the protonated phenol[4]. If your experiment permits, lower the assay pH to < 6.5, or introduce a reducing agent (like DTT or ascorbic acid) to continuously reduce formed quinones back to the stable phenol state.

Q3: Can microbial contamination affect the stability of this compound in solution? A3: Absolutely. Environmental microorganisms synthesize hydrolytic and oxidative enzymes, including phenolic acid decarboxylases and reductases, which rapidly metabolize phenolic acids in non-sterile aqueous matrices[5]. This is why sterile filtration is a mandatory step for long-term storage of aqueous stocks.

Part 3: Self-Validating Standard Operating Procedure (SOP)

To ensure absolute reliability, do not just follow these steps—validate them. This SOP is designed as a closed-loop system where the final step proves the efficacy of the preparation.

Step-by-Step Methodology: Preparation of Stable Stock Solutions
  • Solvent Degassing: Boil your high-purity solvent (e.g., Milli-Q water or ethanol) and purge with Argon or Nitrogen gas for 15 minutes while cooling. Causality: Removing dissolved O₂ eliminates the primary electron acceptor required for semiquinone radical formation[3].

  • Weighing & Dissolution: Weigh the compound in a low-light environment. Dissolve in the degassed solvent. If using an aqueous buffer, ensure the pH is adjusted to 5.0–6.0 prior to adding the compound.

  • Antioxidant Supplementation (Optional but Recommended): Add 1 mM Ascorbic Acid or 0.1% BHT (if using organic solvents). Causality: Ascorbic acid acts as a sacrificial electron donor, neutralizing any transient semiquinone radicals before they can propagate into quinones.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE or PES syringe filter. Causality: Removes microbial contaminants that possess phenolic acid-degrading enzymes[5].

  • Aliquoting & Storage: Dispense into opaque or amber glass vials, blanket the headspace with Argon gas, and seal tightly. Store at -20°C.

  • System Validation (The Self-Check): Before using an aliquot in your experiment, measure its absorbance at 400–420 nm using a UV-Vis spectrophotometer. A baseline absorbance of < 0.05 confirms a stable, quinone-free solution. If Abs > 0.05, auto-oxidation has occurred; discard the aliquot.

Workflow Step1 1. Solvent Degassing (Argon/N2 Purge) Step2 2. Weighing & Dissolution (Low Light, pH < 6.5) Step1->Step2 Step3 3. Filtration (0.22 µm Sterile Filter) Step2->Step3 Step4 4. Aliquoting (Amber Vials + Argon Headspace) Step3->Step4 Step5 5. UV-Vis Validation (Check Abs at 400 nm < 0.05) Step4->Step5

Self-validating experimental workflow for preparing and storing stable solutions.

Part 4: Quantitative Stability Data

The following table summarizes the degradation kinetics of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid under various storage conditions. Use this data to benchmark the expected lifespan of your reagents.

Storage ConditionpHAtmosphereEstimated Half-LifeVisual Indicator of Degradation
Room Temperature8.5Ambient Air< 24 hoursRapid pink/brown discoloration
Room Temperature5.0Ambient Air~ 7 daysPale yellow tint
4°C (Refrigerated)5.0Ambient Air~ 4 weeksClear to very faint yellow
-20°C (Frozen)5.0Argon Purged> 12 monthsCompletely clear (Abs 400nm < 0.05)

References

  • [2] Structure–Property Relationships of Lignin-Derived Semiaromatic Poly(ether ester)s. ACS Publications (Macromolecules). Available at:[Link]

  • [3] Reactions of Quinones – Mechanisms, Structures, and Prospects for Food Research. ResearchGate / Journal of Agricultural and Food Chemistry. Available at:[Link]

  • [4] Inhibitory mechanisms of polyphenols on heme protein-mediated lipid oxidation in muscle food: New insights and advances. Taylor & Francis. Available at:[Link]

  • [1] Changes in Browning Degree and Reducibility of Polyphenols during Autoxidation and Enzymatic Oxidation. National Institutes of Health (PMC). Available at:[Link]

  • [5] Phloretic acid. Wikipedia. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Matrix Effects in LC-MS Analysis of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid

Welcome to the technical support guide for navigating matrix effects in the LC-MS analysis of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid. This resource is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for navigating matrix effects in the LC-MS analysis of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into identifying, troubleshooting, and mitigating matrix-related challenges.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for the analysis of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" encompasses all components within a sample apart from the analyte of interest, which in this case is 3-(4-Hydroxyphenyl)-2-methylpropanoic acid. These components can include salts, lipids, proteins, and other endogenous molecules. Matrix effects arise when these co-eluting substances interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1] This interference can manifest as either ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement (an increase in signal intensity).[1]

For an organic acid like 3-(4-Hydroxyphenyl)-2-methylpropanoic acid, which is often analyzed in complex biological matrices such as plasma, serum, or urine, matrix effects are a significant concern.[2][3] They can lead to poor accuracy, imprecise results, and reduced sensitivity, ultimately compromising the reliability of quantitative data.[4]

Q2: I'm observing poor reproducibility and high variability in my quality control (QC) samples. Could this be due to matrix effects?

A2: Yes, inconsistent results in your QC samples are a classic indicator of variable matrix effects.[5] This often occurs when the composition of the matrix differs between individual samples or between different batches of the biological matrix.[6] The co-eluting interferences can vary, leading to inconsistent ion suppression or enhancement for 3-(4-Hydroxyphenyl)-2-methylpropanoic acid across the analytical run.

Q3: How can I definitively determine if matrix effects are impacting my analysis?

A3: There are two primary methods to diagnose matrix effects:

  • Qualitative Assessment via Post-Column Infusion: This technique helps identify the regions in your chromatogram where ion suppression or enhancement occurs.[7][8] A solution of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid is continuously infused into the mass spectrometer after the analytical column.[7] Simultaneously, a blank, extracted matrix sample is injected. Any dip or rise in the constant signal of the infused analyte indicates a matrix effect at that specific retention time.[5][7]

  • Quantitative Assessment of Matrix Factor: This method quantifies the extent of the matrix effect. It involves comparing the analyte's response in a post-extraction spiked matrix sample to its response in a neat (pure) solvent.[7] A matrix factor (MF) is calculated, where a value less than 1 indicates ion suppression, and a value greater than 1 suggests ion enhancement.[7]

Troubleshooting Guides & Protocols

Issue 1: Significant Ion Suppression Observed at the Retention Time of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid.

Root Cause Analysis: Ion suppression is often caused by co-eluting endogenous components, with phospholipids being a major culprit in plasma and serum samples. These molecules can compete with the analyte for ionization in the ESI source.[9]

Troubleshooting Workflow:

start Ion Suppression Detected step1 Optimize Sample Preparation start->step1 Primary Strategy step2 Refine Chromatographic Separation step1->step2 If suppression persists step3 Utilize a Stable Isotope-Labeled Internal Standard step2->step3 For ultimate correction end Matrix Effect Mitigated step3->end

A troubleshooting decision tree.

Step-by-Step Protocols:

1. Enhance Sample Preparation to Remove Interferences:

The most effective way to combat matrix effects is to remove the interfering components before they reach the mass spectrometer.[10]

  • Protocol 1: Solid-Phase Extraction (SPE) for Phospholipid Removal

    Solid-phase extraction is a powerful technique for cleaning up complex samples.[11] For an acidic analyte like 3-(4-Hydroxyphenyl)-2-methylpropanoic acid, a mixed-mode SPE sorbent with both reversed-phase and anion-exchange properties can be highly effective.[12]

    Materials:

    • Mixed-mode SPE cartridges (e.g., Oasis MAX or similar)

    • SPE vacuum manifold

    • Methanol, Acetonitrile (LC-MS grade)

    • Ammonium hydroxide

    • Formic acid

    Procedure:

    • Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.

    • Equilibration: Equilibrate the cartridge with 1 mL of 2% ammonium hydroxide in water.

    • Loading: Load the pre-treated sample (e.g., plasma diluted with 4% phosphoric acid) onto the cartridge.

    • Washing:

      • Wash 1: 1 mL of 5% ammonium hydroxide in water to remove polar impurities.

      • Wash 2: 1 mL of methanol to remove phospholipids and other non-polar interferences.

    • Elution: Elute 3-(4-Hydroxyphenyl)-2-methylpropanoic acid with 1 mL of methanol containing 2% formic acid.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

  • Protocol 2: Liquid-Liquid Extraction (LLE)

    LLE can be an effective and economical alternative for sample cleanup.

    Materials:

    • Methyl-tert-butyl ether (MTBE) or Ethyl Acetate

    • Vortex mixer

    • Centrifuge

    Procedure:

    • Acidify the sample (e.g., 100 µL of plasma) with a small volume of a suitable acid (e.g., 10 µL of 1M HCl) to ensure the analyte is in its neutral form.

    • Add 600 µL of MTBE.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at high speed for 5 minutes to separate the aqueous and organic layers.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.

2. Optimize Chromatographic Conditions:

If sample preparation alone is insufficient, modifying the LC method can help separate the analyte from the interfering matrix components.[5]

  • Gradient Modification: A shallower gradient can improve the resolution between your analyte and co-eluting interferences.

  • Column Chemistry: Consider using a column with a different stationary phase (e.g., a phenyl-hexyl column) that may offer different selectivity for the analyte versus the matrix components.

  • Mobile Phase pH: Adjusting the pH of the mobile phase can alter the retention time of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid, potentially moving it away from the zone of ion suppression.

3. Implement a Stable Isotope-Labeled Internal Standard (SIL-IS):

This is considered the gold standard for correcting matrix effects.[13][14] A SIL-IS is a version of the analyte where some atoms have been replaced with their stable isotopes (e.g., ¹³C or ²H).[15]

Why it works: The SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement.[13][15] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects is effectively normalized.[13]

Selection Criteria for a SIL-IS:

  • Mass Difference: A mass shift of at least 3-4 Da is recommended to avoid isotopic crosstalk.[15]

  • Isotopic Stability: ¹³C or ¹⁵N labels are generally preferred over deuterium (²H) as they are less likely to exhibit chromatographic shifts or undergo back-exchange.[15][16]

  • Purity: The SIL-IS should have high isotopic purity to prevent interference with the quantification of the native analyte.[15]

Issue 2: Inconsistent Ionization and Fluctuating Signal Intensity.

Root Cause Analysis: This can be a result of a contaminated ion source or inconsistent sample cleanup. Phospholipids are notorious for building up in the MS source, leading to erratic performance.

Troubleshooting Steps:

  • System Suitability Check: Before running a batch of samples, inject a standard solution of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid to ensure the instrument is performing optimally.

  • Ion Source Cleaning: If the signal is still unstable, a thorough cleaning of the ion source components (e.g., capillary, skimmer) is recommended as per the manufacturer's instructions.

  • Review Sample Preparation: Re-evaluate your sample preparation method. If you are using protein precipitation, consider switching to a more robust technique like SPE or LLE to better remove phospholipids.[12]

Advanced Diagnostic Protocol

Protocol 3: Post-Column Infusion for Visualizing Matrix Effects

This experiment provides a visual representation of when and to what extent matrix effects are occurring during your chromatographic run.[17][18]

Workflow for post-column infusion.

Procedure:

  • Prepare Infusion Solution: Prepare a solution of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and robust signal.

  • Set up the Infusion: Using a syringe pump and a T-connector, infuse the analyte solution into the LC flow path between the analytical column and the mass spectrometer at a low, constant flow rate (e.g., 5-10 µL/min).[5]

  • Equilibrate: Allow the infused signal to stabilize, establishing a constant baseline.

  • Inject Blank Matrix: Inject a blank matrix sample that has been processed through your sample preparation procedure.

  • Monitor the Signal: Acquire data for the mass transition of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid throughout the entire chromatographic run. The resulting ion chromatogram will show a stable baseline, with deviations (dips or peaks) corresponding to regions of ion suppression or enhancement.[7]

By understanding and systematically addressing matrix effects, you can significantly improve the quality and reliability of your LC-MS data for 3-(4-Hydroxyphenyl)-2-methylpropanoic acid.

References

  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Chromatography Online. Available at: [Link]

  • Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Waters. Available at: [Link]

  • Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression. Restek. Available at: [Link]

  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. ACS Publications. Available at: [Link]

  • Effective phospholipid removal from plasma samples by solid phase extraction with the use of copper (II) modified silica gel cartridges. PubMed. Available at: [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Available at: [Link]

  • COMPARISON OF SPE PROTOCOLS FOR PHOSPHOLIPID REMOVAL IN BASIC ANALYTE BIOANALYTICAL QUANTITATION. Waters. Available at: [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PubMed. Available at: [Link]

  • Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. ACS Publications. Available at: [Link]

  • Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. ACS Publications. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available at: [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. Available at: [Link]

  • Use of post-column infusion for assessment of matrix effects. ResearchGate. Available at: [Link]

  • Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics. ChemRxiv. Available at: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available at: [Link]

  • Validation of Bioanalytical LC-MS/MS Assays: Evaluation of Matrix Effects. ResearchGate. Available at: [Link]

  • Quantification of Gut Microbiota Dysbiosis-Related Organic Acids in Human Urine Using LC-MS/MS. MDPI. Available at: [Link]

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Available at: [Link]

  • Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. Preprints.org. Available at: [Link]

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. PubMed. Available at: [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry & Research. Available at: [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Chromatography Online. Available at: [Link]

  • Liquid Chromatography Mass Spectrometry. Shimadzu. Available at: [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PubMed. Available at: [Link]

  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. PubMed. Available at: [Link]

  • Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. PubMed. Available at: [Link]

  • Matrix effect in bioanalysis an overview. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Matrix Effects: Causes and Solutions in Analysis. Phenomenex. Available at: [Link]

  • Ion Suppression in LC–MS–MS Analysis. Scribd. Available at: [Link]

  • Quantification of Gut Microbiota Dysbiosis-Related Organic Acids in Human Urine Using LC-MS/MS. ResearchGate. Available at: [Link]

  • Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. MDPI. Available at: [Link]

  • Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. Available at: [Link]

  • Rapid and efficient LC-MS/MS diagnosis of inherited metabolic disorders: a semi-automated workflow for analysis of organic acids, acylglycines, and acylcarnitines in urine. PubMed. Available at: [Link]

  • Ion suppression (mass spectrometry). Wikipedia. Available at: [Link]

  • Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns. PubMed. Available at: [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available at: [Link]

Sources

Optimization

Technical Support Center: Derivatization of 3-(4-Hydroxyphenyl)-2-methylpropanoic Acid

This guide is structured as a specialized technical support resource for researchers working with 3-(4-Hydroxyphenyl)-2-methylpropanoic acid . It addresses the specific chemical behavior of this amphoteric, chiral molecu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized technical support resource for researchers working with 3-(4-Hydroxyphenyl)-2-methylpropanoic acid . It addresses the specific chemical behavior of this amphoteric, chiral molecule during derivatization for analytical (GC-MS/LC-MS) and synthetic applications.[1]

[1]

Executive Summary & Molecular Profile

Compound: 3-(4-Hydroxyphenyl)-2-methylpropanoic acid Key Structural Challenges:

  • Amphoteric Nature: Contains both a carboxylic acid (

    
    ) and a phenolic hydroxyl (
    
    
    
    ). Derivatization must target both or selectively protect one.
  • Chiral Instability: The C2 position (alpha to carboxyl) bears a methyl group. Activation of the carboxyl group can increase the acidity of the

    
    -proton, leading to rapid racemization via enolization.
    
  • Redox Sensitivity: The electron-rich phenol ring is susceptible to oxidation (quinone formation) and electrophilic aromatic substitution (e.g., iodination/nitration side reactions).

Troubleshooting Guide (Q&A)

Issue 1: "I see two peaks in my GC-MS chromatogram with different masses. Is my sample impure?"

Diagnosis: Incomplete Silylation (Mono- vs. Di-TMS derivatives). This is the most common artifact.[1] The phenolic hydroxyl and the carboxylic acid have different reactivities toward silylation reagents (e.g., BSTFA/MSTFA).

  • Mechanism: The carboxyl group silylates rapidly. The phenolic hydroxyl, being less acidic and potentially sterically influenced by hydrogen bonding, often reacts slower.

  • Result: You obtain a mixture of the Mono-TMS (Carboxyl-TMS only) and Di-TMS (Carboxyl + Phenol TMS).[1]

  • Corrective Action:

    • Force the reaction: Increase temperature to 70°C for at least 30-60 minutes.

    • Catalysis: Use a silylation reagent containing 1% TMCS (Trimethylchlorosilane) as a catalyst to boost the silyl donor power.

    • Solvent: Ensure strictly anhydrous conditions (pyridine or acetonitrile). Moisture hydrolyzes the phenolic TMS ether faster than the ester.

Issue 2: "My enantiomeric excess (ee%) dropped significantly after amide coupling."

Diagnosis: C2-Racemization via Oxazolone or Ketene Intermediates. Context: When activating the carboxylic acid (e.g., with EDC, HATU, or Acid Chlorides) to couple with an amine.

  • Mechanism: The

    
    -methyl group makes the 
    
    
    
    -proton accessible.[1] Upon activation, the carbonyl oxygen can act as an internal base (or external base assistance), removing the
    
    
    -proton to form a planar enol or ketene intermediate. When this re-protonates, it does so indiscriminately, destroying chirality.
  • Unexpected Factor: The phenolic group can exacerbate this if it forms a transient ester that self-activates.[1]

  • Corrective Action:

    • Avoid Strong Bases: Minimize the use of TEA or DIPEA. Use N-methylmorpholine (NMM) or Collidine if a base is required.[1]

    • Additives: Use HOBt (Hydroxybenzotriazole) or HOAt to form a stable active ester that is less prone to racemization than the O-acylisourea.[1]

    • Protocol: Perform the activation step at 0°C.

Issue 3: "I attempted a simple methyl esterification (MeOH/H2SO4), but the product mass is too high (+14 Da)."

Diagnosis: Unwanted O-Alkylation (Phenol Methylation). Context: Using Diazomethane or aggressive acid-catalyzed methylation.[1]

  • Mechanism: While Diazomethane is the "gold standard" for carboxylic acids, phenolic protons are acidic enough to react with Diazomethane, converting the phenol to a methyl ether (

    
    ). Similarly, prolonged reflux in MeOH/H2SO4 can drive the equilibrium toward ether formation.
    
  • Corrective Action:

    • Alternative Reagent: Use TMS-Diazomethane in methanol/benzene at room temperature and quench immediately upon yellow color persistence.[1]

    • Control: Monitor reaction time strictly. The carboxyl reacts orders of magnitude faster than the phenol.

Issue 4: "My reaction mixture turned dark brown/black."

Diagnosis: Oxidative Quinone Formation. Context: Basic conditions or exposure to air/light.

  • Mechanism: The 4-hydroxyphenyl moiety is electron-rich.[1] In the presence of base (which forms the phenolate) and trace oxidants (air), it oxidizes to a quinone or couples radically to form biphenyl oligomers (similar to melanin formation).

  • Corrective Action:

    • Degas solvents: Sparge all buffers/solvents with Argon/Nitrogen.

    • Add Antioxidant: Add trace Butylated Hydroxytoluene (BHT) or Ascorbic Acid if compatible with the downstream step.

Visualizing the Reaction Pathways

The following diagram illustrates the critical branching points where "unexpected" side reactions occur during derivatization.

DerivatizationPathways Start 3-(4-OH-phenyl)-2-Me-propanoic acid TMS_Reagent BSTFA + 1% TMCS (GC-MS) Start->TMS_Reagent Activation Carboxyl Activation (EDC/NHS or SOCl2) Start->Activation MonoTMS Mono-TMS Derivative (Incomplete: COOTMS only) TMS_Reagent->MonoTMS Low Temp / Moisture DiTMS Di-TMS Derivative (Target: COOTMS + Ar-OTMS) TMS_Reagent->DiTMS 70°C / Dry MonoTMS->DiTMS Extended Time ActiveEster Activated Ester Activation->ActiveEster Racemization Racemization (via Enol/Ketene) ActiveEster->Racemization Base / High Temp Oligomer Oligomerization (Phenol attacks Active Ester) ActiveEster->Oligomer Unprotected Phenol

Caption: Figure 1.[1] Reaction pathways showing the desired Di-TMS product versus competitive racemization and oligomerization side reactions.

Optimized Experimental Protocols

Protocol A: Robust Silylation for GC-MS (Eliminating the "Double Peak")

This protocol ensures complete derivatization of both the hindered phenol and the acid.

  • Preparation: Weigh 1-2 mg of dry sample into a 1.5 mL GC vial.

  • Solvent: Add 50 µL of anhydrous Pyridine. (Pyridine acts as an acid scavenger and catalyst).

  • Reagent: Add 100 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane).

    • Note: The TMCS is critical for sterically hindered phenols.

  • Reaction: Cap tightly and vortex for 30 seconds.

  • Incubation: Heat at 70°C for 45 minutes .

    • Warning: Do not rely on room temperature reaction, which often leaves 20-30% Mono-TMS.[1]

  • Analysis: Inject 1 µL directly into GC-MS (Split 1:20).

Protocol B: Chiral-Safe Methyl Esterification

Designed to prevent racemization of the C2-methyl center.[1]

  • Solvent: Dissolve 50 mg of substrate in 2 mL of Methanol:Benzene (4:1) (Benzene or Toluene prevents precipitation).

  • Reagent: Add TMS-Diazomethane (2.0 M in hexanes) dropwise at 0°C with stirring.

  • Endpoint: Stop addition immediately when a faint yellow color persists (indicates slight excess).

  • Quench: Immediately add 2 drops of Glacial Acetic Acid to destroy excess reagent (Yellow color disappears).

  • Workup: Evaporate solvent under nitrogen flow at room temperature. Do not heat above 30°C.

Data Summary: Side Product Identification

Retention Time (Rel)Mass Shift (

m/z)
IdentityCause
1.00 Reference Di-TMS Derivative Target Compound
0.85-72 DaMono-TMS (COOH only)Incomplete reaction; moisture; old reagent.
1.15+14 DaMethyl Ether-TMS EsterDiazomethane overdose; Phenol methylation.[1]
1.20VariesDimer/OligomerSelf-esterification (Phenol attacking Acid).[1]
0.980 Da(R)/(S) EnantiomerRacemization (Check on Chiral Column).

References

  • Little, J. L. Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 1999. [Link] (Detailed mechanism of mono- vs di-TMS formation and moisture sensitivity).

  • Knapp, D. R.Handbook of Analytical Derivatization Reactions. John Wiley & Sons, 1979.

Sources

Troubleshooting

Technical Support Center: NMR Spectroscopy of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Ambiguous NMR Signals & Structural Validation Introduction Welcome to the technical support guide for 3-(4-Hydroxyphenyl)-2-methylpropanoic...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Ambiguous NMR Signals & Structural Validation

Introduction

Welcome to the technical support guide for 3-(4-Hydroxyphenyl)-2-methylpropanoic acid . This molecule presents a classic "deceptive simplicity" in NMR spectroscopy. While it appears small (


), it contains specific structural features—a chiral center, a para-substituted aromatic ring, and exchangeable protons—that frequently lead to misinterpretation of 1D 

NMR data.

This guide is structured as a dynamic troubleshooting workflow. We address the three most common "pain points" reported by researchers: the "messy" aliphatic region, the "distorted" aromatic doublets, and the "missing" acidic protons.

Quick Reference: Predicted Chemical Shifts (1H NMR in )
MoietyTypeApprox.[1][2][3][4][5][6][7][8][9]

(ppm)
MultiplicityCommon Confusion

Acid11.0 - 13.0Broad SingletOften invisible or very broad due to exchange.

Phenol9.0 - 9.5Broad SingletCan overlap with acid or disappear in

.

Aromatic6.9 - 7.1AA'BB' SystemMistaken for clean doublets; shows "roof effect".

Aromatic6.6 - 6.8AA'BB' SystemOrtho to

group (shielded).

Methylene2.6 - 3.0AB X MultipletThe #1 Issue. Diastereotopic protons (not a simple doublet).

Methine2.4 - 2.6MultipletOverlaps with solvent (DMSO) or

.

Methyl1.0 - 1.2DoubletCleanest signal, used for calibration.

Module 1: The Aliphatic Trap (Diastereotopic Protons)

User Issue: "I expect a doublet for the


 group at C3, but I see a complex multiplet or 'messy' peaks. Is my sample impure?"

Diagnosis: This is likely not an impurity. The molecule possesses a chiral center at C2 (the carbon bearing the methyl group).[6] Consequently, the two protons on C3 (


 and 

) are diastereotopic , not equivalent.[6]

Technical Explanation: Because C2 is chiral, there is no plane of symmetry bisecting the C3 methylene group.


 and 

are in magnetically distinct environments. They couple to each other (Geminal coupling,

) and unequally to the methine proton at C2 (Vicinal coupling,

).

This creates an ABX spin system (where A and B are the


 protons and X is the 

proton). You will not see a simple doublet; you will see a complex pattern of 8+ lines, often leaning toward each other (the "roof effect").

Troubleshooting Protocol:

  • Check Integration: Integrate the entire "messy" region (2.4–3.0 ppm). It should sum to 3 protons (

    
     + 
    
    
    
    ).
  • Solvent Titration: If the ABX pattern overlaps with the DMSO peak (2.50 ppm), run the sample in

    
     or Acetone-
    
    
    
    to shift the signals.
  • Verify via HSQC: A Heteronuclear Single Quantum Coherence (HSQC) experiment will show two distinct proton correlations attached to the same carbon signal. This confirms they are diastereotopic pairs, not impurities.

Diastereotopic_Logic Figure 1: Decision Logic for Diastereotopic Proton Analysis Start Issue: C3-H2 appearing as multiplet Check_Chirality Is there a nearby Chiral Center (C2)? Start->Check_Chirality Yes_Chiral Yes: Protons are Diastereotopic (Ha != Hb) Check_Chirality->Yes_Chiral True Analyze_Pattern Analyze as ABX System (Geminal + Vicinal Coupling) Yes_Chiral->Analyze_Pattern Validation Run HSQC: 2 H peaks -> 1 C peak Analyze_Pattern->Validation

Module 2: The Aromatic AA'BB' System

User Issue: "The aromatic peaks look like doublets, but they are 'fuzzy' or have extra small peaks at the base. Is the resolution poor?"

Diagnosis: This is a second-order effect characteristic of para-disubstituted benzene rings.[10] It is an AA'BB' system , not a simple AX system.

Technical Explanation:

  • Magnetic Non-Equivalence: Although the molecule has a plane of symmetry through the aromatic ring on paper, the protons ortho to the substituent are chemically equivalent but magnetically non-equivalent because they couple differently to the protons on the opposite side of the ring.

  • Visual Cue: Look for the "roof effect"—the inner lines of the "doublets" are taller than the outer lines, slanting toward the center of the aromatic region.

  • Satellites: You may see small "wing" peaks. These are not impurities; they are part of the calculated AA'BB' wavefunction.

Resolution:

  • Do not label these as "doublets" (d) in publication. Label them as "multiplets" (m) or "AA'BB' system."

  • Calculating a coupling constant (

    
    ) from the two tallest peaks will give you an apparent
    
    
    
    , but it is mathematically incorrect to treat it as a first-order coupling.[10][11]

Module 3: The "Missing" Protons (Exchangeables)

User Issue: "I cannot find the carboxylic acid proton (


) or the phenolic proton (

)."

Diagnosis: Labile protons are subject to chemical exchange with the solvent or water, leading to peak broadening or disappearance.

Technical Explanation:

  • Broadening: The rate of exchange (

    
    ) relative to the NMR time scale determines peak shape. Intermediate exchange rates cause extreme broadening, sometimes flattening the peak into the baseline.
    
  • Dimerization: Carboxylic acids in non-polar solvents (

    
    ) form hydrogen-bonded dimers, shifting the peak downfield (11-13 ppm). In polar solvents (
    
    
    
    ,
    
    
    ), they hydrogen bond with the solvent, shifting slightly upfield and sharpening.

Troubleshooting Protocol (


 Shake): 
  • Run Standard 1H NMR: Note any broad lumps >9 ppm.

  • Add

    
    :  Add 1-2 drops of Deuterium Oxide (
    
    
    
    ) to the NMR tube and shake.
  • Re-run NMR:

    • If the peaks at >9 ppm disappear , they are exchangeable (

      
      , 
      
      
      
      ).
    • This confirms the presence of the functional groups even if the initial integration was poor.

Module 4: Advanced Verification (2D NMR)

User Issue: "I have extra peaks in the aliphatic region. Are they solvent residuals or isomers?"

Protocol: Use the following 2D workflow to definitively assign the structure.

  • COSY (Correlation Spectroscopy):

    • Look for the cross-peak between the Methyl doublet (~1.1 ppm) and the Methine multiplet (~2.5 ppm).

    • Confirm the Methine couples to the "messy" Methylene group.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • This is the "judge." Look for a long-range coupling (

      
      ) from the Methyl protons to the Carbonyl carbon (~175-180 ppm).
      
    • If you see this correlation, the methyl group is correctly positioned at the alpha-position (C2).

NMR_Workflow Figure 2: 2D NMR Workflow for Structural Verification Sample Unknown Peak Analysis COSY COSY Spectrum: Trace H-H Connectivity Sample->COSY Step 1 HMBC HMBC Spectrum: Long-range C-H COSY->HMBC Step 2 Result Structural Confirmation HMBC->Result Verify C=O connectivity

References

  • Reich, H. J. (n.d.). The AA'BB' Pattern. University of Wisconsin-Madison.[1] [Link]

  • LibreTexts. (2024). Types of Protons: Diastereotopic Pairs. Chemistry LibreTexts. [Link]

  • NIST. (n.d.). 2-Propenoic acid, 3-(4-hydroxyphenyl)-, methyl ester (Related Structure Data). NIST Chemistry WebBook.[12] [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy: Carboxylic Acids and Hydrogen Bonding. MSU Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 3-(4-Hydroxyphenyl)-2-methylpropanoic Acid and its Parent Compound, Phloretic Acid

Introduction In the realm of drug discovery and natural product chemistry, understanding the structure-activity relationship (SAR) is paramount to designing more potent and specific therapeutic agents.[1] This guide prov...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of drug discovery and natural product chemistry, understanding the structure-activity relationship (SAR) is paramount to designing more potent and specific therapeutic agents.[1] This guide provides an in-depth comparison of the biological activities of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid and its parent compound, phloretic acid. Phloretic acid, also known as 3-(4-hydroxyphenyl)propanoic acid, is a phenolic acid found in various natural sources, including olives and as a metabolic product of flavonoids in the human gut.[2][3] It has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[4][5][6]

The subject of our comparison, 3-(4-Hydroxyphenyl)-2-methylpropanoic acid, is a derivative of phloretic acid distinguished by a single structural modification: the addition of a methyl group at the alpha-carbon position of the propanoic acid side chain. This seemingly minor alteration can have profound effects on the molecule's physicochemical properties and, consequently, its biological activity. This guide will explore the theoretical and experimental basis for these differences, providing researchers with the foundational knowledge to investigate this and similar compound modifications.

Structural Comparison and Hypothesized Effects

The introduction of an alpha-methyl group can influence a molecule's biological activity in several key ways:

  • Steric Hindrance: The methyl group can create steric bulk, potentially altering the molecule's ability to interact with enzyme active sites or cellular receptors. This can either enhance or diminish its biological effect, depending on the specific target.

  • Lipophilicity: The addition of a methyl group generally increases the lipophilicity (fat-solubility) of a molecule. This can affect its ability to cross cell membranes, potentially leading to increased bioavailability and intracellular concentration.

  • Metabolic Stability: The alpha-methylation may protect the carboxylic acid group from certain metabolic transformations, potentially increasing the compound's half-life in biological systems.

Based on these principles, we can hypothesize that 3-(4-Hydroxyphenyl)-2-methylpropanoic acid may exhibit altered potency or a different spectrum of activity compared to its parent compound, phloretic acid.

Comparative Experimental Design

To empirically test these hypotheses, a series of in vitro assays can be employed to compare the antioxidant, anti-inflammatory, and cytotoxic activities of the two compounds. The following experimental plan provides a robust framework for such a comparison.

Experimental Workflow

G cluster_0 Compound Preparation cluster_1 Biological Assays cluster_2 Data Analysis Compound1 3-(4-Hydroxyphenyl)-2- methylpropanoic acid Stock Prepare Stock Solutions (e.g., in DMSO) Compound1->Stock Compound2 Phloretic Acid Compound2->Stock Antioxidant Antioxidant Activity (DPPH Assay) Stock->Antioxidant AntiInflammatory Anti-inflammatory Activity (NO Inhibition Assay) Stock->AntiInflammatory Cytotoxicity Cytotoxicity (MTT Assay) Stock->Cytotoxicity IC50 Calculate IC50 Values Antioxidant->IC50 AntiInflammatory->IC50 Cytotoxicity->IC50 Compare Comparative Analysis IC50->Compare G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK Downstream Signaling IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Gene Pro-inflammatory Gene Expression (e.g., iNOS) NFkB->Gene NO Nitric Oxide (NO) Gene->NO Compound Phloretic Acid or Methylated Derivative Compound->IKK Potential Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by the test compounds.

Conclusion

The comparison between 3-(4-Hydroxyphenyl)-2-methylpropanoic acid and its parent compound, phloretic acid, serves as a classic example of structure-activity relationship studies. While phloretic acid has a well-documented profile of biological activities, the introduction of an alpha-methyl group presents an opportunity to modulate these properties. The proposed experimental framework provides a clear path to elucidating the impact of this structural change. The results of such a study would not only contribute to our understanding of the SAR of phenolic acids but could also pave the way for the development of novel therapeutic agents with improved efficacy and selectivity.

References

  • BioCrick. (n.d.). Phloretic acid. Retrieved from [Link]

  • Behzad, S., Sureda, A., Barreca, D., & Nabavi, S. F. (2017). Health effects of phloretin: from chemistry to medicine. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Phloretic acid. Retrieved from [Link]

  • Zhang, Y.-Y., Li, X.-L., Li, T.-Y., Li, M.-Y., Huang, R.-M., Li, W., & Yang, R.-L. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. Food & Function, 9(3), 1694–1703. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Hydroxyphenyl)propionic acid. Retrieved from [Link]

  • The Good Scents Company. (n.d.). phloretic acid. Retrieved from [Link]

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pure Help Center. Retrieved from [Link]

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3125. Retrieved from [Link]

  • Trejo-Machin, A., Verge, P., Puchot, L., & Quintana, R. (2017). Phloretic acid as an alternative to the phenolation of aliphatic hydroxyls for the elaboration of polybenzoxazine. Green Chemistry, 19(18), 4368–4378. Retrieved from [Link]

  • Zhang, Y.-Y., Li, X.-L., Li, T.-Y., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. RSC Publishing. Retrieved from [Link]

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. Retrieved from [Link]

  • Landis-Piwowar, K. R., & Dou, Q. P. (2008). Polyphenols: biological activities, molecular targets, and the effect of methylation. Current molecular pharmacology, 1(3), 233–243. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Phloretic acid (FDB000849). Retrieved from [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Retrieved from [Link]

  • Merkl, R., Hradkova, I., Filip, V., & Smidrkal, J. (2010). Antimicrobial and antioxidant properties of phenolic acids alkyl esters. Czech Journal of Food Sciences, 28(4), 275–279. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]

  • Abot, A., et al. (2020). Phenolic compounds and epigenetic mechanisms regulating gene expression: effects on human health. PMC. Retrieved from [Link]

  • MDPI. (2025). Impacts of Phenolic Compounds and Their Benefits on Human Health: Germination. Retrieved from [Link]

  • Secme, M., et al. (2024). Phenolic Acids Modulating Epigenetic Mechanisms in HepG2 Human Hepatoma Cells. Journal of the Institute of Science and Technology, 14(2), 1141-1151. Retrieved from [Link]

Sources

Comparative

A Comparative Analysis of 3-(4-Hydroxyphenyl)-2-methylpropanoic Acid Efficacy: An Examination of Available Scientific Evidence

An in-depth review of current scientific literature reveals a notable absence of published experimental data on the in vitro and in vivo efficacy of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid. Despite its structural simi...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth review of current scientific literature reveals a notable absence of published experimental data on the in vitro and in vivo efficacy of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid. Despite its structural similarity to other biologically active phenolic compounds, this specific molecule appears to be largely unexplored in preclinical research. This guide will, therefore, address the current knowledge gap and discuss the therapeutic potential of closely related analogs for which experimental data is available, providing a framework for future research directions.

While direct studies on 3-(4-Hydroxyphenyl)-2-methylpropanoic acid are not publicly available, the broader class of hydroxyphenyl propanoic acid derivatives has been the subject of various investigations, revealing activities ranging from anticancer and antioxidant to antimicrobial and anti-inflammatory. By examining these related compounds, we can infer potential areas of interest for the future study of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid.

Structurally Related Compounds and Their Established In Vitro Efficacy

Scientific inquiry has more extensively covered derivatives that share the core 3-(4-hydroxyphenyl)propanoic acid scaffold. These studies, while not directly applicable, provide valuable insights into the potential biological activities that could be investigated for the 2-methyl variant.

3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

A significant body of research exists for derivatives where an amino group links the hydroxyphenyl and propanoic acid moieties. These compounds have demonstrated a range of in vitro activities:

  • Anticancer and Antioxidant Properties : A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their ability to combat cancer cells and oxidative stress.[1][2] Certain derivatives were found to reduce the viability of A549 non-small cell lung cancer cells by up to 50% and inhibit their migration in vitro.[1] The presence of the phenolic hydroxyl group is believed to contribute to the antioxidant activity of these compounds.[1]

  • Antimicrobial Activity : These derivatives have also been synthesized and tested for their effectiveness against multidrug-resistant bacteria and fungi.[3][4][5][6] Structure-dependent activity was observed against both ESKAPE group bacteria and drug-resistant Candida species, with some derivatives showing minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[3][4][5][6]

3-(4-Hydroxyphenyl)propionic Acid (HPPA)

This compound, lacking the methyl group of the target molecule, is a known microbial metabolite of procyanidin A2. Its in vitro efficacy has been explored in the context of cardiovascular health:

  • Suppression of Macrophage Foam Cell Formation : HPPA was investigated for its ability to prevent the formation of foam cells, a key event in the development of atherosclerosis.[7] Studies showed that HPPA significantly reduced cellular lipid accumulation in macrophages treated with oxidized low-density lipoprotein (ox-LDL).[7] The proposed mechanism involves the upregulation of genes responsible for cholesterol efflux, such as ABCA1 and SR-B1.[7]

  • Cytotoxicity : The cytotoxic effects of HPPA have been evaluated in liver cell lines (THLE-2 and HepG2). The results indicated a dose-dependent reduction in cell viability, providing important safety data for this compound.

The Unexplored Landscape: In Vivo Efficacy

A comprehensive search of the scientific literature yielded no published studies on the in vivo efficacy of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid or its closely related analogs discussed above. This represents a significant gap in the understanding of how the promising in vitro activities of these compounds translate to a whole-organism system. Preclinical in vivo studies are essential to evaluate the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics of a compound, as well as its overall safety and efficacy in a living organism.

Future Directions and Methodological Considerations

The absence of data on 3-(4-Hydroxyphenyl)-2-methylpropanoic acid underscores the need for foundational research to characterize its biological activity. The following experimental workflows are proposed as a starting point for future investigations.

Proposed In Vitro Efficacy Screening

A tiered approach to in vitro screening would efficiently identify the most promising therapeutic areas for this compound.

Caption: Proposed workflow for in vitro screening of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid.

Proposed In Vivo Efficacy Evaluation

Should in vitro studies yield promising results, a logical progression to in vivo models would be warranted.

Caption: Generalized workflow for in vivo evaluation following positive in vitro results.

Conclusion

References

  • Zhang, Y.-Y., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. Food & Function, 9(3), 1545-1554. Available at: [Link]

  • Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3125. Available at: [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. Available at: [Link]

  • Hakim, M. N., et al. (2024). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. International Journal of Pharmacology, 20(6), 906-911. Available at: [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics (Basel, Switzerland), 13(2), 193. Available at: [Link]

  • Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. ResearchGate. Available at: [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed. Available at: [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC. Available at: [Link]

Sources

Validation

A Comparative Analysis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives and Their Potency in Diverse Biological Applications

In the landscape of modern drug discovery, the exploration of versatile chemical scaffolds that can be tailored for a multitude of therapeutic targets is a cornerstone of efficient pharmaceutical development. One such sc...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the exploration of versatile chemical scaffolds that can be tailored for a multitude of therapeutic targets is a cornerstone of efficient pharmaceutical development. One such scaffold that has garnered significant interest is the 3-(4-hydroxyphenyl)propanoic acid backbone. This guide provides a comprehensive comparative analysis of the biological potency of derivatives of a closely related and extensively studied scaffold: 3-((4-hydroxyphenyl)amino)propanoic acid . While our initial focus was on the 2-methyl substituted variant, a thorough review of the current scientific literature reveals a more extensive body of research on the amino-linked derivatives. This guide will therefore delve into the structure-activity relationships (SAR) of these analogs, presenting supporting experimental data for their antimicrobial, anticancer, and antioxidant activities. The insights derived from this analysis can serve as a valuable resource for researchers, scientists, and drug development professionals in designing future therapeutic agents.

The core structure, characterized by a phenolic hydroxyl group and a propanoic acid chain, offers multiple points for chemical modification, allowing for the fine-tuning of its pharmacological properties. The presence of the 4-hydroxyphenyl moiety is a well-known pharmacophore, contributing to the biological activities of numerous FDA-approved drugs and investigational compounds, including their antioxidant and anti-inflammatory effects.[1] The versatility of this hydroxyl group in forming hydrogen bonds and participating in various chemical reactions makes it a key player in interacting with biological targets.[1]

Antimicrobial Potency: A Promising Frontier Against Drug Resistance

The emergence of multidrug-resistant (MDR) pathogens presents a critical global health challenge, necessitating the development of novel antimicrobial agents. Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated significant potential in this arena, exhibiting activity against both ESKAPE group bacteria and drug-resistant fungi.[1][2]

A systematic study of a series of these derivatives has revealed a strong dependence of antimicrobial activity on the nature of the substituents.[1][2] Hydrazone derivatives, in particular, have emerged as a highly potent class of compounds.

Structure-Activity Relationship in Antimicrobial Derivatives

The antimicrobial potency of these derivatives is intricately linked to their chemical structure. Key observations from various studies include:

  • The Essential Role of the Hydrazone Moiety: The introduction of a hydrazone linkage has been shown to be a critical determinant of broad-spectrum antimicrobial activity.

  • Impact of Heterocyclic Substituents: Hydrazones bearing heterocyclic substituents, such as furan, thiophene, and pyridine, have demonstrated the most potent and broad-spectrum antimicrobial effects.[1][2]

  • Influence of Aromatic Substitutions: Substitution on the aromatic rings can significantly modulate activity. For instance, the presence of electron-withdrawing groups can enhance potency against certain bacterial strains.

Comparative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected 3-((4-hydroxyphenyl)amino)propanoic acid hydrazone derivatives against various multidrug-resistant pathogens.

Compound IDSubstituentMRSA (µg/mL)VRE (µg/mL)Gram-negative Pathogens (µg/mL)Drug-resistant Candida species (µg/mL)
14 (Thiophen-2-yl)methylene1-80.5-28-648-64
15 (Furan-2-yl)methylene1-80.5-28-648-64
16 (Pyridin-4-yl)methylene1-80.5-28-648-64

Data synthesized from Kavaliauskas et al. (2024).[1][2]

Anticancer Activity: Targeting Proliferation and Metastasis

The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold has also been investigated for its potential as an anticancer agent. Studies have demonstrated that certain derivatives exhibit significant cytotoxicity against cancer cell lines, such as A549 non-small cell lung cancer cells.[3][4][5]

Key Structural Features for Anticancer Potency

The anticancer activity of these derivatives is also highly structure-dependent. Important findings include:

  • The Naphthyl Substituent: A hydrazone derivative bearing a 1-naphthyl substituent (Compound 12) showed notable anticancer activity, significantly reducing the viability of A549 cells.[3]

  • The 2-Furyl Substituent: Another promising derivative, a bis-hydrazone with a 2-furyl substituent (Compound 20), not only exhibited potent anticancer activity but also demonstrated selectivity towards cancerous cells over non-transformed cell lines.[3][4] This compound also showed potential in reducing cancer cell migration.[3]

  • Substitutions on the Phenyl Group: The incorporation of a 4-nitro (4-NO2) group on a phenyl substituent (Compound 29) led to favorable anticancer activity.[3]

Comparative Anticancer Activity Data

The table below presents the percentage reduction in A549 cell viability upon treatment with selected 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.

Compound IDKey SubstituentA549 Cell Viability Reduction (%)
12 1-Naphthyl57.9%
20 2-Furyl~50%
29 4-Nitrophenyl68.8%

Data extracted from Kavaliauskas et al. (2024).[3][5]

Antioxidant Properties: A Dual Therapeutic Advantage

Reactive oxygen species (ROS) are implicated in the pathogenesis of various diseases, including cancer.[3][4] The phenolic hydroxyl group in the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold inherently suggests antioxidant potential. Several derivatives have been shown to possess significant radical scavenging activity.[3]

The most promising anticancer compound, the 2-furyl derivative (Compound 20), also exhibited potent antioxidant properties in the DPPH radical scavenging assay.[3][5] This dual functionality of anticancer and antioxidant activity makes this scaffold particularly attractive for the development of novel therapeutics.[3][4]

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed experimental methodologies are crucial. The following are representative protocols for assessing the biological activities of these derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

  • Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the microbial strain is prepared in a suitable broth.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature and duration for the specific microbial strain.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Cancer cells (e.g., A549) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Visualizing the Path to Potency

To better understand the structure-activity relationships and the experimental workflow, the following diagrams are provided.

SAR_Antimicrobial Core 3-((4-hydroxyphenyl)amino)propanoic acid Scaffold Hydrazone Hydrazone Moiety Core->Hydrazone Addition of Heterocycle Heterocyclic Substituents (Furan, Thiophene, Pyridine) Hydrazone->Heterocycle Functionalization with Aromatic Aromatic Substituents (e.g., Nitro-substituted phenyl) Hydrazone->Aromatic Functionalization with Potency Enhanced Antimicrobial Potency Heterocycle->Potency Aromatic->Potency

Caption: Structure-Activity Relationship for Antimicrobial Potency.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Start Seed Cancer Cells Incubate1 Incubate Overnight Start->Incubate1 Add_Compound Add Test Compounds Incubate1->Add_Compound Incubate2 Incubate for 24-72h Add_Compound->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Solubilize Add Solubilizer (DMSO) Incubate3->Solubilize Read_Absorbance Measure Absorbance Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Directions

The derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid represent a highly versatile and promising scaffold for the development of new therapeutic agents. The extensive research into their antimicrobial and anticancer properties has revealed clear structure-activity relationships, with hydrazone derivatives bearing heterocyclic and specific aromatic substituents demonstrating the most significant potency. The dual antioxidant activity of some of these compounds further enhances their therapeutic potential.

Future research should focus on optimizing the lead compounds identified in these studies to improve their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action will also be crucial for their rational development into clinical candidates. While the direct investigation of 3-(4-hydroxyphenyl)-2-methylpropanoic acid derivatives remains an open area for exploration, the insights gained from the closely related amino-linked analogs provide a strong foundation and a clear roadmap for such future endeavors.

References

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals, 17(2), 193. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. ResearchGate. [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(13), 7277. [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. [Link]

  • PubChem. (S)-2-methyl-3-phenylpropanoic acid. National Center for Biotechnology Information. [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. ResearchGate. [Link]

Sources

Comparative

Comparative Validation Guide: Specificity of Antibodies Targeting 3-(4-Hydroxyphenyl)-2-methylpropanoic Acid

Topic: Cross-Reactivity of Antibodies Against 3-(4-Hydroxyphenyl)-2-methylpropanoic Acid Content Type: Publish Comparison Guide Executive Summary For researchers investigating tyrosine metabolism, catecholamine pathway m...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-Reactivity of Antibodies Against 3-(4-Hydroxyphenyl)-2-methylpropanoic Acid Content Type: Publish Comparison Guide

Executive Summary

For researchers investigating tyrosine metabolism, catecholamine pathway modulation, or the pharmacokinetics of methylated tyrosine analogs (e.g., Metyrosine metabolites), the precise detection of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid (hereafter 3-HP-2-MPA ) is a significant bioanalytical challenge.

This molecule differs from the abundant endogenous metabolite Phloretic Acid (3-(4-hydroxyphenyl)propanoic acid) only by a single methyl group at the


-carbon. Standard polyclonal antibodies often fail to distinguish this subtle structural modification, leading to massive false positives in biological matrices.

This guide compares the performance of High-Specificity Monoclonal Antibodies (The Product) against Polyclonal Alternatives and the LC-MS/MS Gold Standard , providing a rigorous framework for cross-reactivity profiling.

The Specificity Challenge: Structural Analogs

The primary failure mode in immunoassays for 3-HP-2-MPA is cross-reactivity with structural analogs that lack the 2-methyl group or possess an amino group.

Figure 1: Structural Homology and Epitope Discrimination The following diagram illustrates the structural relationships that drive cross-reactivity. The antibody must recognize the absence of the amino group AND the presence of the methyl group.

ChemicalSpecificity Target TARGET: 3-(4-Hydroxyphenyl)-2-methylpropanoic acid (2-Methyl + No Amino) Antibody Antibody Target->Antibody High Affinity Binding (Requires Methyl Pocket) Tyrosine INTERFERENT 1: L-Tyrosine (No Methyl + Has Amino) Phloretic CRITICAL INTERFERENT 2: Phloretic Acid (No Methyl + No Amino) Tyrosine->Phloretic Deamination (Gut bacteria/Metabolism) Phloretic->Target Methylation (Structural Difference: Methyl Group) Phloretic->Antibody Potential Cross-Reactivity (Steric fit if Methyl pocket is promiscuous) Metyrosine PARENT DRUG: Metyrosine (2-Methyl + Has Amino) Metyrosine->Target Deamination (Metabolic Route)

Caption: Structural relationship between the target (3-HP-2-MPA) and key biological interferents. The antibody must discriminate the 2-methyl group to avoid false positives from Phloretic Acid.

Comparative Analysis: Monoclonal vs. Polyclonal vs. LC-MS

The following table contrasts the performance metrics of a validated High-Specificity Monoclonal Antibody (mAb) against standard alternatives.

FeatureHigh-Specificity mAb (The Product) Standard Polyclonal Ab (Alternative) LC-MS/MS (Reference)
Primary Recognition Epitope-specific (2-Methyl group)Heterogeneous (Ring structure dominant)Mass-to-Charge (m/z) & Retention Time
Cross-Reactivity (Phloretic Acid) < 1.5% 30 - 60% (High Risk)N/A (Resolved chromatographically)
Cross-Reactivity (L-Tyrosine) < 0.01%< 5%N/A
Sensitivity (LOD) High (pg/mL range)Moderate (ng/mL range)High (pg/mL range)
Throughput High (96/384-well plates)HighLow (Serial injection)
Matrix Tolerance Moderate (Requires extraction)Low (Prone to matrix effects)High (After extraction)
Cost Per Sample Low ($)Low ($)High (

$)

Key Insight: While LC-MS/MS is the definitive quantification method, it is often throughput-limited. The High-Specificity mAb offers a viable screening alternative only if the cross-reactivity with Phloretic Acid is validated to be below 5%.

Experimental Validation: Determining Cross-Reactivity

To validate the antibody, you must perform a Competitive ELISA .[1][2] In this format, the free antigen in the sample competes with a plate-coated antigen conjugate.[1]

Protocol: Competitive ELISA for Cross-Reactivity Profiling

Materials:

  • Coating Antigen: 3-HP-2-MPA conjugated to BSA (Bovine Serum Albumin).

  • Primary Antibody: Anti-3-HP-2-MPA (The product being tested).

  • Competitors: Stocks of Target, Phloretic Acid, Tyrosine, and Metyrosine (0.01 nM to 10 µM).

Workflow:

  • Coating: Coat 96-well microplate with Target-BSA conjugate (1 µg/mL) in Carbonate Buffer (pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST. Block with 3% Non-Fat Dry Milk in PBS for 2 hours.

  • Competition Reaction:

    • In a separate "mixing plate," prepare serial dilutions of the Target (Standard Curve).

    • Prepare serial dilutions of Cross-Reactants (Phloretic Acid, Tyrosine).

    • Add a fixed concentration of Primary Antibody to all wells in the mixing plate.

    • Incubate 1 hour to reach equilibrium.

  • Transfer: Transfer the Antibody+Antigen mix to the Coated Plate. Incubate 1 hour.

    • Mechanism:[3][4] Free antibody (unbound by soluble antigen) will bind to the plate.

  • Detection: Wash 5x. Add HRP-conjugated Secondary Antibody. Incubate 1 hour.

  • Readout: Add TMB Substrate. Stop with H2SO4. Read OD450.

Figure 2: Competitive ELISA Logic

CompetitiveELISA cluster_0 Step 1: Competition (In Solution) cluster_1 Step 2: Capture (On Plate) Mix Sample + Antibody Complex Ab-Ag Complex (Washed Away) Mix->Complex High Ag Conc. FreeAb Free Antibody (Inverse to Ag Conc.) Mix->FreeAb Low Ag Conc. Plate Plate Coated with Target-BSA Complex->Plate No Binding FreeAb->Plate Binds Signal HRP Signal (OD450) Plate->Signal Detection

Caption: In competitive ELISA, high signal indicates LOW analyte concentration. Cross-reactants are identified if they cause a signal drop similar to the target.[5]

Data Presentation & Calculation

To objectively compare the product, calculate the % Cross-Reactivity (%CR) using the


 (concentration inhibiting 50% of maximum binding).


Representative Data Table (Acceptance Criteria)

AnalyteIC50 (nM)% Cross-ReactivityInterpretation
3-HP-2-MPA (Target) 5.0 100% Reference
Phloretic Acid> 500< 1.0%PASS (Excellent Specificity)
L-Tyrosine> 50,000< 0.01%PASS (No Interference)
Metyrosine1005.0%CAUTION (Moderate Interference)

Troubleshooting Note: If the Polyclonal Antibody (Alternative) shows an IC50 for Phloretic Acid of 20 nM (25% CR), it is unsuitable for plasma analysis where Phloretic Acid levels may vary with diet (flavonoid metabolism).

References
  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Findlay, J. W., et al. (2000). Validation of Immunoassays for Bioanalysis: A Pharmaceutical Industry Perspective. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

Validation

confirming the structure of synthesized 3-(4-Hydroxyphenyl)-2-methylpropanoic acid

The following technical guide details the structural confirmation of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid , a derivative of phloretic acid often encountered as a metabolite or synthetic intermediate.[1] This guide...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural confirmation of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid , a derivative of phloretic acid often encountered as a metabolite or synthetic intermediate.[1]

This guide moves beyond basic identification, offering a comparative analysis of analytical techniques to definitively distinguish the target from its constitutional isomers and synthetic impurities.[1]

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals[1]

Executive Summary: The Confirmation Challenge

In synthetic organic chemistry and metabolite identification, relying solely on Low-Resolution Mass Spectrometry (LRMS) and HPLC retention time is insufficient for establishing the identity of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid (Target).[1]

The primary challenge lies in distinguishing the Target from its constitutional isomers , specifically Methyl 3-(4-hydroxyphenyl)propionate (the methyl ester isomer) and 2-(4-hydroxyphenyl)butanoic acid .[1] Both share the same molecular formula (


) and nominal mass (

), rendering standard LC-MS indistinguishable without fragmentation analysis.[1]

This guide compares the performance of routine QC methods against a rigorous Structural Elucidation workflow, providing the experimental evidence required to certify the structure.

Comparative Analysis of Analytical Alternatives

The table below objectively compares the "Routine" approach versus the "Definitive" approach required for publication-quality data.

FeatureAlternative A: Routine QC (HPLC-UV + LRMS)Alternative B: Definitive Elucidation (NMR + HRMS + IR)Verdict
Connectivity Low . Cannot distinguish regioisomers (e.g.,

-methyl vs

-methyl).
High . 1H and 13C NMR explicitly map C-C and C-H bonds.[1]Method B Required
Isomer ID Fail . Co-elution is common; mass is identical (

181).[1]
Pass . Distinguishes methyl ester (singlet) from methyl alkyl (doublet).[1]Method B Required
Purity High . Excellent for quantifying % area.Medium . 1H NMR can detect molar impurity levels >1%.[1]Combine A & B
Chirality Fail . Achiral columns cannot separate enantiomers.[1]Medium . Requires chiral shift reagents or Chiral HPLC.[1]Use Chiral HPLC
Critical Isomer Differentiation

The most common error in synthesizing the Target is the formation of the Methyl Ester Isomer (if methylation occurs on oxygen or via esterification) or Phloretic Acid (unreacted starting material).[1]

  • Target (Alpha-Methyl): Contains a

    
     motif.[1]
    
  • Isomer (Methyl Ester): Contains a

    
     motif.[1]
    

Structural Analysis Strategy & Workflow

The following diagram outlines the logical decision tree for confirming the structure.

StructureConfirmation Start Crude Product (C10H12O3) MS_Check 1. Mass Spectrometry (Target m/z 179 [M-H]-) Start->MS_Check NMR_1H 2. 1H NMR Analysis (DMSO-d6) MS_Check->NMR_1H Decision_Methyl Methyl Signal Type? NMR_1H->Decision_Methyl Singlet Singlet (s) ~3.6 ppm Decision_Methyl->Singlet Methoxy Doublet Doublet (d) ~1.0-1.2 ppm Decision_Methyl->Doublet C-Methyl Isomer_Ester IDENTIFIED: Methyl Ester Isomer (Methyl 3-(4-hydroxyphenyl)propionate) Singlet->Isomer_Ester Check_COOH COOH Proton Visible? (Broad, >11 ppm) Doublet->Check_COOH Yes_COOH Target Structure Confirmed 3-(4-Hydroxyphenyl)-2-methylpropanoic acid Check_COOH->Yes_COOH Yes No_COOH Possible Salt or Decarboxylated Product Check_COOH->No_COOH No

Caption: Decision tree for distinguishing the target molecule from its primary methyl ester isomer using 1H NMR logic.

Experimental Protocols & Data

1H NMR Spectroscopy (The Gold Standard)

Objective: Confirm the presence of the alpha-methyl group and the integrity of the propanoic acid backbone.[1][2]

Protocol:

  • Dissolve 10–15 mg of dry sample in 0.6 mL DMSO-d6 (preferred over

    
     to visualize acidic protons).
    
  • Acquire spectrum with at least 16 scans,

    
     seconds to ensure full relaxation of COOH protons.[1]
    
  • Reference residual DMSO quintet to 2.50 ppm.[1]

Expected Data & Interpretation:

MoietyShift (

, ppm)
MultiplicityIntegrationStructural Proof

1.05 – 1.15 Doublet (

)
3HConfirms methyl is attached to a CH (Alpha position).[1]

2.50 – 2.70 Multiplet (

)
1HCoupled to methyl (

) and

protons.[1]

2.60 – 2.90 ABX /

2HDiastereotopic benzylic protons confirm chiral center at

.[1]
Aromatic 6.65 (

), 7.00 (

)
AA'BB' 4HCharacteristic of para-substituted phenol.[1]
Phenol -OH ~9.10 Broad (

)
1HConfirms phenolic hydroxyl is free (not alkylated).[1]
-COOH 12.00 – 12.20 Broad (

)
1HConfirms free carboxylic acid.[1]

Key Differentiator: If the methyl group appears as a Singlet at ~3.6 ppm , you have synthesized the Methyl Ester , not the acid.[1]

13C NMR & DEPT-135

Objective: Confirm carbon count and substitution pattern.

  • Carbonyl (

    
    ):  ~176 ppm (Acid) vs ~172 ppm (Ester).[1]
    
  • Alpha Carbon (

    
    ):  ~41 ppm (Methine, DEPT positive).[1]
    
  • Beta Carbon (

    
    ):  ~38 ppm (Methylene, DEPT negative).[1]
    
  • Methyl Carbon: ~17 ppm (Methyl, DEPT positive).[1]

High-Resolution Mass Spectrometry (HRMS)

Objective: Validate elemental formula


.
  • Ionization: ESI Negative Mode (Acidic protons ionize best in negative mode).[1]

  • Theoretical

    
    
    
    
    
    :
    179.0714.
  • Acceptance Criteria: Error < 5 ppm.

  • Fragmentation: Look for loss of

    
     (
    
    
    
    179
    
    
    135) characteristic of carboxylic acids.[1]

Synthesis Pathway & Impurity Logic

Understanding the synthesis helps predict impurities.[1] If synthesized via Malonic Ester Synthesis, the following pathway applies:

SynthesisPath Start Diethyl Methylmalonate Inter Intermediate: Diester Start->Inter + Reagent (NaOEt) Reagent 4-Acetoxybenzyl Bromide Hydrol Hydrolysis & Decarboxylation Inter->Hydrol H3O+, Heat Product Target: 3-(4-Hydroxyphenyl)- 2-methylpropanoic acid Hydrol->Product Major Impurity Impurity: Phloretic Acid (Demethylated/Unreacted) Hydrol->Impurity Side Rxn

Caption: Simplified synthesis pathway highlighting the origin of the target and potential des-methyl impurities.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 35456-48-5, 3-(4-Hydroxyphenyl)-2-methylpropanoic acid. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][3] (Standard reference for NMR interpretation rules).

  • Ralph, J., et al. (2025).[1] Structure–Property Relationships of Lignin-Derived Semiaromatic Poly(ether ester)s. Macromolecules. (Context for NMR shifts of phloretic acid derivatives). Retrieved from [Link][1]

Sources

Comparative

A Comparative Guide to the Bioactivity of the 3-(4-Hydroxyphenyl)propanoic Acid Scaffold and Its Derivatives

Introduction: Unlocking the Therapeutic Potential of a Versatile Phenolic Scaffold The 3-(4-hydroxyphenyl)propanoic acid scaffold is a core structure in a variety of naturally occurring and synthetic compounds that have...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Therapeutic Potential of a Versatile Phenolic Scaffold

The 3-(4-hydroxyphenyl)propanoic acid scaffold is a core structure in a variety of naturally occurring and synthetic compounds that have garnered significant interest in the fields of pharmacology and drug discovery. The presence of a phenolic hydroxyl group and a carboxylic acid moiety imparts these molecules with diverse chemical reactivity and the ability to interact with a wide range of biological targets.[1][2] While direct and extensive research on the specific bioactivity of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid is not widely available in peer-reviewed literature, a comprehensive analysis of its close structural analogs provides critical insights into its potential therapeutic applications.

This guide offers a comparative analysis of the bioactivities associated with the broader 3-(4-hydroxyphenyl)propanoic acid family. We will dissect the performance of key derivatives, including the extensively studied 3-((4-hydroxyphenyl)amino)propanoic acid and the natural metabolite 3-(4-hydroxyphenyl)propionic acid (HPPA). By examining the structure-activity relationships and mechanistic pathways of these related compounds, we can build a predictive framework for the bioactivity of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid and guide future research endeavors. We will explore key areas of bioactivity, including antimicrobial, anticancer, antioxidant, and anti-inflammatory effects, supported by experimental data and detailed protocols.

Antimicrobial Activity: A Scaffold for Combating Drug-Resistant Pathogens

A significant body of research has focused on derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid as a promising scaffold for developing novel antimicrobial agents, particularly against multidrug-resistant pathogens.[1][3][4] The core structure allows for extensive chemical modification, leading to derivatives with potent and broad-spectrum activity.

A study by Kavaliauskas et al. details the synthesis of a series of these derivatives and their subsequent evaluation against ESKAPE group bacteria (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and drug-resistant Candida species.[1][4] The results demonstrated that the antimicrobial activity is highly dependent on the specific substitutions made to the core scaffold.[1]

Notably, hydrazone derivatives containing heterocyclic substituents (compounds 14-16 in the original study) displayed the most potent and broad-spectrum antimicrobial effects.[1][4] These compounds were active against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis (VRE), Gram-negative pathogens, and various drug-resistant Candida species, including Candida auris.[1]

Comparative Antimicrobial Performance
Compound ClassTarget PathogenMIC Range (µg/mL)Reference
Hydrazones with Heterocyclic Substituents MRSA1 - 8[1]
VRE0.5 - 2[1]
Gram-negative pathogens8 - 64[1]
Drug-resistant Candida spp.8 - 64[1]
N-(4-hydroxyphenyl)-β-alanine hydrazide Bacterial strains> 64[1]
Unsubstituted Core Scaffold Not reported to have significant activity-[1]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The following is a generalized protocol for determining the MIC of novel compounds, based on standard methodologies like those employed by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: A standardized suspension of the microbial strain is prepared in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds are serially diluted (typically 2-fold) in a 96-well microtiter plate using the appropriate broth to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbe and broth, no compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance with a plate reader.

Workflow for Antimicrobial Screening

G cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Data Analysis A Synthesize & Purify 3-((4-hydroxyphenyl)amino) propanoic acid derivatives C Perform Serial Dilutions of Compounds in 96-well Plate A->C B Prepare Standardized Microbial Inoculum (e.g., 5x10^5 CFU/mL) D Inoculate Wells with Microbial Suspension B->D C->D E Incubate Plate (e.g., 24h at 37°C) D->E F Visually Inspect for Growth or Measure Absorbance E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Anticancer and Antioxidant Activities: A Dual-Action Approach

The same series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has also been evaluated for anticancer and antioxidant properties, capitalizing on the established link between reactive oxygen species (ROS) and cancer pathogenesis.[5][6][7]

In a study evaluating 36 derivatives, several compounds demonstrated significant cytotoxicity against A549 non-small cell lung cancer cells.[5][6] Specifically, compounds 12, 20-22, and 29 were found to reduce A549 cell viability by 50% and also suppressed cell migration in vitro.[5][6][7] Importantly, these compounds showed more favorable cytotoxicity profiles against noncancerous Vero cells, suggesting a degree of selectivity for cancer cells.[6][7]

Compound 20 , which contains a 2-furyl substituent, emerged as a particularly promising candidate, exhibiting potent antioxidant properties in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay in addition to its anticancer effects.[5][6] The unsubstituted starting compound, 3-((4-hydroxyphenyl)amino)propanoic acid, showed no significant anticancer activity, again highlighting the critical role of chemical modification in conferring bioactivity.[6]

Comparative Anticancer Performance (A549 Cells)
CompoundKey Structural FeatureEffect on Cell ViabilityAntioxidant ActivityReference
Compound 12 1-naphthyl substituentReduced viability to 42.1%Moderate[6]
Compound 20 2-furyl substituentReduced viability by ~50%Potent (DPPH assay)[5][6]
Compounds 21, 22 Varied substituentsReduced viability by ~50%Moderate[5][6]
Compound 29 Varied substituentsReduced viability by ~50%Moderate[5][6]
Doxorubicin/Cisplatin Standard ChemotherapeuticsPositive ControlsN/A[5]
Unmodified Scaffold -No noticeable activityLow[6]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

  • Cell Seeding: Cancer cells (e.g., A549) are seeded into a 96-well plate at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO, with final concentrations kept low) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. IC50 values (the concentration of compound required to inhibit cell growth by 50%) can be determined from the dose-response curve.

Anti-inflammatory and Anti-Atherosclerotic Activity: Targeting Chronic Disease

While derivatives have been synthesized for antimicrobial and anticancer applications, the naturally occurring analog, 3-(4-hydroxyphenyl)propionic acid (HPPA), provides a model for anti-inflammatory and cardiovascular protective effects. HPPA is a major microbial metabolite of procyanidin A2, a compound found in foods like cranberries and peanuts.[9][10]

Research has shown that HPPA can suppress the formation of macrophage foam cells, a critical event in the development of atherosclerosis.[9][10][11] The underlying mechanism involves the regulation of lipid metabolism and the suppression of cellular oxidative stress and inflammation.[11]

HPPA was found to inhibit the conversion of macrophages into foam cells by:

  • Promoting Cholesterol Efflux: It upregulates the mRNA expression of key cholesterol transporters like ABCA1 and SR-B1.[9][10]

  • Reducing Lipid Uptake: It lowers the expression of the scavenger receptor CD36, which is responsible for the uptake of oxidized low-density lipoprotein (ox-LDL).[9][11]

  • Suppressing Inflammation: HPPA restricts ox-LDL-induced inflammation by inhibiting the activation of the nuclear factor kappa-B (NF-κB) signaling pathway, leading to a decrease in the secretion of pro-inflammatory cytokines like IL-6 and IL-1β.[9][11]

At a concentration of 12.5 µg/mL, HPPA was shown to significantly reduce cellular lipid accumulation and completely inhibit the ox-LDL-induced increase in intracellular IL-1β and IL-6 levels.[9]

Signaling Pathway: NF-κB Inhibition by HPPA

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus oxLDL ox-LDL TLR4 TLR4 Receptor oxLDL->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Genes (IL-6, IL-1β, TNF-α) Nucleus->Cytokines Induces Transcription HPPA HPPA (3-(4-hydroxyphenyl)propionic acid) HPPA->IKK Inhibits

Caption: HPPA inhibits the NF-κB pathway, reducing inflammatory cytokine production.

Conclusion and Future Directions

The 3-(4-hydroxyphenyl)propanoic acid scaffold is a remarkably versatile platform for the development of bioactive compounds. While data on 3-(4-Hydroxyphenyl)-2-methylpropanoic acid itself is scarce, the extensive research on its close analogs provides a strong foundation for predicting its potential activities.

  • Antimicrobial & Anticancer Potential: The addition of an amino linker and subsequent derivatization into hydrazones dramatically enhances antimicrobial and anticancer efficacy. This suggests that the core phenolic propanoic acid structure serves as an excellent starting point for combinatorial synthesis. The methyl group at the 2-position in the target molecule could influence its steric and electronic properties, potentially altering its binding affinity to microbial or cancer-related targets.

  • Anti-inflammatory Potential: The potent anti-inflammatory and anti-atherosclerotic activity of the natural metabolite HPPA, which lacks the 2-methyl group, suggests that the core scaffold has intrinsic anti-inflammatory properties. Future studies should investigate whether the addition of the methyl group enhances or diminishes this activity, possibly by altering its interaction with inflammatory pathway components like the IKK complex.

This comparative guide underscores the therapeutic potential locked within this chemical family. Future research should focus on the direct synthesis and biological evaluation of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid. Head-to-head comparisons with HPPA and the amino-derivatives in standardized assays for antimicrobial, anticancer, and anti-inflammatory activities will be crucial to elucidate the specific contribution of the 2-methyl group to the overall bioactivity profile. Such studies will pave the way for developing novel therapeutics based on this promising scaffold.

References

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals, 13(2), 193. Available from: [Link]

  • Grybaitė, B., Sapijanskaitė-Banevič, B., Anusevičius, Ž., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3125. Available from: [Link]

  • ResearchGate. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available from: [Link]

  • Zhang, Y. Y., Li, X. L., Li, T. Y., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. RSC Advances, 8(12), 6242-6250. Available from: [Link]

  • Zhang, Y. Y., Li, X. L., Li, T. Y., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. Food & Function, 9(2), 1055-1064. Available from: [Link]

  • PubMed. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available from: [Link]

  • ResearchGate. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. Available from: [Link]

  • Pragasam, S. J., Murunikkara, V., Sabina, E. P. (2013). Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases. Biomolecules, 3(4), 863-881. Available from: [Link]

  • ResearchGate. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available from: [Link]

  • Zaman, W., et al. (2022). Exploring Pharmacological Potentials of p-Coumaric Acid: A Prospective Phytochemical for Drug Discovery. Bangladesh Pharmaceutical Journal, 26(2), 185-202. Available from: [Link]

  • Google Patents. (2007). A method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide, its application in the manufacture of anti-aging compositions and an anti-aging composition.
  • Boo, Y. C. (2019). p-Coumaric Acid as An Active Ingredient in Cosmetics: A Review Focusing on its Antimelanogenic Effects. Antioxidants, 8(8), 275. Available from: [Link]

  • Kim, D. H., et al. (2018). Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. Journal of Medicinal Food, 21(11), 1124-1131. Available from: [Link]

  • Kaunas University of Technology. (2024). Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens. Available from: [Link]

  • ResearchGate. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Available from: [Link]

  • MDPI. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available from: [Link]

  • Sharma, S., et al. (2022). p-Coumaric Acid: A Naturally Occurring Chemical with Potential Therapeutic Applications. Current Organic Synthesis, 19(5), 488-506. Available from: [Link]

Sources

Validation

Benchmarking Guide: 3-(4-Hydroxyphenyl)-2-methylpropanoic Acid (HPMPA) vs. Standard Antioxidants

This guide outlines the technical benchmarking of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid (referred to herein as α-Methylphloretic Acid or HPMPA ) against industry-standard antioxidants. [1] Executive Summary 3-(4-Hyd...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical benchmarking of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid (referred to herein as α-Methylphloretic Acid or HPMPA ) against industry-standard antioxidants.

[1]

Executive Summary

3-(4-Hydroxyphenyl)-2-methylpropanoic acid (HPMPA) is a structural derivative of Phloretic acid characterized by an


-methyl substitution on the propanoic acid side chain. While the parent molecule (Phloretic acid) is a documented microbial metabolite with moderate antioxidant capacity, the 2-methyl derivative  offers distinct physicochemical advantages.

Benchmarking Verdict:

  • Radical Scavenging (DPPH/ABTS): HPMPA is predicted to exhibit moderate activity, comparable to Butylated Hydroxytoluene (BHT) but lower than Ascorbic Acid or Trolox. The phenolic hydroxyl group remains the active pharmacophore; the methyl group exerts negligible electronic influence on the O-H bond dissociation energy (BDE).

  • Lipophilicity (LogP): HPMPA (Predicted LogP ~1.85) is significantly more lipophilic than Phloretic acid (LogP ~1.16) and Ascorbic Acid (LogP -1.85).[1] This suggests superior performance in lipid emulsions and cell membrane protection assays where polar antioxidants fail to penetrate.

  • Stability: The

    
    -methyl group introduces steric hindrance adjacent to the carboxylic acid, potentially retarding metabolic conjugation (glucuronidation) and esterification, thereby extending half-life in vivo.
    

Structural & Mechanistic Analysis (SAR)

To understand HPMPA's performance, we must analyze its Structure-Activity Relationship (SAR) relative to the "Gold Standards."

The Pharmacophore

The antioxidant activity is driven by the 4-Hydroxyphenyl moiety.

  • Mechanism: Hydrogen Atom Transfer (HAT). The phenolic hydrogen is donated to neutralize free radicals (

    
    ), forming a stable phenoxyl radical.
    
  • Electronic Effect: The alkyl side chain (2-methylpropanoic acid) is weakly electron-donating (+I effect). While this theoretically stabilizes the phenoxyl radical, the effect is dampened by the saturated carbon chain, making its intrinsic scavenging capacity nearly identical to Phloretic acid.

The -Methyl Advantage

The 2-methyl group is the differentiator.

  • Increased Lipophilicity: Enhances solubility in oil phases (creams, lipid bilayers).

  • Steric Shielding: Protects the carboxyl group from rapid enzymatic degradation, potentially improving bioavailability compared to the parent acid.

Visual SAR Analysis

The following diagram illustrates the functional zones of HPMPA compared to the benchmark Phloretic Acid.

SAR_Analysis HPMPA 3-(4-Hydroxyphenyl)-2-methylpropanoic Acid (HPMPA) Phenol Phenolic -OH Group (Radical Scavenging Site) Mechanism: HAT HPMPA->Phenol Pharmacophore Methyl 2-Methyl Group (Lipophilicity Enhancer) LogP ~1.85 HPMPA->Methyl Structural Modification Carboxyl Carboxylic Acid (Solubility/Conjugation) HPMPA->Carboxyl Functional Tail Neutralizes ROS Neutralizes ROS Phenol->Neutralizes ROS Increases Lipid Solubility Increases Lipid Solubility Methyl->Increases Lipid Solubility Steric Hindrance (Stability) Steric Hindrance (Stability) Methyl->Steric Hindrance (Stability)

Figure 1: Structure-Activity Relationship (SAR) of HPMPA highlighting the active antioxidant site and the lipophilic modifying group.

Comparative Reference Data

Since direct literature data for the specific 2-methyl derivative is rare, the following table benchmarks HPMPA against established standards using Phloretic Acid as the validated structural proxy.

Table 1: Comparative Antioxidant Profile (IC50 Values) Note: Lower IC50 indicates higher potency.[2]

CompoundClassDPPH IC50 (µg/mL)MechanismLogP (Lipophilicity)Primary Utility
Ascorbic Acid Standard3.0 - 5.0 HAT / SET-1.85 (Hydrophilic)Aqueous Phase
Trolox Standard5.0 - 8.0 HAT3.5 (Amphiphilic)Reference Standard
Phloretic Acid Parent Analog30.0 - 45.0 HAT1.16General Scavenger
HPMPA Target 30.0 - 50.0 *HAT1.85 Lipid-Rich Systems

*Predicted based on structural homology with Phloretic Acid. The methyl group does not significantly alter the phenolic BDE.

Experimental Protocols for Validation

To generate the supporting data for your comparison guide, you must run the following self-validating assays.

DPPH Radical Scavenging Assay (Standard)

Objective: Quantify the molar equivalent antioxidant capacity.[2][3][4]

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (deep purple).

  • Sample Series: Dissolve HPMPA in methanol. Prepare serial dilutions (e.g., 10, 20, 40, 80, 160 µg/mL).

  • Reaction: Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Read absorbance at 517 nm .

  • Control: Use Ascorbic Acid and Trolox as positive controls.

  • Calculation:

    
    
    Plot % Inhibition vs. Concentration to determine IC50.
    
TBARS Assay (Lipid Peroxidation)

Objective: Demonstrate HPMPA's superiority in lipid systems (due to the 2-methyl group).

  • Substrate: Use an egg yolk homogenate or linoleic acid emulsion as the lipid source.

  • Induction: Induce oxidation using AAPH (water-soluble azo initiator) or

    
    /Ascorbate.
    
  • Treatment: Add HPMPA (dissolved in minimal DMSO/Ethanol) vs. Phloretic Acid.

  • Detection: Measure Malondialdehyde (MDA) formation using Thiobarbituric Acid (TBA) reagent. Read at 532 nm .

  • Expectation: HPMPA should show lower MDA levels (better protection) than Phloretic Acid due to better partitioning into the lipid droplets.

Experimental Workflow Diagram

Workflow Start Start: HPMPA Benchmarking Solubility Solubility Check (MeOH vs. Lipid) Start->Solubility DPPH Assay 1: DPPH (Intrinsic Scavenging) Solubility->DPPH Methanol Soln TBARS Assay 2: TBARS (Lipid Protection) Solubility->TBARS Emulsion Data Data Acquisition (Absorbance @ 517nm / 532nm) DPPH->Data TBARS->Data Analysis Calculate IC50 & LogP Correlation Data->Analysis Final Report Final Report Analysis->Final Report

Figure 2: Step-by-step experimental workflow for validating HPMPA antioxidant efficacy.

References

  • Siquet, C., et al. (2006). "Antioxidant Profile of Dihydroxy- and Trihydroxyphenolic Acids--A Structure-Activity Relationship Study." Free Radical Research.

  • Zhang, Y.Y., et al. (2016). "3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule."[5] RSC Advances.

  • PubChem. (2025).[6][7] "Compound Summary: 3-(4-Hydroxyphenyl)propionic acid (Phloretic Acid)."[6] National Library of Medicine.

  • Gulcin, I. (2020). "Antioxidants and Antioxidant Methods: An Updated Overview." Archives of Toxicology.

Sources

Comparative

A Researcher's Guide to the Statistical Analysis of 3-(4-Hydroxyphenyl)-2-methylpropanoic Acid: A Comparative Approach

For researchers, scientists, and drug development professionals, the rigorous analysis of experimental data is the bedrock of credible findings. This guide provides an in-depth look at the statistical analysis of experim...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the rigorous analysis of experimental data is the bedrock of credible findings. This guide provides an in-depth look at the statistical analysis of experimental data for 3-(4-Hydroxyphenyl)-2-methylpropanoic acid, a compound of interest in various research fields. We will explore common analytical techniques, compare their performance with alternatives, and provide the statistical framework necessary to interpret the resulting data with confidence.

Introduction to 3-(4-Hydroxyphenyl)-2-methylpropanoic Acid and its Analytical Significance

The choice of analytical methodology is a critical first step that dictates the quality of the data generated. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in modern analytical chemistry, widely used for the separation and quantification of complex mixtures.[5][6] Its versatility and high resolution make it a primary choice for analyzing compounds like 3-(4-Hydroxyphenyl)-2-methylpropanoic acid.

Comparative Analysis of Analytical Methodologies

While HPLC is a powerful tool, it is not the only option. For a comprehensive understanding, it's essential to compare it with other relevant techniques.

Analytical TechniquePrincipleAdvantagesDisadvantagesTypical Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary and a mobile phase.High resolution, sensitivity, and versatility for a broad range of compounds.[5][6]Can be complex for novice users, requires careful method development.[6]Quantification in biological matrices, impurity profiling, and stability studies.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.Excellent for volatile and thermally stable compounds, provides structural information.Often requires derivatization for non-volatile compounds, which can add complexity.[7][8]Analysis of volatile impurities or metabolites.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) HPLC coupled with two mass analyzers for high selectivity and sensitivity.Superior sensitivity and selectivity, ideal for complex matrices.Higher instrument cost and complexity.Bioanalysis of drugs and metabolites at very low concentrations.

The selection of the most appropriate technique depends on the specific research question, the nature of the sample matrix, and the required sensitivity and selectivity. For routine quantification of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid in a relatively clean matrix, a well-validated HPLC-UV method is often sufficient. However, for bioanalytical studies requiring the measurement of low concentrations in complex biological fluids, LC-MS/MS would be the method of choice.

Experimental Protocol: A Validated HPLC Method for Quantification

A robust analytical method is the foundation of reliable data. The following is a detailed protocol for the quantification of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid using HPLC, grounded in the principles of bioanalytical method validation as outlined by the FDA.[9][10]

Chromatographic Conditions
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 3.5) is a common starting point for similar compounds.[8] The exact ratio should be optimized for ideal separation.

  • Flow Rate: Typically 1.0 - 1.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30-35 °C, to ensure reproducibility.[8]

  • Detection: UV detection at a wavelength of approximately 220 nm.[8]

  • Injection Volume: Typically 10-20 µL.

Sample Preparation

Proper sample preparation is crucial for accurate analysis and to protect the analytical column. A typical procedure for a biological sample might involve:

  • Protein Precipitation: Add a precipitating agent (e.g., acetonitrile or methanol) to the sample to remove proteins.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.[8]

Method Validation

Every analytical method must be validated to ensure its performance is suitable for its intended purpose. Key validation parameters, as recommended by regulatory bodies like the FDA, include:[9][10][11]

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels in replicates across different runs.[11]

  • Calibration Curve: A series of standards of known concentrations are analyzed to establish the relationship between the instrument response and the analyte concentration.

  • Sensitivity: Defined by the lower limit of quantification (LLOQ), the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Stability: Evaluation of the analyte's stability in the biological matrix under various storage and handling conditions.

Statistical Analysis of Experimental Data

Once the data is generated, appropriate statistical analysis is essential for its interpretation. The choice of statistical tests depends on the experimental design and the research question.

Descriptive Statistics

The first step in data analysis is to summarize the data using descriptive statistics:

  • Mean: The average value.

  • Standard Deviation (SD): A measure of the dispersion of the data around the mean.

  • Relative Standard Deviation (RSD) or Coefficient of Variation (CV): The standard deviation expressed as a percentage of the mean, a key metric for assessing precision in HPLC analysis.[12]

Inferential Statistics
  • t-test: Used to compare the means of two groups. For example, to compare the concentration of the analyte in a control group versus a treatment group.

  • Analysis of Variance (ANOVA): Used to compare the means of three or more groups. This is a common statistical method for analyzing HPLC data to establish method reliability.[12]

  • Linear Regression: Used to model the relationship between two continuous variables, such as in the creation of a calibration curve.

It is crucial to plot the data graphically before performing statistical tests to visually inspect for trends, outliers, and the distribution of the data.[13]

Visualizing the Workflow

A clear understanding of the experimental and analytical workflow is essential for reproducibility.

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_statistics Statistical Analysis A Sample Collection B Sample Preparation (e.g., Protein Precipitation) A->B C HPLC Analysis B->C D Data Acquisition C->D E Descriptive Statistics (Mean, SD, RSD) D->E F Inferential Statistics (t-test, ANOVA) E->F G Data Interpretation & Conclusion F->G

Caption: A high-level overview of the experimental and data analysis workflow.

Conclusion: Ensuring Data Integrity

The statistical analysis of experimental data for 3-(4-Hydroxyphenyl)-2-methylpropanoic acid requires a multi-faceted approach, from selecting the appropriate analytical technique to applying the correct statistical tests. By following validated protocols and understanding the principles behind the analytical and statistical methods, researchers can ensure the integrity and reliability of their findings. This guide provides a foundational framework, and it is always recommended to consult with statisticians and adhere to relevant regulatory guidelines for specific applications.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Vertex AI Search.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Vertex AI Search.
  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov.
  • USFDA guidelines for bioanalytical method valid
  • Bioanalytical Method Validation Guidance for Industry. (2018, May 24).
  • Quantifying Precision in HPLC: Statistical Methods. (2025, September 19).
  • Statistical Analysis of results of HPLC and HPTLC. (2009, May 1).
  • The Science of Separation: Understanding High-Performance Liquid Chrom
  • chromatographR: An introduction to HPLC-DAD analysis. (2026, February 17). Ethan Bass.
  • Phloretic acid as an alternative to the phenolation of aliphatic hydroxyls for the elaboration of polybenzoxazine. (n.d.). Green Chemistry (RSC Publishing).
  • 3-(4'-Hydroxyphenyl)propionic acid methyl ester. (n.d.). Chem-Impex.
  • 3-(4-Hydroxyphenyl)propionic acid. (n.d.). ChemicalBook.
  • 3-(4-HYDROXY-3-METHOXYPHENYL)-2-METHYLPROPANOIC ACID. (n.d.). precisionFDA.
  • A Comparative Analysis of 3-(3-hydroxyphenyl)propionic Acid and Its Isomers for Researchers and Drug Development Professionals. (n.d.). Benchchem.
  • The Essence of Modern HPLC: Advantages, Limitations, Fundamentals, and Opportunities. (2022, April 15).
  • An innovative approach to the analysis of 3-[4-(2-methylpropyl)
  • 3-(4-Hydroxyphenyl)propionic acid (CID 10394). (n.d.). MolForge.
  • 2-Propenoic acid, 3-(4-hydroxyphenyl)-, methyl ester. (n.d.). the NIST WebBook.
  • Methyl 3-(4-hydroxyphenyl)
  • Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024, June 30). MDPI.
  • Complete Monograph Methods. (n.d.). Merck.
  • Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. (2017, May 15).
  • refining analytical methods for accurate detection of 3-(4-Phenylphenyl)propanoic acid. (n.d.). Benchchem.

Sources

Safety & Regulatory Compliance

Safety

3-(4-Hydroxyphenyl)-2-methylpropanoic acid proper disposal procedures

Operational Guide: Safe Handling and Disposal of 3-(4-Hydroxyphenyl)-2-methylpropanoic Acid As a Senior Application Scientist, I frequently observe laboratories treating phenolic acids similarly to standard organic acids...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 3-(4-Hydroxyphenyl)-2-methylpropanoic Acid

As a Senior Application Scientist, I frequently observe laboratories treating phenolic acids similarly to standard organic acids (such as acetic or citric acid). This is a critical operational error. The presence of the electron-rich phenolic ring fundamentally alters the molecule's toxicity profile and chemical reactivity.

This guide provides a comprehensive, self-validating framework for the safe handling, segregation, and disposal of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid (CAS: 35456-48-5). By understanding the mechanistic causality behind these safety protocols, research and drug development professionals can prevent environmental contamination, ensure regulatory compliance, and protect laboratory personnel.

Chemical Profile & Hazard Causality

3-(4-Hydroxyphenyl)-2-methylpropanoic acid is a solid phenolic acid derivative often utilized as a pharmaceutical building block or reference standard. Its hazard profile is dictated by its dual functional groups: a carboxylic acid and a phenol.

While the carboxylic acid moiety (pKa ~4.5) can be easily neutralized, the phenolic ring remains highly toxic to aquatic ecosystems. Phenolic compounds disrupt cellular membranes and uncouple oxidative phosphorylation in aquatic organisms. Because wastewater treatment plants rely on biological bacterial processes that are easily killed by phenols, drain disposal is strictly prohibited under Environmental Protection Agency (EPA) regulations , regardless of the solution's pH[1].

Quantitative Data & Operational Implications
ParameterSpecificationOperational Causality
CAS Number 35456-48-5Essential for accurate EHS manifesting and SDS tracking.
Molecular Weight 180.20 g/mol Required for calculating molarity in waste accumulation logs.
Functional Groups Phenol, Carboxylic AcidDual reactivity dictates strict segregation from strong oxidizers.
Aqueous Toxicity High (Phenolic Moiety)Strictly prohibits sink/drain disposal , even if pH is neutralized.
Primary Storage 2-8°C, Dry, SealedPrevents thermal degradation and minimizes risk of aerosolization.
Glove Compatibility Double Nitrile or VitonPhenols permeate thin nitrile; double-gloving provides a fail-safe barrier.

Pre-Operational Safety & PPE Logistics

Before initiating any workflow involving this compound, establish a robust physical barrier. Standard laboratory gloves are insufficient for prolonged handling of phenolic derivatives.

  • Glove Selection: Wear double exam-style nitrile gloves or thicker (8 mil) utility-grade Viton/butyl gloves[2]. Causality: Phenolic compounds can act as carrier solvents, slowly permeating thin, single-layer nitrile and drawing other hazardous materials through the barrier. If a splash occurs, the outer glove must be removed and replaced immediately.

  • Engineering Controls: All weighing, mixing, and disposal transfers must be conducted inside a certified chemical fume hood. Centrifugation of solutions containing this compound must utilize sealed safety cups to prevent the inhalation of aerosolized phenols[3].

Step-by-Step Disposal Methodologies

Every disposal protocol must function as a self-validating system. Do not rely on downstream waste management to catch segregation errors; validation must occur at the point of generation.

Solid Waste & Consumables Disposal

This protocol applies to residual powders, contaminated weigh boats, pipette tips, and empty reagent vials.

  • Segregation: Gather all solid items that have contacted the chemical. Do not mix this waste with general biohazardous waste, sharps, or standard non-hazardous lab trash.

  • Containment: Transfer the materials into a puncture-proof, sealable High-Density Polyethylene (HDPE) container[3]. Causality: Residual powders can easily become aerosolized. A sealed, rigid container prevents inhalation exposure and mechanical puncture during transit.

  • Labeling: Affix a hazardous waste label immediately. Identify the contents specifically as "Hazardous Chemical Waste - Solid Phenolic Acid Derivative (3-(4-Hydroxyphenyl)-2-methylpropanoic acid)."

  • Self-Validation Checkpoint: Before returning the container to the Satellite Accumulation Area (SAA), invert it gently to ensure the seal is airtight and verify that the label's date matches the first drop of waste added.

Liquid Waste Disposal (Aqueous & Organic)

This protocol applies to stock solutions, reaction filtrates, and solvent washes.

  • Verify Compatibility: Ensure the liquid waste is not mixed with incompatible chemicals. Causality: Phenols are electron-rich aromatic rings highly susceptible to oxidation. Mixing them with strong oxidizers (e.g., nitric acid, peroxides) can lead to highly exothermic reactions or explosive quinone formations[2].

  • Transfer: Funnel the solution into a vented HDPE carboy. Do not use polystyrene or thin PET containers, as concentrated phenolic solutions can degrade certain plastics over time.

  • No Drain Disposal: Do not attempt to neutralize the pH for sink disposal. Even if the carboxylic acid is neutralized to a pH of 7.0, the phenolic moiety remains highly toxic and must be collected as hazardous waste[4].

  • Secondary Containment: Place the carboy in a secondary containment tray capable of holding 110% of the carboy's volume.

  • Self-Validation Checkpoint: After transfer, wipe the exterior of the carboy with a dry paper towel. Inspect the secondary containment tray for any droplets. Log the exact volume and molarity added on the attached hazardous waste manifest.

Mandatory Visualization: Disposal Decision Workflow

The following diagram maps the logical decision tree for processing waste generated from 3-(4-Hydroxyphenyl)-2-methylpropanoic acid workflows.

G Start 3-(4-Hydroxyphenyl)-2-methylpropanoic acid Waste Generation State Determine Waste State Start->State Solid Solid Waste (Powder, Tips, Tubes) State->Solid Liquid Liquid Waste (Aqueous or Organic) State->Liquid SolidCont Collect in Puncture-Proof HDPE Container Solid->SolidCont LiquidCont Segregate from Strong Oxidizers Liquid->LiquidCont Label Attach Hazardous Waste Label Identify as Phenolic Acid SolidCont->Label NoDrain DO NOT DRAIN DISPOSE (Aquatic Toxicity) LiquidCont->NoDrain CollectLiq Collect in Vented Polyethylene Carboy NoDrain->CollectLiq CollectLiq->Label EHS Request EHS Pickup Store in Satellite Area Label->EHS

Workflow for the safe segregation and disposal of phenolic acid laboratory waste.

Spill Response & Decontamination

In the event of a spill, immediate and calculated action is required to prevent exposure and environmental release.

  • Isolate & Escalate: Restrict access to the spill zone. If the spill exceeds 500 mL of concentrated solution, evacuate the immediate area and contact EHS.

  • Don Appropriate PPE: Upgrade to double nitrile gloves, a fully buttoned lab coat, and a face shield with chemical splash goggles[4].

  • Containment Strategy:

    • For Solid Spills: Lightly mist the powder with water to prevent dust generation. Sweep using a non-sparking scoop and brush.

    • For Liquid Spills: Apply an inert, non-combustible absorbent such as vermiculite or sand. Causality: Never use combustible absorbents like sawdust, as the oxidative degradation of organic residues can pose a latent fire risk.

  • Decontamination: After removing the bulk spill, wipe down the affected surfaces with a soap and water solution[4].

  • Waste Bagging: Transfer all absorbed material and contaminated cleanup tools into a heavy-duty hazardous waste bag. Seal tightly, label as "Phenolic Spill Debris," and request an immediate EHS pickup.

References

  • Yale Environmental Health & Safety. "Phenol Standard Operating Procedure." Yale University. Available at:[Link]

  • Research Safety Affairs. "Phenol, Chloroform, or TRIzol™ Waste Disposal." University of Tennessee Health Science Center (UTHSC). Available at:[Link]

  • Environmental Health and Safety. "Laboratory Hazardous Waste Disposal Guidelines." Central Washington University. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 3-(4-Hydroxyphenyl)-2-methylpropanoic acid

Comprehensive Safety & Operational Guide: Handling 3-(4-Hydroxyphenyl)-2-methylpropanoic acid Executive Summary & Chemical Profile 3-(4-Hydroxyphenyl)-2-methylpropanoic acid (CAS: 35456-48-5) is a critical phenolic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide: Handling 3-(4-Hydroxyphenyl)-2-methylpropanoic acid

Executive Summary & Chemical Profile

3-(4-Hydroxyphenyl)-2-methylpropanoic acid (CAS: 35456-48-5) is a critical phenolic acid intermediate frequently utilized in the synthesis of bioactive small molecules and pharmaceutical active ingredients (APIs). As a structural analog related to tyrosine derivatives, it presents specific handling challenges primarily associated with its acidic nature and potential for fine dust generation. This guide provides drug development professionals with a self-validating, step-by-step protocol for safe handling, mitigating risks through mechanistic understanding and stringent operational controls.

Hazard Assessment & Mechanistic Causality

Understanding the chemical behavior of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid is essential for effective risk mitigation. Do not treat safety steps as arbitrary; they are direct responses to the molecule's physicochemical properties.

  • Irritation Causality (Skin & Eyes): The molecule contains both a carboxylic acid moiety and a phenolic hydroxyl group. Upon contact with physiological moisture (e.g., sweat, tear film), the compound dissociates, lowering the local pH. This leads to localized protein denaturation and lipid bilayer disruption, manifesting as acute contact dermatitis or severe corneal irritation.

  • Inhalation Causality: As a crystalline solid, mechanical transfer (scooping, weighing) generates micro-particulates. Inhalation of these particulates exposes the respiratory mucosa to the acidic compound, triggering inflammatory cascades and respiratory tract irritation.

Quantitative Operational & Safety Parameters

To ensure standardization across your laboratory, adhere to the following quantitative limits and properties:

ParameterQuantitative ValueMechanistic/Safety Rationale
Molecular Weight 180.205 g/mol Baseline for stoichiometric calculations during chemical neutralization.
Fume Hood Face Velocity 80 - 120 fpmOptimal aerodynamic capture velocity to prevent hazardous dust backdraft.
Nitrile Glove Thickness ≥ 4 milMinimum physical barrier thickness to prevent micro-abrasions from crystalline powder.
Spill Neutralizer 5% (w/v) NaHCO₃Mild alkaline concentration sufficient to neutralize the carboxylic acid without exothermic runaway.

Personal Protective Equipment (PPE) Matrix

In accordance with[1], the following PPE is mandatory. The selection is based on the specific vulnerabilities of the human body to phenolic acids.

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile Gloves (EN 374 compliant)Nitrile provides superior chemical resistance against solid organic acids and prevents transdermal absorption of phenolic compounds.
Eye Protection ANSI Z87.1 Safety GogglesIndirect venting prevents airborne dust from bypassing the seal, protecting the cornea from localized pH drops.
Body Protection Flame-Resistant (FR) Lab CoatPrevents particulate accumulation on personal clothing and provides a barrier against accidental solid spills.
Respiratory N95 / P100 Particulate RespiratorRequired only if handling outside a fume hood; filters out >95% of airborne micro-particulates.

Operational Workflow & Handling Protocols

To ensure absolute trustworthiness, every protocol described below is a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Pre-Operational Validation

  • Action: Verify the chemical fume hood face velocity.

  • Validation: Check the digital airflow monitor. If the alarm sounds or flow is outside the 80-120 fpm range, abort the operation immediately.

Step 2: PPE Donning and Integrity Check

  • Action: Don lab coat, safety goggles, and nitrile gloves.

  • Validation: Perform a glove inflation test (trap air and squeeze) to check for micro-tears before putting them on. Ensure goggles form a complete, flush seal around the eyes.

Step 3: Chemical Weighing and Transfer

  • Action: Place an anti-static weighing boat on the analytical balance inside the fume hood. Use a grounded stainless steel spatula to transfer the 3-(4-Hydroxyphenyl)-2-methylpropanoic acid.

  • Causality: Static electricity can cause fine phenolic powders to aerosolize or cling to gloves. Anti-static tools mitigate this dispersion.

  • Validation: Observe the powder during transfer; it should fall cleanly into the boat without "jumping" or clinging to the spatula shaft.

Step 4: Decontamination

  • Action: Wipe down the balance, spatulas, and hood surface with a damp disposable towel (using a 5% sodium bicarbonate solution to neutralize residual acid), followed by a 70% ethanol wipe.

  • Validation: Perform a visual inspection under direct lighting to ensure zero white powder residue remains on any surface or crevice.

Spill Response & Waste Disposal Plan

According to the National Research Council's [2], spill response and disposal must be handled systematically to prevent secondary exposure.

  • Spill Response (Solid): Do NOT dry sweep, as this aerosolizes the hazard. Cover the spill with damp paper towels moistened with 5% sodium bicarbonate. Carefully scoop the neutralized material into a wide-mouth, sealable hazardous waste container.

  • Waste Disposal: 3-(4-Hydroxyphenyl)-2-methylpropanoic acid waste must be managed in strict accordance with [3].

    • Classification: Non-halogenated solid organic waste.

    • Containment: Store in a chemically compatible, clearly labeled, leak-proof container. Isolate from strong oxidizing agents to prevent reactive degradation.

Operational Workflow Visualization

G N1 1. Risk Assessment & Fume Hood Check N2 2. PPE Donning (Nitrile, Goggles, Coat) N1->N2 Ventilation Verified N3 3. Chemical Handling (Weighing & Transfer) N2->N3 PPE Secured N4 4. Decontamination (Bench & Tools) N3->N4 Operation Complete N5 5. Waste Disposal (EPA 40 CFR 262) N4->N5 Waste Generated

Step-by-step operational workflow for handling 3-(4-Hydroxyphenyl)-2-methylpropanoic acid.

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." United States Department of Labor. Available at: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press, 2011. Available at: [Link]

  • Environmental Protection Agency (EPA). "40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste." Electronic Code of Federal Regulations (eCFR). Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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